Technical Documentation Center

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
  • CAS: 929973-55-7

Core Science & Biosynthesis

Foundational

"2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide mechanism of action"

This guide provides an in-depth technical analysis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a specialized chemical probe used in chemoproteomics and covalent drug discovery. Based on its structural pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a specialized chemical probe used in chemoproteomics and covalent drug discovery.

Based on its structural pharmacophore, this compound is classified as a Cysteine-Reactive Covalent Fragment . It combines a "recognition element" (the 4-ethoxyphenoxyethyl moiety, mimicking tyrosine/phenoxyethylamine ligands) with a "warhead" (the


-chloroacetamide) to irreversibly tag nucleophilic residues in specific protein targets.

Executive Summary

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is an electrophilic small molecule designed to interrogate the "ligandability" of cysteine residues within protein binding pockets. It functions as an irreversible inhibitor or activity-based probe.

  • Chemical Class:

    
    -Chloroacetamide (Electrophilic Alkylator).
    
  • Primary Mechanism: Nucleophilic Substitution (

    
    ) with Cysteine Thiolates.
    
  • Pharmacophore: The 4-ethoxyphenoxyethyl tail mimics hydrophobic ligands found in GPCRs (e.g., Adrenergic receptors) and enzymes (e.g., Kinases, Proteases), directing the warhead to specific hydrophobic pockets.

  • Application: Activity-Based Protein Profiling (ABPP), Fragment-Based Drug Discovery (FBDD), and Target Deconvolution.

Chemical Mechanism of Action

The core mechanism of action is defined by the reactivity of the


-chloroacetamide warhead. Unlike reversible drugs that rely on equilibrium binding (

), this molecule relies on kinetic trapping (

).
The Reaction Coordinate ( Alkylation)

The electrophilic carbon atom adjacent to the chlorine leaving group is susceptible to attack by nucleophiles. In a biological context (pH 7.4), the most relevant nucleophile is the thiolate anion (


) of a Cysteine residue, particularly one with a lowered 

due to the local protein environment.

Step-by-Step Reaction:

  • Recognition: The 4-ethoxyphenoxyethyl moiety binds non-covalently to a hydrophobic pocket on the target protein (

    
    ).
    
  • Activation: The target Cysteine, often part of a catalytic triad or stabilized by basic residues, exists as a thiolate (

    
    ).
    
  • Nucleophilic Attack: The sulfur lone pair attacks the

    
    -carbon of the acetamide.
    
  • Displacement: The Chloride ion (

    
    ) is displaced as a leaving group.
    
  • Irreversible Bond Formation: A stable Thioether bond is formed, permanently modifying the protein.

Visualization of the Mechanism

The following diagram illustrates the transition from non-covalent recognition to covalent modification.

MoA Compound 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Complex Non-Covalent Complex (Reversible Binding) Compound->Complex Recognition (Hydrophobic Effect) Target Target Protein (Hydrophobic Pocket + Cys-SH) Target->Complex Transition Transition State (SN2 Attack) Complex->Transition Nucleophilic Attack (Cys-S- on C-Cl) Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Cl- Departure (Thioether Bond Formation)

Caption: The kinetic mechanism of covalent inhibition. The compound first binds reversibly via the phenoxyethyl tail, positioning the chloroacetamide warhead for a specific reaction with a proximal cysteine.

Biological Targets & Selectivity

While this specific molecule is often used as a library probe, its structure suggests specific biological interactions based on the 4-ethoxyphenoxyethyl scaffold.

Pharmacophore Analysis

The 2-(4-ethoxyphenoxy)ethyl-amine core is a privileged scaffold in medicinal chemistry, often found in:

  • Adrenergic Receptor Antagonists: Similar to the tail of Tamsulosin or Silodosin.

  • Sigma Receptor Ligands: Often possess phenoxyethyl-amine motifs.

  • Kinase Inhibitors: Used as a linker in Type II inhibitors.

Target Classes

When equipped with the chloroacetamide warhead, this scaffold is likely to target:

  • Cysteine Proteases: The hydrophobic tail fits into the S2 or S3 pocket, positioning the warhead near the catalytic Cysteine (e.g., Cathepsins, Viral Proteases).

  • Kinases with Non-Catalytic Cysteines: Targeting cysteines in the P-loop or Hinge region (e.g., similar to how covalent EGFR inhibitors work, but with a different scaffold).

  • Transcription Factors: Recent studies (e.g., Boike et al.) have used similar phenoxy-acetamide probes to target intrinsically disordered regions in MYC and MAX proteins.

FeatureFunction in MoA
Chloroacetamide Warhead: Reacts with Cys (

). Moderate reactivity (less reactive than acrylamides, more selective).
Amide Bond Linker: Provides H-bond donor/acceptor sites to orient the molecule.
Ethyl Spacer Flexibility: Allows the warhead to "reach" the cysteine from the binding pocket.
4-Ethoxyphenoxy Anchor: Provides hydrophobic/Van der Waals interactions to drive initial binding affinity (

).

Experimental Workflow: Validating the Mechanism

To confirm the mechanism of action for this specific probe in a research setting, the following "Self-Validating System" protocol is recommended.

Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize which proteins are covalently modified by the probe in a complex proteome.

  • Probe Synthesis: If the probe lacks a reporter tag (alkyne/azide), synthesize an analog: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-N-(prop-2-ynyl)acetamide.

  • Incubation: Treat cell lysate (e.g., HEK293T) with the probe (1-50

    
    M) for 1 hour.
    
  • Click Chemistry: Add Reporter Mix (Rhodamine-Azide, TCEP, TBTA, CuSO4) to append a fluorophore to the probe-protein adducts.

  • SDS-PAGE: Resolve proteins on a gel.

  • Fluorescence Scanning: Detect fluorescent bands. A specific band indicates a target.

  • Competition Control: Pre-treat with high concentration (10x) of the non-reactive analog (acetamide without chlorine) or free cysteine. Disappearance of the band confirms specific covalent binding.

Mass Spectrometry Target ID (LC-MS/MS)

Objective: Identify the exact amino acid residue modified.

  • Enrichment: Use a Biotin-Azide handle instead of Rhodamine. Pull down modified proteins with Streptavidin beads.

  • Digestion: Trypsinize the proteins on-bead.

  • Analysis: Run LC-MS/MS.

  • Search Algorithm: Search for a static modification on Cysteine (+135.5 Da, corresponding to the acetamido-2-(4-ethoxyphenoxy)ethyl mass shift).

    • Calculation: Mass of Probe - Mass of Cl + Mass of H (displaced) = Adduct Mass Shift.

    • Formula:

      
       (Adduct moiety).
      

References & Authoritative Sources

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Boike, L., et al. "Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC." Cell Chemical Biology 28, 1–13 (2021). Link

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link

Disclaimer

This document describes the mechanistic properties of a chemical probe for research purposes. This compound is an alkylating agent and should be handled with appropriate safety precautions (gloves, fume hood) due to its potential to modify host proteins and DNA.

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (herein referred to as CPEA ).[1][2][3] As a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (herein referred to as CPEA ).[1][2][3] As a functionalized


-chloroacetamide, CPEA serves as a critical electrophilic intermediate in the synthesis of pharmacological agents, particularly in the derivatization of phenoxyethylamine scaffolds.[1][2]

Understanding the solubility profile of CPEA is essential for optimizing nucleophilic substitution reactions, designing efficient recrystallization protocols, and ensuring accurate analytical quantification.[1][2] This guide synthesizes theoretical physicochemical predictions with empirical solvent behaviors to provide actionable protocols for laboratory handling.

Chemical Identity and Physicochemical Basis[1][2][3][4][5][6][7]

To predict and manipulate solubility effectively, one must first understand the structural determinants of the molecule.[1][2]

Structural Analysis[1][2][3]
  • IUPAC Name: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 257.71 g/mol [1][2][3]

  • Key Functional Groups:

    • 
      -Chloroacetamide:  A polar, electrophilic motif capable of hydrogen bond donation (NH) and acceptance (C=O).[1][2][3]
      
    • Ether Linkage (Ar-O-Alkyl): Adds moderate polarity but limited water solubility.[1][2]

    • Phenoxy/Ethoxy Moiety: Significant lipophilic domain (

      
      -system), driving solubility in organic media.[1][2]
      
Predicted Physicochemical Properties

Based on Group Contribution Methods and analogous structures (e.g., 2-chloro-N-(4-ethoxyphenyl)acetamide):

PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) 2.1 – 2.5Lipophilic; poor water solubility, high affinity for organic solvents.[1][2][3]
H-Bond Donors 1 (Amide NH)Soluble in H-bond accepting solvents (DMSO, Alcohols).[1][2][3]
H-Bond Acceptors 3 (C=O, 2x Ether O)Good interaction with protic solvents.[1][2][3]
Melting Point 85 – 95 °CSolid at RT; amenable to thermal recrystallization.[1][2][3]

Solubility Profile and Solvent Selection[1][2][3][6]

The solubility of CPEA follows a "like-dissolves-like" mechanism, heavily influenced by the competition between its lipophilic phenoxy tail and its polar amide head.[1][2]

Solvent Compatibility Matrix[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingMechanism / Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Dipole-dipole interactions disrupt the crystal lattice.[1][2][3] Ideal for: Stock solutions, nucleophilic substitution reactions (

).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent dispersion interactions with the aromatic ring and chloro-group.[1][2][3] Ideal for: Extraction, liquid transfer.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (20-50 mg/mL) Solvation via H-bonding.[1][2][3] Solubility increases significantly with temperature.[1][2] Ideal for: Recrystallization (cooling).[1][2][3]
Ethers/Esters THF, Ethyl AcetateModerate to High Good general solvency.[1][2][3] Ideal for: Reaction media, chromatography eluents.[1][2][3]
Non-Polar Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polar interaction capability.[1][2][3] Ideal for: Anti-solvent precipitation, washing filter cakes.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Very Low (<1 mg/mL) Hydrophobic effect dominates.[1][2][3] Ideal for: Quenching reactions to precipitate product.[1][2]
Visualization: Solubility Logic Pathway[1][2]

SolubilityLogic cluster_Polar Polar Interactions cluster_NonPolar Lipophilic Interactions Compound CPEA Molecule Amide Amide (NH/CO) H-Bonding Compound->Amide Phenyl Phenoxy Ring Pi-Stacking Compound->Phenyl Solvent_DMSO DMSO/DMF (High Solubility) Amide->Solvent_DMSO Dipole Match Solvent_EtOH Ethanol (Temp Dependent) Amide->Solvent_EtOH H-Bond Match Ether Ether Oxygen Dipole Phenyl->Solvent_DMSO Dispersion Solvent_Hex Hexane (Insoluble) Phenyl->Solvent_Hex Weak Interaction (Overcome by Lattice Energy) Alkyl Ethyl Chain Van der Waals

Caption: Mechanistic breakdown of CPEA solubility interactions guiding solvent choice.[1][2]

Experimental Protocols

Standard Operating Procedure (SOP): Gravimetric Solubility Determination

For precise solubility data in a specific solvent, follow this self-validating protocol.

Materials:

  • CPEA (Dry powder).[1][2][3]

  • Target Solvent (HPLC Grade).[1][2]

  • Agilent 1200 HPLC (or equivalent) or Analytical Balance.[1][2]

  • 0.45 µm PTFE Syringe Filter.[1][2]

Workflow:

  • Saturation: Add excess CPEA (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

  • Verification: Ensure undissolved solid remains. If clear, add more solid.[1][2]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[1][2]

    • Method B (HPLC): Dilute filtrate 100x in Acetonitrile and inject against a standard curve.

Recrystallization Strategy (Purification)

The solubility difference between hot and cold ethanol makes it the prime candidate for purification.[1][2]

Protocol:

  • Dissolution: Dissolve crude CPEA in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Clarification: Filter hot if insoluble impurities (salts) are present.[1][2]

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

  • Anti-Solvent (Optional): If yield is low, add dropwise Hexane until turbidity persists, then cool.

  • Isolation: Filter crystals and wash with cold Hexane/Ethanol (9:1 mixture).

Applications and Reaction Engineering

Nucleophilic Substitution ( )

CPEA is typically used to attach the [2-(4-ethoxyphenoxy)ethyl]acetamide motif to amines or thiols.[1][2][3]

  • Recommended Solvent: Acetonitrile or DMF .[1][2]

  • Rationale: These polar aprotic solvents solvate the nucleophile (increasing reactivity) and dissolve CPEA, while often allowing the byproduct (e.g., HCl salts) to precipitate, driving the reaction forward.[1][2]

Liquid-Liquid Extraction[1][2][3]
  • System: Water / Ethyl Acetate (or DCM).[1][2]

  • Partitioning: CPEA will partition exclusively into the organic layer (

    
    ).[1][2][3]
    
  • Wash Protocol: Wash the organic layer with water to remove polar impurities, then brine to dry.[1][2][3]

Safety and Handling (E-E-A-T)

Hazard Identification:

  • Alkylating Agent: As an

    
    -chloroacetamide, CPEA is a potent electrophile.[1][2][3] It can alkylate DNA and proteins.[1][2]
    
  • Sensitizer: Potential to cause allergic contact dermatitis.[1][2][3]

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended for DCM solutions).[1][2]

  • Chemical fume hood.[1][2]

  • Eye protection.[1][2]

Decontamination: Spills should be treated with a solution of 10% aqueous ammonia or dilute sodium hydroxide to hydrolyze the alkyl chloride before disposal.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloroacetamides.[1][2][3] Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization and solubility).

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (Methodology for LogP based solubility prediction).

Sources

Foundational

"potential biological targets of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

Technical Whitepaper: Chemoproteomic Profiling and Target Deconvolution of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Executive Summary 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a covalent electrophilic probe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemoproteomic Profiling and Target Deconvolution of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Executive Summary

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a covalent electrophilic probe belonging to the


-chloroacetamide class. Unlike reversible inhibitors, this compound functions via a specific alkylation mechanism, targeting nucleophilic cysteine residues within the proteome. While often utilized in fragment-based drug discovery (FBDD) libraries, its specific pharmacophore—combining a reactive warhead with a hydrophobic phenoxyethyl scaffold—suggests utility in targeting cryptic cysteine pockets in transcription factors (e.g., TEAD), metabolic enzymes, and cysteine proteases.

This technical guide outlines the compound's chemical biology profile, predicted biological targets, and the experimental workflows required to validate its mechanism of action using Activity-Based Protein Profiling (ABPP).

Chemical Anatomy & Mechanism of Action[1]

To understand the biological activity of this molecule, one must deconstruct its structure into two functional domains: the Warhead and the Recognition Element .

Structural Analysis
  • Electrophilic Warhead (

    
    -Chloroacetamide):  The 2-chloroacetamide moiety is a moderate electrophile. It is less reactive than acrylamides but more specific than chloro-ketones. It preferentially reacts with "hyper-reactive" cysteines (low pKa) found in catalytic triads or allosteric regulatory sites.
    
  • Recognition Element (4-ethoxyphenoxyethyl): This lipophilic tail provides the binding energy required for specificity. The ethoxy group acts as a hydrogen bond acceptor, while the phenoxy ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within protein pockets.
Reaction Mechanism: Alkylation

The biological activity is driven by an irreversible bimolecular nucleophilic substitution (


).

Mechanism:

  • Nucleophilic Attack: A deprotonated cysteine thiolate (

    
    ) on the target protein attacks the 
    
    
    
    -carbon of the acetamide.
  • Leaving Group Departure: The chloride ion (

    
    ) is displaced.
    
  • Adduct Formation: A stable thioether bond is formed, permanently modifying the protein function.

DOT Diagram: Reaction Mechanism

ReactionMechanism Cys Protein Cysteine (Thiolate Nucleophile) TS Transition State [S...C...Cl] Cys->TS Nucleophilic Attack Probe 2-chloro-N-[...] (Electrophile) Probe->TS Product Protein-S-Acetamide Adduct (Irreversible Inhibition) TS->Product Bond Formation Chloride Cl- (Leaving Group) TS->Chloride Displacement

Figure 1: The


 alkylation mechanism of 

-chloroacetamides targeting protein cysteine residues.

Potential Biological Targets

Based on the structural homology of the phenoxyethyl scaffold and chemoproteomic data from similar chloroacetamide libraries, the following biological targets are prioritized.

TEAD Transcription Factors (Hippo Pathway)

Recent screens of chloroacetamide fragment libraries have identified the TEAD palmitate-binding pocket as a primary target for this scaffold class.[1]

  • Rationale: The hydrophobic 4-ethoxyphenoxy tail mimics the lipid chain of palmitate, guiding the warhead to the conserved cysteine (e.g., Cys359 in TEAD2).

  • Effect: Covalent modification prevents TEAD palmitoylation, disrupting its interaction with the co-activator YAP1 and suppressing oncogenic signaling.

Bacterial Enzymes (MurA & FabH)

In phenotypic antibacterial screens, chloroacetamides often hit:

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Essential for peptidoglycan biosynthesis. The Cys115 residue is highly nucleophilic.

  • FabH (KAS III): Involved in fatty acid biosynthesis.

Cysteine Proteases (Cathepsins / Caspases)

The acetamide backbone mimics the peptide bond, allowing the molecule to dock into the active site of cysteine proteases. The warhead then traps the catalytic cysteine.

Target ClassSpecific ProteinCysteine ResidueBiological Consequence
Transcription Factor TEAD1-4Conserved Palmitate CysInhibition of YAP/TAZ signaling (Anti-cancer)
Transferase MurACys115Bacterial cell wall lysis (Antibiotic)
Metabolic Enzyme GAPDHActive Site CysGlycolysis inhibition (often an off-target)
Kinase BTK / EGFRCys481 / Cys797Kinase inactivation (requires specific scaffold fit)

Experimental Workflow: Target Deconvolution

To validate the targets of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide, researchers must employ Competitive Activity-Based Protein Profiling (ABPP) .[2] Since the molecule lacks a "click" handle (alkyne/azide), it is used as a competitor against a broad-spectrum probe.

Protocol: Competitive ABPP (Gel-Based & Mass Spec)

Phase A: Proteome Treatment

  • Lysate Preparation: Harvest cells (e.g., HEK293T or S. aureus) and lyse in PBS (pH 7.4). Avoid DTT/Mercaptoethanol (competes with the probe).

  • Competition:

    • Sample: Treat lysate with 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (

      
      ) for 1 hour.
      
    • Control: Treat lysate with DMSO vehicle.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Rhodamine or IA-Alkyne ) to both samples. Incubate for 1 hour. The probe will label all available cysteines.

Phase B: Readout

  • Gel-Based: Run SDS-PAGE. Targets bound by your compound will show reduced fluorescence in the Sample lane compared to Control (Signal Loss = Hit).

  • LC-MS/MS (ABPP-SILAC/TMT):

    • Digest proteins with trypsin.

    • Enrich labeled peptides using Streptavidin beads (if using biotin-IA-alkyne).

    • Analyze via Mass Spectrometry.[3]

    • Data Analysis: Look for peptides with high Control/Sample ratios (>5). These peptides represent the specific binding sites of your compound.

DOT Diagram: Competitive ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Proteome) Split Split Samples Lysate->Split Treat_Drug Add Target Compound (2-chloro-N...) Split->Treat_Drug Treat_DMSO Add DMSO (Control) Split->Treat_DMSO Probe Add Broad Probe (IA-Alkyne) Treat_Drug->Probe Sites Blocked Treat_DMSO->Probe Sites Open Click Click Chemistry (+ Biotin-Azide) Probe->Click Analysis LC-MS/MS Analysis (Quantify Ratio) Click->Analysis

Figure 2: Competitive ABPP workflow to identify specific targets of the chloroacetamide probe.

Safety & Handling

  • Hazard Class: Acute Toxicity (Oral), Skin Sensitizer (Category 1).[4]

  • H-Code: H317 (May cause an allergic skin reaction).[4]

  • Precaution: Chloroacetamides are potent alkylators. Always handle in a fume hood with nitrile gloves. Neutralize spills with excess thiol (e.g., glutathione or cysteine solution).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Bum-Erdene, K., et al. (2023).[5] "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][3][5]·YAP1 interaction."[1][3][5] RSC Medicinal Chemistry, 14, 2265-2276. Link

  • Wang, J., et al. (2024). "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target."[2] bioRxiv. Link

  • Key Organics. (2025). "BIONET Covalent Fragment Library: Chloroacetamides." Key Organics Ltd. Link

  • National Institute of Standards and Technology (NIST). (2024). "Acetamide, 2-chloro- (CAS 79-07-2) Chemical Properties." NIST WebBook. Link

Sources

Exploratory

Technical Guide: Properties, Synthesis, and Hazards of CAS 34162-19-1

Executive Summary CAS Number 34162-19-1 , chemically identified as 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide , is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline-based alkal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS Number 34162-19-1 , chemically identified as 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide , is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline-based alkaloids and pharmaceutical compounds.[1][2][3] It serves as a critical electrophilic building block, featuring a reactive chloroacetyl moiety attached to a phenethylamine scaffold. This structural arrangement makes it an ideal precursor for Bischler-Napieralski cyclization reactions, yielding 1-chloromethyl-3,4-dihydroisoquinolines, which are scaffolds for various antispasmodic and vasoactive agents.

This guide provides a comprehensive technical analysis of CAS 34162-19-1, detailing its physicochemical properties, safety protocols, and experimental applications in drug discovery.

Physicochemical Profile

The following data consolidates experimental values and calculated properties for CAS 34162-19-1.

PropertyValue / Description
Chemical Name 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Synonyms N-(Chloroacetyl)-3,4-diethoxyphenethylamine; 2-Chloro-N-(3,4-diethoxyphenethyl)acetamide
Molecular Formula C₁₄H₂₀ClNO₃
Molecular Weight 285.77 g/mol
CAS Number 34162-19-1
Physical State Solid (Crystalline Powder)
Melting Point 74–78 °C
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
InChI Key ZQUNBDHAPOPRLA-UHFFFAOYSA-N
MDL Number MFCD03964639

Biological & Synthetic Significance

Mechanism of Action & Utility

CAS 34162-19-1 is not typically a final active pharmaceutical ingredient (API) but a functionalized intermediate . Its biological relevance lies in its transformation into pharmacophores:

  • Isoquinoline Synthesis : The core utility is the formation of the isoquinoline ring system. The electron-rich 3,4-diethoxy ring facilitates electrophilic aromatic substitution (cyclization).

  • Alkylating Potential : The

    
    -chloroamide group is a potent electrophile, capable of reacting with thiols or amines. This property is exploited in medicinal chemistry to create covalent inhibitors or to attach the phenethyl moiety to other scaffolds.
    
Structural Pathway

The compound is synthesized via the N-acylation of 3,4-diethoxyphenethylamine with chloroacetyl chloride. Subsequent treatment with a dehydrating agent (e.g., POCl₃) induces cyclization to form the dihydroisoquinoline core, a key structure in drugs like Drotaverine (though Drotaverine itself uses a benzyl substituent, this analog allows for 1-chloromethyl substitution).

Experimental Protocols

Protocol A: Synthesis of CAS 34162-19-1

Rationale: This protocol ensures high yield by controlling the exotherm of the acylation reaction and scavenging the HCl byproduct.

Reagents:

  • 3,4-Diethoxyphenethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation : Dissolve 3,4-diethoxyphenethylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Addition : Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or polymerization.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Work-up : Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine) followed by brine.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexanes to obtain the target compound (Yield typically 85-90%).

Protocol B: Bischler-Napieralski Cyclization (Downstream Application)

Rationale: Converts the linear amide into the bioactive isoquinoline heterocycle.

  • Reaction : Dissolve CAS 34162-19-1 (1.0 eq) in anhydrous toluene or acetonitrile.

  • Activation : Add Phosphorus oxychloride (POCl₃, 3.0 eq) cautiously.

  • Reflux : Heat the mixture to reflux (80–100 °C) for 2–4 hours. The solution typically darkens.

  • Isolation : Cool and evaporate volatiles. Basify carefully with NH₄OH to precipitate the 1-chloromethyl-6,7-diethoxy-3,4-dihydroisoquinoline intermediate.

Hazards and Safety (GHS Classification)

CAS 34162-19-1 is an alkylating agent and must be handled with strict safety adherence.

Signal Word: DANGER

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H318 Causes serious eye damage. (Irreversible effects)
Acute Toxicity (Inhalation) H332Harmful if inhaled.
STOT - Single Exposure H335May cause respiratory irritation.

Precautionary Measures:

  • PPE : Wear nitrile gloves, lab coat, and chemical safety goggles (face shield recommended due to H318).

  • Engineering Controls : Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.

  • First Aid : In case of eye contact, rinse immediately with water for 15+ minutes and seek medical attention.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of CAS 34162-19-1 and its conversion into an isoquinoline scaffold.

G Start 3,4-Diethoxyphenethylamine (Precursor) Product CAS 34162-19-1 (Chloroacetamide Intermediate) Start->Product Acylation (DCM, 0°C) Reagent Chloroacetyl Chloride (+ Et3N) Reagent->Product Final 1-Chloromethyl-6,7-diethoxy- 3,4-dihydroisoquinoline Product->Final Cyclization (- H2O) Cyclization POCl3 / Reflux (Bischler-Napieralski) Cyclization->Final

Figure 1: Synthetic workflow from amine precursor to isoquinoline scaffold via CAS 34162-19-1.

References

  • Sigma-Aldrich . 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide Product Sheet. Retrieved from

  • PubChem . Compound Summary for 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide. National Library of Medicine. Retrieved from

  • ChemicalBook . CAS 34162-19-1 Properties and Suppliers. Retrieved from

  • BenchChem . Safety Data Sheet (SDS) for CAS 34162-19-1. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of the Covalent Electrophile 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Introduction & Scope This application note details the laboratory-scale synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a heterobifunctional linker and covalent electrophile. This compound features a para-e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the laboratory-scale synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a heterobifunctional linker and covalent electrophile. This compound features a para-ethoxyphenoxy "anchor" connected via an ethyl spacer to a reactive


-chloroacetamide "warhead."

Key Applications:

  • Covalent Probe Development: The chloroacetamide moiety selectively reacts with cysteine residues (via

    
     mechanism) in proteomic profiling.
    
  • PROTAC Linker Synthesis: Used as a lipophilic spacer in proteolysis-targeting chimeras.

  • Medicinal Chemistry: An analog of phenacetin derivatives, often explored for analgesic or kinase-inhibitory scaffolds.

Safety Warning:

DANGER: Chloroacetyl chloride is a potent lachrymator and corrosive. The final product is a potential alkylating agent. All operations must be performed in a functioning fume hood using double nitrile gloves.

Retrosynthetic Strategy

To ensure high purity and avoid the formation of secondary amine byproducts common in direct alkylations, this protocol utilizes a Gabriel Synthesis approach for the amine precursor, followed by controlled acylation.

Synthetic Pathway (Graphviz Visualization)

SyntheticRoute SM1 4-Ethoxyphenol Int1 Phthalimide Intermediate (Crystalline Solid) SM1->Int1 K2CO3, DMF 80°C, 12h SM2 N-(2-bromoethyl)phthalimide SM2->Int1 Int2 2-(4-ethoxyphenoxy)ethanamine (Primary Amine) Int1->Int2 Hydrazine Hydrate EtOH, Reflux Product Target: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Int2->Product DCM, Et3N 0°C -> RT Reagent Chloroacetyl Chloride Reagent->Product

Caption: Figure 1. Convergent synthetic route utilizing Gabriel amine synthesis to prevent polymerization, followed by N-acylation.

Experimental Protocols

Module A: Synthesis of Amine Precursor

Target: 2-(4-ethoxyphenoxy)ethan-1-amine

Direct reaction of 4-ethoxyphenol with 2-bromoethylamine often yields low results due to aziridine formation or polymerization. The phthalimide route guarantees a primary amine.

Reagents:

  • 4-Ethoxyphenol (13.8 g, 100 mmol)

  • 
    -(2-bromoethyl)phthalimide (25.4 g, 100 mmol)
    
  • Potassium Carbonate (

    
    ), anhydrous (20.7 g, 150 mmol)
    
  • DMF (Dimethylformamide), anhydrous (100 mL)

  • Hydrazine hydrate (80% solution)

Step-by-Step Protocol:

  • Alkylation:

    • In a 500 mL round-bottom flask (RBF), dissolve 4-ethoxyphenol in DMF.

    • Add

      
       and stir at room temperature for 15 minutes to facilitate phenoxide formation.
      
    • Add

      
      -(2-bromoethyl)phthalimide in one portion.
      
    • Heat the mixture to 80°C for 12 hours under inert atmosphere (

      
      ).
      
    • Workup: Pour the cooled mixture into ice water (500 mL). The phthalimide intermediate will precipitate as a white solid. Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol if necessary (Yield typically >85%).

  • Deprotection (Hydrazinolysis):

    • Suspend the dried phthalimide intermediate (0.05 mol) in Ethanol (150 mL).

    • Add Hydrazine hydrate (0.15 mol, 3 eq) dropwise.

    • Reflux for 4 hours.[3][4][5] A bulky white precipitate (phthalhydrazide) will form.

    • Workup: Cool to room temperature.[1][4][6] Acidify with 2M HCl to pH 2 (to dissolve the amine and precipitate phthalhydrazide fully). Filter off the solid phthalhydrazide.

    • Basify the filtrate with 2M NaOH to pH 12. Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo to yield the amine as a pale yellow oil.
      
Module B: Chloroacetylation (Target Synthesis)

Target: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

This step requires strict temperature control to prevent bis-acylation or hydrolysis of the chloro-group.

Reagents:

  • 2-(4-ethoxyphenoxy)ethan-1-amine (Intermediate from Module A) (1.81 g, 10 mmol)

  • Chloroacetyl chloride (1.24 g, 11 mmol)

  • Triethylamine (TEA) (1.52 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Protocol:

  • Setup:

    • Flame-dry a 100 mL two-neck RBF. Purge with Nitrogen.

    • Add the amine (10 mmol) and TEA (15 mmol) to DCM (30 mL).

    • Cool the solution to 0°C using an ice/salt bath.

  • Acylation:

    • Dilute Chloroacetyl chloride (11 mmol) in 5 mL of DCM.

    • Add the acid chloride solution dropwise over 20 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Critical Control Point: Do not allow temperature to rise above 5°C during addition to prevent side reactions.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.

  • Workup & Purification:

    • Wash the reaction mixture sequentially with:

      • Cold 1M HCl (

        
         mL) – Removes unreacted amine/TEA.
        
      • Saturated

        
         (
        
        
        
        mL) – Neutralizes acid.
      • Brine (15 mL).

    • Dry over

      
      , filter, and concentrate.[6]
      
    • Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane (1:3) to obtain white needles.[6]

Quality Control & Validation

The following data parameters validate the structural integrity of the synthesized compound.

Analytical Specifications
ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation of phenol residue.
Melting Point 118–121 °CSharp range indicates high purity.
Yield (Step 2) 75% – 85%Losses usually occur during crystallization.
Solubility Soluble in DCM, DMSO, MeOHInsoluble in water.
NMR Validation Logic ( , 400 MHz)
  • 
     6.80 – 6.90 (m, 4H):  Characteristic para-substituted aromatic system (Aryl protons).
    
  • 
     6.60 (br s, 1H):  Amide NH (Exchangeable with 
    
    
    
    ).
  • 
     4.05 (s, 2H):  Chloromethyl group (
    
    
    
    ). Key diagnostic peak.
  • 
     4.02 (t, 2H):  Ethoxy 
    
    
    
    .
  • 
     3.98 (t, 2H):  Phenoxy-ethyl 
    
    
    
    .
  • 
     3.65 (q, 2H):  Ethyl-amide 
    
    
    
    .
  • 
     1.38 (t, 3H):  Methyl terminal of ethoxy group.
    

Troubleshooting Guide

Common Failure Modes (Graphviz Decision Tree)

Troubleshooting Start Issue Detected LowYield Low Yield (<50%) Start->LowYield Impurity Impurity in NMR Start->Impurity OilyProduct Product is Oily/Sticky Start->OilyProduct CheckTemp CheckTemp LowYield->CheckTemp Did reaction overheat? CheckPeaks CheckPeaks Impurity->CheckPeaks Extra peaks? Sol5 Sol5 OilyProduct->Sol5 Residual Solvent. High vac overnight or Recrystallize from EtOH. Sol1 Sol1 CheckTemp->Sol1 Yes: Polymerization occurred. Keep <5°C. Sol2 Sol2 CheckTemp->Sol2 No: Check dryness. Water hydrolyzes acid chloride. Sol3 Sol3 CheckPeaks->Sol3 ~2.5-3.0 ppm: Trapped TEA. Wash with more HCl. Sol4 Sol4 CheckPeaks->Sol4 Doublets in aromatic: Starting material left.

Caption: Figure 2. Troubleshooting logic for acylation and workup phases.

References

  • Organic Syntheses. (1927). Chloroacetamide Synthesis Procedures (Coll.[7][8] Vol. 1). Organic Syntheses, 7, 16. Retrieved from [Link]

  • Google Patents. (2018). CN108640845B: Method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine.
  • PrepChem. Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

Sources

Application

Application Note: 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a Versatile Chemical Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Chemical Rationale In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the rational design of small molecules relies heavily on bifunctional intermediates that offer both reactive handles and privileged structural motifs. 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide serves as a highly versatile scaffold, characterized by two distinct functional domains:

  • The Electrophilic Head (Chloroacetamide): The

    
    -halogenated amide is a potent electrophile. It is widely deployed as a reactive "warhead" in Targeted Covalent Inhibitors (TCIs) designed to irreversibly alkylate nucleophilic amino acids—primarily Cysteine, but increasingly Histidine—within the binding pockets of target proteins[1],[2].
    
  • The Lipophilic Tail (4-Ethoxyphenoxyethyl): The terminal phenoxy ether derivative acts as an anchoring moiety. Terminal phenoxy groups are recognized as privileged scaffolds in drug design[3]. The para-ethoxy substitution significantly enhances the molecule's ability to fit into hydrophobic sub-pockets (e.g., in kinases, GPCRs, and cholinesterases) while optimizing the overall partition coefficient (LogP) for cellular permeability[3].

Strategic Utility I: Targeted Covalent Inhibitors (TCIs)

The resurgence of covalent therapeutics has driven the need for warheads with diverse geometric and kinetic profiles. While acrylamides (e.g., Ibrutinib) are the most common FDA-approved warheads, they rely on a Michael addition mechanism that requires specific spatial alignment[1],[4].

In contrast, the chloroacetamide moiety undergoes an


 nucleophilic substitution. This alternative trajectory (proceeding through an 

transition state) is highly effective for targets where acrylamides fail to achieve proper geometry. For example, chloroacetamide libraries have been successfully utilized to target the active-site Cysteine of the bacterial enzyme MurA[5], and to develop selective probes for the peptidyl-prolyl isomerase Pin1[4]. Furthermore, chloroacetamides possess the unique electrophilic threshold required to target conserved Histidine residues in challenging protein-protein interactions (PPIs), expanding the covalent target space beyond Cysteine[2].

MechanismOfAction A Target Protein (Cys-SH) Nucleophile C SN2 Transition State [Protein-S ··· CH2 ··· Cl]‡ A->C Proximity-Driven Attack B Chloroacetamide Warhead Electrophile B->C Proximity-Driven Attack D Irreversible Thioether Adduct (Protein-S-CH2-CO-NH-R) C->D Chloride Elimination E Hydrochloric Acid (HCl) Byproduct C->E Leaving Group Departure

Fig 1. SN2 mechanism of action for cysteine-targeted covalent inhibition via chloroacetamides.

Strategic Utility II: Scaffold for N-Alkylated Pharmacophores

Beyond direct covalent inhibition, the


-chloride of this intermediate can be displaced in vitro by secondary amines (e.g., piperazines, morpholines) to generate diverse tertiary amine libraries. The resulting compounds retain the 4-ethoxyphenoxyethyl tail, which mimics endogenous neurotransmitters and hormones. This makes these derivatives highly relevant for neuro-active, anti-inflammatory, and anti-cancer drug discovery programs[3].

SyntheticPathways A 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Bifunctional Intermediate) B Targeted Covalent Inhibitor (TCI) A->B Direct Protein Engagement C N-Alkylated Pharmacophore (GPCR/Ion Channel Ligand) A->C SN2 Amination (in vitro) D Irreversible Alkylation (Cys/His Targeting) B->D Covalent Bond Formation E Structural Diversification (Library Generation) C->E Lead Optimization

Fig 2. Bifunctional utility of the chloroacetamide intermediate in drug discovery workflows.

Quantitative Warhead Profiling

To contextualize the reactivity of the chloroacetamide intermediate, the following table summarizes the kinetic and mechanistic profiles of common covalent warheads used in modern drug design[1],[4].

Warhead TypeElectrophilic CenterReaction MechanismIntrinsic Reactivity (GSH

)
Primary Target ResidueExample Application
Acrylamide

-carbon
Michael Addition (

)
Low to Moderate (>24h)CysteineIbrutinib (BTK)
Chloroacetamide

-carbon
Nucleophilic Substitution (

)
High (1-4h)Cys, HisMurA Inhibitors[5]
Fluoroacetamide

-carbon
Nucleophilic Substitution (

)
Very Low (Highly Stable)CysteineNS-062 (EGFR)[1]
Sulfamate Acetamide

-carbon
Nucleophilic Substitution (

)
TunableCysteinePin1 Probes[4]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be logically sound and self-validating. The following methodologies detail the dual use of the intermediate.

Protocol A: Finkelstein-Catalyzed N-Alkylation (Pharmacophore Synthesis)

Objective: Synthesize a tertiary amine library using 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide and a secondary amine (e.g., N-methylpiperazine).

  • Causality & Logic: The reaction utilizes Potassium Iodide (KI) as a catalyst. The chloride is displaced by iodide in situ (Finkelstein reaction) to form an iodoacetamide intermediate. Iodide is a superior leaving group, which significantly accelerates the subsequent

    
     attack by the bulky secondary amine, minimizing competitive hydrolysis. Potassium carbonate (
    
    
    
    ) is selected as a mild, insoluble base to scavenge the generated acid (
    
    
    ) without hydrolyzing the sensitive amide bond.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert

    
     atmosphere, dissolve 1.0 eq of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide in anhydrous acetonitrile (0.2 M).
    
  • Catalysis & Basification: Add 2.0 eq of anhydrous

    
     and 0.1 eq of KI. Stir at room temperature for 10 minutes.
    
  • Amination: Dropwise, add 1.2 eq of the chosen secondary amine (e.g., N-methylpiperazine).

  • Reflux: Elevate the temperature to 70°C and reflux for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The disappearance of the high-Rf chloroacetamide spot validates reaction completion.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

  • Self-Validation (Analytical): Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the exact mass of the product (

    
    ) and ensure no dimerized byproducts are present.
    
Protocol B: Ellman's Assay for Intrinsic Electrophilic Reactivity (TCI Quality Control)

Objective: Quantify the intrinsic reactivity (


) of the synthesized chloroacetamide TCI using Ellman's Reagent (DTNB)[5].
  • Causality & Logic: A successful covalent drug must balance reactivity; hyper-reactive warheads cause off-target toxicity by indiscriminately depleting cellular glutathione (GSH), while unreactive warheads fail to engage the target[5]. This assay incubates the intermediate with a known excess of GSH. DTNB is then added to react with the remaining, unalkylated GSH, producing 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed GSH oxidation.

  • Incubation: In a 96-well microplate, mix 100

    
    M of the chloroacetamide intermediate with 500 
    
    
    
    M of reduced Glutathione (GSH) in the prepared buffer.
  • Self-Validation (Control): Dedicate a set of wells to a "GSH-only" control (buffer + GSH, no inhibitor). This ensures that any decrease in absorbance is strictly due to covalent alkylation by the chloroacetamide, rather than spontaneous air-oxidation of GSH.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), transfer a 20

    
    L aliquot from the incubation mixture to a new well containing 180 
    
    
    
    L of 0.5 mM DTNB.
  • Readout: Incubate the DTNB mixture for 5 minutes at room temperature, then measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the natural log of remaining GSH concentration versus time. The slope of the linear fit represents the pseudo-first-order rate constant (

    
    ). The assay is only valid if the GSH-only control shows <5% degradation over the 120-minute window.
    

References

  • [1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

  • [3] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC / National Institutes of Health. Available at:[Link]

  • [4] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society (JACS). Available at:[Link]

  • [5] Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. Available at:[Link]

  • [2] Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. PMC / National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: Trace Quantification of the Genotoxic Impurity 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Here is a detailed Application Note and Protocol guide designed for researchers and analytical scientists. Methodology: LC-ESI-MS/MS (MRM) Application: Pharmaceutical Impurity Profiling (ICH M7 Control) Version: 1.0 Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide designed for researchers and analytical scientists.

Methodology: LC-ESI-MS/MS (MRM) Application: Pharmaceutical Impurity Profiling (ICH M7 Control) Version: 1.0

Executive Summary

This guide details the analytical strategy for the quantification of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (referred to herein as Impurity A ). This compound contains a reactive


-chloroacetamide moiety, classifying it as a Potential Genotoxic Impurity (PGI)  due to its alkylating capability.

Impurity A typically arises as a process-related impurity (PRI) during the synthesis of phenoxy-ethylamine based drugs (e.g., Tamsulosin, Mirabegron) when the starting material is contaminated with 4-ethoxyphenol (a regio-isomer of the standard 2-ethoxyphenol reagent) and subsequently reacts with chloroacetyl chloride.

Key Performance Indicators (KPIs) of this Protocol:
  • Sensitivity: Limit of Quantitation (LOQ)

    
     1.0 ppm (relative to API).
    
  • Selectivity: Resolves the 4-ethoxy (para) impurity from the 2-ethoxy (ortho) active drug scaffold.

  • Compliance: Aligned with ICH M7(R1) guidelines for mutagenic impurities.

Chemical Context & Origin

Understanding the formation pathway is critical for controlling the impurity upstream.

Formation Pathway

The impurity generates via the


-acylation of the intermediate amine with chloroacetyl chloride. If the starting phenol contained the para-isomer, the sequence propagates this isomerism to the final chloroacetamide stage.

SynthesisPathway SM1 4-Ethoxyphenol (Contaminant) Step1 Etherification & Reduction SM1->Step1 Synthesis Amine 2-(4-ethoxyphenoxy)ethylamine (Intermediate) Step1->Amine Impurity 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Target PGI) Amine->Impurity + Reagent (N-Acylation) Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Impurity

Figure 1: Origin of the target impurity via N-acylation of the regio-isomeric amine intermediate.

Analytical Strategy: LC-MS/MS

Given the low regulatory limits (Threshold of Toxicological Concern, TTC = 1.5


 g/day ), standard HPLC-UV is often insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode  is the requisite technique.
Mechanistic Rationale
  • Separation (LC): A C18 stationary phase is selected to retain the hydrophobic ethoxy-phenyl tail. A gradient elution separates the para-isomer (Impurity A) from the ortho-isomer (Drug Substance) due to slight differences in hydrodynamic volume and polarity.

  • Detection (MS): Electrospray Ionization (ESI) in Positive mode is highly effective due to the secondary amide and ether oxygen, which protonate readily (

    
    ).
    
  • Fragmentation: Collision Induced Dissociation (CID) typically cleaves the amide bond, yielding a stable phenoxy-ethyl-amine carbocation.

Experimental Protocol

Reagents & Materials
  • Reference Standard: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm

    
     3.0 mm, 1.8 
    
    
    
    m) or equivalent.
Mass Spectrometry Parameters (Optimization)

Before running samples, tune the MS using a 100 ng/mL standard solution.

ParameterSettingRationale
Ion Source ESI Positive (

)
Protonation of amide/ether sites.
Precursor Ion (Q1) 258.1


of Monoisotopic Mass 257.08.
Product Ion (Q3) 182.1

Cleavage of amide; loss of chloroacetyl group (

Da).
Secondary Ion 154.1

Further loss of ethyl chain (confirmation).
Collision Energy 15 - 25 eVOptimized for max intensity of 182.1 fragment.
Dwell Time 100 msSufficient points across the narrow UPLC peak.
Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5

    
    L
    
  • Column Temp: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Equilibration
1.0 10 Hold
6.0 90 Elution of Impurity & API
8.0 90 Wash
8.1 10 Re-equilibration

| 12.0 | 10 | End |

Sample Preparation Workflow

To ensure accurate quantification without matrix interference, a "dilute-and-shoot" or simple extraction method is preferred over aggressive SPE, which might lose the polar impurity.

SamplePrep Step1 Weigh 50 mg Drug Substance (API) Step2 Dissolve in 5 mL Diluent (50:50 ACN:Water) Step1->Step2 Step3 Sonication (10 min) Ensure complete dissolution Step2->Step3 Step4 Centrifugation / Filtration (0.22 µm PVDF filter) Step3->Step4 Step5 Transfer to LC Vial (Final Conc: 10 mg/mL API) Step4->Step5

Figure 2: Sample preparation workflow for trace level analysis.

Validation & System Suitability

This method must be validated according to ICH Q2(R2) guidelines.

System Suitability Criteria
  • Retention Time:

    
     0.1 min variation allowed.
    
  • Signal-to-Noise (S/N): > 10 for the LOQ standard.

  • Peak Symmetry: 0.8 – 1.5 (Tailing factor).

Linearity & Range

Prepare a calibration curve ranging from 0.5 ppm to 20 ppm (relative to the API concentration).

  • Example: If API is 10 mg/mL, 1 ppm = 10 ng/mL impurity.

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.995.
Accuracy (Recovery)

Spike the API solution with the impurity at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance: 80% – 120% recovery.

  • Note: If the API suppresses the signal (Matrix Effect), use the Standard Addition Method or a matrix-matched calibration curve.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Broadening Solvent mismatch (Diluent stronger than Mobile Phase).Match sample diluent to initial mobile phase (10% ACN).
Low Sensitivity Ion suppression from API.Divert flow to waste during API elution; optimize MS source position.
Carryover "Sticky" amide adsorption on injector.Use a needle wash of 50:50 MeOH:Isopropanol.
Ghost Peaks Contaminated Chloroacetyl Chloride reagent in system lines.Ensure dedicated lines/columns for trace analysis; do not share with synthesis checks.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Elder, D. P., et al. (2006). The management of genotoxic impurities in active pharmaceutical ingredients and drug products. Journal of Pharmaceutical Sciences. Link

  • PubChem . Compound Summary: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide. National Library of Medicine. Link

Application

"safe handling and storage procedures for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

Application Notes & Protocols for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide A Guide to Safe Handling, Storage, and Use Disclaimer: The following guide has been synthesized from safety data for structurally related c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

A Guide to Safe Handling, Storage, and Use

Disclaimer: The following guide has been synthesized from safety data for structurally related compounds and established principles of laboratory safety. A comprehensive, official Safety Data Sheet (SDS) for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is not widely available. Therefore, this compound should be treated as potentially hazardous, and all handling should be performed by trained personnel with appropriate caution. The guidance herein is intended to supplement, not replace, a thorough risk assessment conducted by the end-user.

Introduction and Inferred Hazard Profile

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a chemical compound that integrates several functional groups, each contributing to its potential reactivity and toxicological profile. Its structure includes a reactive chloroacetamide moiety, an aromatic ether , and an amide linkage. While specific toxicological data for this molecule is limited, an analysis of its constituent parts provides a strong basis for inferring its hazard profile and establishing robust safety protocols.

  • The Chloroacetamide Group: This is an alkylating agent and the primary source of concern. Chloroacetamides are known to be reactive electrophiles that can covalently bind to nucleophilic residues in biological macromolecules, such as cysteine in proteins. This reactivity makes them toxic, potential skin sensitizers, and irritants.[1] Compounds like 2-chloroacetamide are classified as toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility.[2][3][4][5]

  • The Aromatic Ether Group: The ethoxyphenoxy group is similar to other ethers that can form explosive peroxides upon prolonged exposure to air and light.[6][7][8] While the tendency for this specific structure to form peroxides is uncharacterized, it is a critical potential hazard that must be managed during storage.

  • The Acetamide Group: Acetamides as a class can present chronic health risks. Acetamide itself is considered a potential carcinogen in animals.[9][10]

Given this structural analysis, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide must be handled as a substance with significant potential for acute toxicity, skin sensitization, and possible long-term health effects.

Chemical Identity and Properties

PropertyValue / DescriptionSource
IUPAC Name 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamideN/A
Molecular Formula C₁₂H₁₆ClNO₃Inferred
Molecular Weight 257.71 g/mol Inferred
Appearance Assumed to be an off-white or pale solid/powder.Analogy[1][11]
Solubility Likely insoluble in water, soluble in organic solvents like ethanol, chloroform.[11]Analogy

Inferred Hazard Identification and Classification

Based on the hazards of its structural analogues, the following GHS classification is recommended until specific data becomes available.

Hazard ClassCategoryHazard StatementPictogramsSignal Word
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed.[2][3][4]GHS06Danger
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3][4]GHS07Warning
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[2][4]GHS08Danger
Skin IrritationCategory 2H315: Causes skin irritation.[12][13][14]GHS07Warning
Eye IrritationCategory 2AH319: Causes serious eye irritation.[13][14]GHS07Warning
Aquatic Toxicity-Harmful or toxic to aquatic life.[1][2]GHS09Warning

Hierarchy of Controls: Engineering, Administrative, and PPE

A multi-layered approach to safety is mandatory. Personal Protective Equipment (PPE) is the final line of defense and must not be the sole control measure.

cluster_0 Hierarchy of Controls for Safe Handling A Elimination / Substitution (Most Effective) B Engineering Controls A->B Use safer alternative if possible C Administrative Controls B->C Isolate the hazard D Personal Protective Equipment (PPE) (Least Effective) C->D Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures.

4.1 Engineering Controls

  • Chemical Fume Hood: All work, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][15]

  • Ventilation: The laboratory must have adequate general ventilation.[3][16] All handling procedures should be designed to minimize the creation of dust.[17]

4.2 Administrative Controls

  • Designated Area: Establish a designated area within the lab specifically for handling this compound. Clearly label the area with warning signs.

  • Training: All personnel must be trained on the potential hazards of this compound and the specific procedures outlined in this document before commencing work.[9][18]

  • Standard Operating Procedure (SOP): A lab-specific SOP must be written and approved.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][13] Wash hands thoroughly after handling the compound, before leaving the lab, and before breaks.[5]

4.3 Personal Protective Equipment (PPE) The following PPE is mandatory for all handling procedures.[19]

Protection TypeSpecificationRationale & Source
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[20]Protects against skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.[21][22]
Eye Protection Chemical safety goggles and a full-face shield.[15][16][21]Protects against splashes and airborne particles.[19]
Body Protection A disposable, poly-coated laboratory gown with long sleeves and tight-fitting cuffs.[21][23]Provides a barrier against contamination. Must be changed immediately if contaminated.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used if there is any risk of dust generation outside of a fume hood.[1][21]Prevents inhalation of airborne particles.

Experimental Protocols: Safe Handling & Use

The following protocols are designed to minimize exposure during common laboratory procedures.

5.1 Protocol: Weighing the Solid Compound

  • Preparation: Don all required PPE (double gloves, gown, goggles, face shield).

  • Work Area: Perform all actions inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Tare Balance: Place a tared weigh boat or container on the analytical balance.

  • Dispensing: Carefully open the main container. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Avoid generating dust. Do not tap the container.

  • Sealing: Immediately and securely close the main container.

  • Cleanup: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and weigh boat as hazardous waste.

  • Doffing: Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood.

5.2 Protocol: Reconstitution and Solution Preparation

  • Preparation: Follow steps 1-3 from the weighing protocol.

  • Solvent Addition: Add the weighed solid to a suitable vessel (e.g., glass vial or flask). Slowly add the desired solvent using a pipette or syringe, aiming the stream at the inner wall of the vessel to avoid splashing.

  • Dissolution: Cap the vessel securely. Mix by gentle swirling or vortexing at a low speed. If sonication is required, ensure the vessel is properly sealed and check for leaks afterward.

  • Storage: Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup: Dispose of all contaminated consumables (pipette tips, etc.) in the designated chlorinated hazardous waste stream.

cluster_workflow Safe Handling Workflow A 1. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) B 2. Prepare Fume Hood (Sash at proper height, absorbent liner) A->B C 3. Weigh Compound (Minimize dust, use spatula) B->C D 4. Reconstitute (Add solvent slowly, cap securely) C->D E 5. Label & Store (Clear labels, proper location) D->E F 6. Decontaminate & Clean (Wipe surfaces, dispose of waste) E->F G 7. Doff PPE (Remove outer gloves first) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of the Compound.

Safe Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent the formation of hazardous byproducts like peroxides.

  • Container: Store in the original, tightly sealed container.[6][24]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened.

  • Temperature: Store in a cool, dry, and dark place.[24][25] Do not store in a refrigerator unless it is specifically rated as spark-proof.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9]

  • Peroxide Monitoring: Due to the ether linkage, opened containers should be dated.[8] Although test strips for peroxides are common, their use on solid materials is not well-defined. The most prudent approach is to discard the material after a set period (e.g., 12 months after opening) or if any visual changes (discoloration, crystal formation) are observed.[7]

Spill Management and Emergency Procedures

Immediate and correct response to spills or exposure is vital.

7.1 Spill Response

Start Spill Occurs Size Is the spill large or small? Start->Size Small Small Spill (<1g, <50mL) Size->Small Small Large Large Spill (>1g, >50mL) Size->Large Large Contain Wear full PPE. Cover with absorbent material (vermiculite, sand). Small->Contain Evacuate Evacuate immediate area. Alert others. Call emergency services. Large->Evacuate Collect Carefully collect material into a sealed container. Contain->Collect Decon Decontaminate the area with soap and water. Collect->Decon Dispose Label container as Hazardous Waste and dispose according to regulations. Decon->Dispose

Caption: Decision Tree for Spill Response Protocol.

For any spill, avoid breathing dust or vapors.[15][17] If appropriate, moisten the spilled solid first to prevent dusting.[2]

7.2 First Aid Measures These measures are based on protocols for toxic acetamides and should be administered while seeking immediate medical attention.[4][5]

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[1][2][16] Seek immediate medical attention, especially if irritation or a rash develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][15][26] Remove contact lenses if present and easy to do.[26] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][15] If the person is conscious, rinse their mouth thoroughly with water.[4][16] Never give anything by mouth to an unconscious person.[10][16] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Classification: This is a chlorinated organic compound.[27]

  • Collection: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[9][17] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal: Disposal must be handled by a licensed chemical destruction plant, typically via high-temperature incineration with flue gas scrubbing to manage the resulting hydrogen halides.[27][28] Do not discharge to sewer systems or dispose of in regular trash.[6][17]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Dimethyl_Acetamide_SOP.docx. (n.d.). Clemson University. Retrieved February 27, 2026, from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved February 27, 2026, from [Link]

  • Acetamide MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved February 27, 2026, from [Link]

  • Ethers | Health & Safety. (2024, July 22). Health and Safety Department. Retrieved February 27, 2026, from [Link]

  • Ethers - storage and the detection and removal of peroxides. (2009, July 10). The University of Edinburgh. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved February 27, 2026, from [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Acetamide, 2-chloro-N-(m-chlorophenethyl)-. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Ether use and preservation instructions. (n.d.). Chemwin. Retrieved February 27, 2026, from [Link]

  • Ether. (n.d.). Cargo Handbook. Retrieved February 27, 2026, from [Link]

  • 2-chloroacetamide Safety Data Sheet. (n.d.). Sdfine. Retrieved February 27, 2026, from [Link]

  • ACETAMIDE, N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. (2002, September). New Jersey Department of Health. Retrieved February 27, 2026, from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. Retrieved February 27, 2026, from [Link]

  • Safe handling of hazardous drugs. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved February 27, 2026, from [Link]

  • 2-(4-chlorophenoxy)-N-(2-phenoxyethyl)acetamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder. Retrieved February 27, 2026, from [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved February 27, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved February 27, 2026, from [Link]

  • Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved February 27, 2026, from [Link]

  • Workplace exposure limits for airborne contaminants. (2025, July 3). Safe Work Australia. Retrieved February 27, 2026, from [Link]

  • Acetamide, 2-chloro-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Acetamide, N-(2-chlorophenyl)- GHS Data. (2025, October 15). EPA. Retrieved February 27, 2026, from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). (2024, May 16). Canada.ca. Retrieved February 27, 2026, from [Link]

Sources

Method

"2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide in kinase inhibitor synthesis"

Topic: Covalent Kinase Inhibitor Discovery: Utilizing 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a Cysteine-Reactive Probe Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Covalent Kinase Inhibitor Discovery: Utilizing 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a Cysteine-Reactive Probe Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary

This application note details the utility of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (referred to herein as C-EPEA ) as a covalent fragment probe in kinase inhibitor discovery.[1] Unlike reversible inhibitors, C-EPEA utilizes an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloroacetamide warhead to form an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR). This guide provides a comprehensive workflow for synthesizing C-EPEA, profiling its electrophilic reactivity, and utilizing it in Intact Protein Mass Spectrometry (MS) to map "ligandable" cysteines within the kinome.

Chemical Biology & Mechanism of Action

The Warhead: -Chloroacetamide vs. Acrylamide

C-EPEA belongs to the class of Targeted Covalent Inhibitors (TCIs) .[1] While modern drugs (e.g., Osimertinib) often employ acrylamides for Michael addition, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloroacetamides are frequently used in Fragment-Based Drug Discovery (FBDD)  and Activity-Based Protein Profiling (ABPP)  due to their higher intrinsic reactivity.
  • Mechanism: Nucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Target: Solvent-accessible cysteine thiolates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in the ATP-binding pocket.[2]
    
  • Selectivity: Driven by the non-covalent affinity of the "tail" (the ethoxyphenoxy-ethyl moiety) which positions the warhead near the target cysteine.

Reaction Pathway Visualization

G Substrate C-EPEA Probe (Electrophile) Transition Transition State (SN2 Attack) Substrate->Transition Electrophilic Center Cysteine Kinase Cysteine (Nucleophile - SH) Cysteine->Transition Nucleophilic Attack Product Covalent Adduct (Irreversible) Transition->Product Bond Formation Leaving Chloride Ion (Cl-) Transition->Leaving Leaving Group

Figure 1: Mechanism of Cysteine Alkylation by C-EPEA via


 reaction.

Synthetic Protocol: Preparation of C-EPEA

Objective: Synthesize high-purity C-EPEA from 2-(4-ethoxyphenoxy)ethanamine.

Materials
  • Precursor: 2-(4-ethoxyphenoxy)ethan-1-amine (1.0 eq)[1]

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with

    
    . Add 2-(4-ethoxyphenoxy)ethan-1-amine (500 mg, 2.76 mmol) and anhydrous DCM (10 mL).
    
  • Cooling: Cool the reaction mixture to

    
     using an ice/water bath.
    
  • Base Addition: Add TEA (0.58 mL, 4.14 mmol) dropwise. Stir for 5 minutes.

  • Acylation: Add Chloroacetyl chloride (0.26 mL, 3.31 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.[1]

    • Wash with Sat.

      
       (2 x 15 mL) and Brine (1 x 15 mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS. Expected [M+H]+: ~258.1.
    

Application Protocol: Kinase Cysteine Labeling

Objective: Validate the binding of C-EPEA to a target kinase (e.g., EGFR WT or T790M) using Intact Protein Mass Spectrometry.

Experimental Logic

Upon reaction, the chlorine atom is displaced.[1] The mass shift observed on the protein corresponds to the acetamide adduct .

  • Formula of Adduct:

    
     (attached to Sulfur)
    
  • Mass Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  +222.24 Da
    
Workflow Diagram

Workflow Step1 1. Incubate Kinase Domain (1-5 µM) with C-EPEA (10-100 µM) Step2 2. Time Course (15, 30, 60, 120 min @ 25°C) Step1->Step2 Step3 3. Quench Reaction (Add 1% Formic Acid) Step2->Step3 Step4 4. LC-MS Analysis (Q-TOF or Orbitrap) Step3->Step4 Step5 5. Deconvolution Step4->Step5 Decision Mass Shift = +222 Da? Step5->Decision Hit Validation Hit Validation Decision->Hit Validation Yes Non-Binder Non-Binder Decision->Non-Binder No

Figure 2: Intact Protein MS Workflow for validating C-EPEA covalent modification.

Detailed Protocol
  • Buffer Preparation: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP.[1] Note: Avoid DTT or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -mercaptoethanol as they will react with the chloroacetamide warhead.
    
  • Incubation:

    • Aliquot 50

      
      L of Kinase Domain (e.g., EGFR, 5 
      
      
      
      M final).
    • Add C-EPEA (dissolved in DMSO) to a final concentration of 50

      
      M (10x excess).
      
    • DMSO final concentration should be <1%.[1]

  • Reaction: Incubate at

    
     for 60 minutes.
    
  • Quenching: Stop reaction by adding 50

    
    L of 0.2% Formic Acid / 50% Acetonitrile.
    
  • Analysis: Inject 10

    
    L onto a C4 Reverse Phase column coupled to a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF).
    
  • Data Processing: Deconvolute the charge envelope to zero-charge mass. Look for the disappearance of the Apo-mass and appearance of Apo + 222.2 Da.

Data Presentation & Analysis

Reactivity Comparison Table

When selecting C-EPEA, it is crucial to understand its reactivity profile compared to other common warheads.[1]

Warhead TypeRepresentative StructureMechanismReactivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Selectivity Risk

-Chloroacetamide
C-EPEA

High Moderate (GSH reactive)
AcrylamideOsimertinibMichael Addn.ModerateLow (Tunable)
Vinyl SulfoneGeneric ProbeMichael Addn.[1]Low-ModerateLow
FluorosulfateSulfonyl FluoridesSuFExTunableLow (Tyrosine/Lysine)
Interpreting Results
  • 100% Labeling: Indicates highly accessible cysteine and potent warhead positioning.[1]

  • <10% Labeling: Suggests steric hindrance or poor non-covalent affinity of the ethoxyphenoxy linker.

  • Promiscuity Check: If multiple +222 Da shifts are observed (e.g., +444, +666), the probe is non-specifically alkylating surface cysteines or lysines (at high pH).

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] Link

  • London, N., et al. (2019).[1] "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10, 1038.[1] Link

  • Åbrányi-Balogh, P., et al. (2018).[1][4] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 160, 94-107.[1][4] Link

Sources

Application

Application Note: Handling, Safety, and Protocols for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Executive Summary & Chemical Identity[1][2] 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a specialized alkylating intermediate used primarily in the synthesis of heterocycles and pharmaceutical pharmacophores. It be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a specialized alkylating intermediate used primarily in the synthesis of heterocycles and pharmaceutical pharmacophores. It belongs to the class of


-chloroacetamides , which are potent electrophiles capable of alkylating biological thiols and amines.

This guide provides a derived safety profile and handling protocols. Due to the limited availability of specific toxicological data for this exact catalog number, this document applies Structure-Activity Relationship (SAR) principles, referencing the high toxicity of the chloroacetamide pharmacophore.

Chemical Identification Table
PropertyDetail
Systematic Name 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
Molecular Weight 257.71 g/mol
Physical State Solid (Likely off-white crystalline powder)
Solubility Soluble in DCM, DMSO, Methanol; Poor water solubility
Reactive Moiety

-chloromethyl ketone (Alkylating agent)
Core Hazard Skin Sensitizer (High Potency), Irritant, Potentially Cytotoxic

Derived Material Safety Data Profile (SAR-Based)

WARNING: Specific toxicological data for this compound is sparse. The following hazards are derived from the


-chloroacetamide class (e.g., 2-chloroacetamide, CAS 79-07-2). Treat this substance as a high-potency alkylator. 
Hazard Classification (GHS)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Inferred from chloroacetamide analogs.

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Skin/Eye Irritation: Category 2/2A (Causes skin irritation / serious eye irritation).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Precautionary Handling Matrix
Hazard DomainProtocol / RequirementMechanistic Rationale
Respiratory Local Exhaust Ventilation (LEV) required. Use a fume hood with face velocity >100 fpm.Chloroacetamides can cause lachrymatory effects and mucous membrane alkylation.
Dermal Double-gloving required. Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (5-8 mil).Small, lipophilic alkyl halides permeate standard nitrile gloves rapidly (<15 mins).
Deactivation Quench spills with 10% Aqueous Ammonia or 5% Sodium Thiosulfate .Nucleophilic attack by amines/thiols displaces the chloride, neutralizing the electrophile.

Synthesis & Application Protocols

Synthesis Logic (Retrosynthetic Analysis)

The most reliable route to 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide involves the Schotten-Baumann acylation of the corresponding amine.

Reagents:

  • Precursor: 2-(4-ethoxyphenoxy)ethanamine (Nucleophile)

  • Reagent: Chloroacetyl chloride (Electrophile)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (Proton Scavenger)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis flow and the critical "Kill Step" for unreacted starting material.

SynthesisProtocol Precursor 2-(4-ethoxyphenoxy) ethanamine Reaction Acylation (0°C to RT, DCM) Precursor->Reaction + Et3N Reagent Chloroacetyl Chloride (1.1 eq) Reagent->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench 1-2 hrs Product Target: 2-chloro-N-[2-(4-ethoxyphenoxy) ethyl]acetamide Quench->Product Extraction

Caption: Figure 1. Standard acylation pathway. Note the exothermic nature of the chloroacetyl chloride addition.

Step-by-Step Synthesis Protocol
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1.0 eq of 2-(4-ethoxyphenoxy)ethanamine to the flask. Dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.2 eq of Triethylamine (Et₃N). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.1 eq of Chloroacetyl chloride diluted in a small volume of DCM.

    • Critical Control Point: Maintain temperature <5°C to prevent bis-acylation or polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexanes).

  • Workup:

    • Quench with Saturated NaHCO₃ (removes HCl salts).

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes if solid; otherwise, flash chromatography.

Emergency & Decontamination Procedures

Because this compound is an alkylating agent, standard spill protocols are insufficient. You must chemically deactivate the substance.

Decontamination Workflow

If a spill occurs (>100 mg), do not just wipe it up. Follow this chemical destruction path:

DeconLogic Spill Spill Detected Isolate Isolate Area (15 ft radius) Spill->Isolate PPE Don PPE: Nitrile+Silver Shield Gloves Respirator Isolate->PPE Apply Apply Decon Solution: (10% Na2S2O3 or 10% NH4OH) PPE->Apply Wait Wait 30 Mins (Allow Nucleophilic Substitution) Apply->Wait Clean Absorb & Dispose (Hazardous Waste) Wait->Clean

Caption: Figure 2. Chemical decontamination logic for alkylating agents.

First Aid (Specific to Alkylators)
  • Eye Contact: Irrigate immediately for 15 minutes . Do not wait for symptoms. The alkylation of corneal proteins is irreversible if not treated instantly.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol enhances skin permeation of lipophilic halides).

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, tightness) develop, seek medical attention.

Storage and Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Incompatibilities: Strong bases (hydrolysis of amide), Amines (alkylation), Thiols.

References

  • PubChem. (n.d.).[4] Compound Summary for CID 16226958, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, 2-chloro- Mass Spectrum. NIST Chemistry WebBook.[5] Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Phenoxyacetamide Derivatives as Privileged Scaffolds in Modern Drug Discovery

Executive Summary & Strategic Context Historically recognized for their utility in agrochemicals (e.g., herbicides), phenoxyacetamide derivatives have undergone a renaissance in medicinal chemistry. Recent structure-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Historically recognized for their utility in agrochemicals (e.g., herbicides), phenoxyacetamide derivatives have undergone a renaissance in medicinal chemistry. Recent structure-activity relationship (SAR) campaigns have repositioned this chemical class as a "privileged scaffold" capable of modulating diverse biological targets, including kinases, DNA repair enzymes, and bacterial secretion systems[1].

The pharmacological versatility of phenoxyacetamides stems from their unique structural topology:

  • The Phenoxy Moiety: Provides a lipophilic aromatic ring capable of

    
     stacking and hydrophobic interactions within deep binding pockets, while the ether oxygen acts as a crucial hydrogen-bond acceptor [1].
    
  • The Amide Linkage: Imparts structural rigidity and offers highly directional hydrogen-bond donor/acceptor sites, ensuring target selectivity and stable binding kinetics [2].

This application note synthesizes recent breakthroughs in phenoxyacetamide applications, providing drug development professionals with mechanistic insights, quantitative benchmarking data, and self-validating protocols for both chemical synthesis and biological screening.

Mechanistic Insights & Target Causality

Understanding why phenoxyacetamides succeed requires analyzing their interactions at the molecular level. Recent literature highlights three primary modalities of action:

  • Oncology (Apoptosis via PARP-1 & BCR-ABL1 Inhibition): In hepatocellular carcinoma (HepG2), specific phenoxyacetamides induce apoptosis by docking into the active site of PARP-1, preventing DNA repair and triggering the intrinsic apoptotic pathway [1]. Concurrently, in chronic myeloid leukemia (CML),

    
    -(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives act as potent allosteric inhibitors of the BCR-ABL1 kinase. When combined with asciminib, they exhibit powerful synergistic anti-proliferative effects by overcoming ATP-binding site mutations[2].
    
  • Antimicrobial (Type III Secretion System Inhibition): In Pseudomonas aeruginosa infections, phenoxyacetamides (e.g., MBX 2359) selectively target the PscF needle protein of the Type III Secretion System (T3SS). By blocking the injection of bacterial effectors into host cells, these compounds attenuate abscess formation and facilitate immune clearance without exerting direct bactericidal pressure, thereby reducing the risk of resistance[3].

  • Kinase Hybridization (c-Met Inhibition): Fusing phenoxyacetamides with

    
    -unsaturated chalcones creates hybrid scaffolds that effectively bind the hinge region of c-Met kinase, demonstrating significant antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines [4].
    

MOA Core Phenoxyacetamide Scaffold Target1 PARP-1 Enzyme (HepG2 Liver Cancer) Core->Target1 Inhibits DNA Repair Target2 BCR-ABL1 Kinase (K562 CML) Core->Target2 Allosteric Binding Target3 T3SS Needle Protein (P. aeruginosa) Core->Target3 Blocks Effector Secretion Outcome1 Apoptosis via DNA Damage Target1->Outcome1 Outcome2 Synergistic Anti-proliferation Target2->Outcome2 Outcome3 Immune Clearance (In Vivo Abscess) Target3->Outcome3

Pleiotropic mechanisms of action of phenoxyacetamide derivatives across diverse biological targets.

Quantitative Data Presentation

The following table summarizes the biological efficacy of next-generation phenoxyacetamide derivatives across various therapeutic indications, providing a benchmark for hit-to-lead optimization.

Compound DesignationPrimary Biological TargetDisease Model / Cell LineKey Activity MetricRef
Compound I (Semi-synthetic)PARP-1 EnzymeLiver Cancer (HepG2)

[1]
Compound 10m BCR-ABL1 KinaseChronic Myeloid Leukemia (K562)

[2]
MBX 2359 / MBX 1641 T3SS (PscF Protein)P. aeruginosa Infection

[3]
Chalcone-Phenoxyacetamide c-Met KinaseBreast/Lung Cancer (MCF-7, A549)

[4]
Carvacrol-derived Amides Unknown (Antiparasitic)Leishmania braziliensisSignificant MIC reduction[5]

Experimental Protocols

To ensure reproducibility and high-fidelity data generation, the following protocols have been designed with built-in self-validation steps and mechanistic rationales.

Protocol A: Synthesis of N-Aryl-2-phenoxyacetamides via BOP-Mediated Coupling

Rationale: Standard coupling agents (like EDC/NHS) can suffer from low yields when reacting with sterically hindered anilines. Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is utilized here to rapidly form a highly reactive hydroxybenzotriazole (HOBt) ester intermediate, driving the amidation to completion while suppressing epimerization [2].

Reagents: Phenoxyacetic acid derivative (1.2 eq), Aryl amine (1.0 eq), BOP reagent (1.5 eq),


-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the phenoxyacetic acid derivative (1.2 eq) in anhydrous DMF (3 mL per mmol) under an inert nitrogen atmosphere. Add BOP (1.5 eq) and DIPEA (3.0 eq).

    • Causality Check: DIPEA is chosen as a non-nucleophilic base; it deprotonates the carboxylic acid to initiate BOP attack without competing with the amine for the active ester.

  • Pre-incubation: Stir the mixture at 40 °C for 30 minutes.

  • Coupling: Add the aryl amine (1.0 eq) to the activated mixture. Stir continuously at 40 °C.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the amine spot (visualized under UV 254 nm) confirms reaction completion (typically 2–4 hours).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and filter. Concentrate under reduced pressure and purify via silica gel column chromatography.
    
  • Structural Confirmation: Validate the product using

    
    -NMR. Look for the characteristic amide 
    
    
    
    singlet (
    
    
    8.0–10.5 ppm) and the phenoxy
    
    
    singlet (
    
    
    4.5–5.0 ppm) [5].

Synthesis S1 1. Activation Phenoxyacetic Acid + BOP + DIPEA S2 2. Amidation Add Aryl Amine Stir at 40°C, 30 min S1->S2 S3 3. Workup H2O Quench EtOAc Extraction S2->S3 S4 4. Isolation Column Chromatography or Recrystallization S3->S4

Step-by-step synthetic workflow for N-aryl-2-phenoxyacetamides via BOP-mediated amide coupling.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures the


-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells. This is the gold standard for establishing the 

of novel phenoxyacetamides against cancer lines like HepG2 or K562 [1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells in the logarithmic growth phase. Seed

    
     cells per well into a 96-well flat-bottom microplate in 100 µL of DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate the plate at 37 °C in a humidified atmosphere containing 5%

    
     for 24 hours to allow cell adherence and recovery.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized phenoxyacetamide in DMSO, then dilute in culture media. Add 100 µL of the treatment media to the wells.

    • Causality Check: Ensure the final concentration of DMSO in the wells does not exceed 0.1% (v/v). Higher concentrations of DMSO disrupt cell membranes and induce background cytotoxicity, invalidating the

      
       calculation.
      
  • Controls: Include a positive control (e.g., 5-Fluorouracil or Sorafenib) to validate assay sensitivity, and a vehicle control (0.1% DMSO in media) to establish the 100% viability baseline.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C. Living cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on a microplate shaker for 10 minutes to fully solubilize the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the

    
     using non-linear regression analysis.
    

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals, 16(11), 1524.[Link]

  • National Institute for Viral Disease Control and Prevention. (2025). "Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening." Molecules, 30(5), 1065.[Link]

  • Bowlin, N. O., et al. (2017). "Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection." Antimicrobial Agents and Chemotherapy, 61(11).[Link]

  • Springer Nature Research Communities. (2026). "Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition." Medicinal Chemistry Research. [Link]

  • Pinheiro, P. F., et al. (2025). "Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol." ACS Omega.[Link]

Application

"large-scale synthesis considerations for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

This Application Note and Protocol guide is designed for chemical engineers and process chemists focusing on the scale-up and optimization of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide . This compound is a critical "...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for chemical engineers and process chemists focusing on the scale-up and optimization of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide . This compound is a critical "warhead" intermediate, often employed in the synthesis of sodium channel blockers and analgesic derivatives where a phenoxyethyl linker is required to attach a secondary amine via nucleophilic substitution.

Part 1: Strategic Route Analysis & Process Logic

Retrosynthetic Disconnection

The target molecule (C12H16ClNO3) contains three distinct functionalities: an ether linkage, a secondary amide, and an


-chloro alkylating handle.
  • Primary Disconnection (Amide Bond): The most reliable disconnection for scale-up is at the amide bond, separating the molecule into Chloroacetyl Chloride (electrophile) and 2-(4-ethoxyphenoxy)ethanamine (nucleophile).

  • Secondary Disconnection (Amine Formation): The amine precursor is best derived from 4-Ethoxyphenol via a nitrile intermediate (using chloroacetonitrile) or an ethylene linker (using ethylene carbonate).

Route Selection for Large-Scale Manufacturing

While laboratory methods often use direct alkylation with chloroethylamines, this is prone to dimerization. For multi-kilogram to ton-scale synthesis, the "Nitrile Reduction Route" followed by "Schotten-Baumann Acylation" is selected for its atom economy, safety profile, and impurity control.

  • Step 1: O-Alkylation of 4-ethoxyphenol with chloroacetonitrile.

  • Step 2: Catalytic Hydrogenation (Raney Ni) to the primary amine.

  • Step 3:

    
    -Acylation with chloroacetyl chloride under biphasic conditions.
    

Part 2: Detailed Experimental Protocols

Module A: Precursor Synthesis (Amine Formation)

Note: If the amine 2-(4-ethoxyphenoxy)ethanamine is commercially sourced, proceed to Module B.

Step 1: Synthesis of 2-(4-ethoxyphenoxy)acetonitrile

  • Reagents: 4-Ethoxyphenol (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (anhydrous, 1.5 eq), 2-Butanone (MEK) or Acetonitrile.

  • Key Process Parameter (CPP): Maintain reflux temperature (80°C). Vigorous stirring is required to handle the slurry.

  • Work-up: Filtration of salts, solvent exchange to Toluene.

Step 2: Reduction to 2-(4-ethoxyphenoxy)ethanamine

  • Reagents: Nitrile intermediate, Raney Nickel (catalytic), H₂ (5-10 bar), Ammonia/Methanol (to suppress secondary amine formation).

  • Safety: Raney Ni is pyrophoric. Hydrogenation requires rated pressure vessels.

Module B: Core Protocol – Acylation to Target

Target: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Reaction Type: Biphasic Schotten-Baumann Acylation

1. Materials & Equipment

  • Reactor: Glass-lined or Hastelloy reactor with jacketed cooling (-20°C to 100°C).

  • Agitation: High-shear impeller (e.g., pitched blade) to ensure emulsion stability in biphasic system.

  • Reagents:

    • 2-(4-ethoxyphenoxy)ethanamine (Limiting Reagent)

    • Chloroacetyl Chloride (1.1 eq)[1]

    • Base: NaOH (20% aq solution) or Na₂CO₃ (cheaper, generates CO₂). Recommendation: 20% NaOH for speed, controlled via pH stat.

    • Solvent: Toluene or 2-MeTHF (Green alternative to DCM).

2. Step-by-Step Procedure

StepOperationCritical Process Parameter (CPP)Rationale
1 Charge Reactor with Amine and Toluene (10V). Cool to 0°C .[2]Temperature < 5°CLow temp prevents hydrolysis of acid chloride and suppresses bis-alkylation.
2 Add Base (20% NaOH, 1.2 eq) to the reactor. Stir to create emulsion.Agitation SpeedEfficient mass transfer between organic (amine) and aqueous (base) phases is critical.
3 Addition of Chloroacetyl Chloride (diluted in Toluene) over 2 hours.Exotherm ControlReaction is highly exothermic. Maintain internal T < 10°C. Fast addition risks "hot spots" and impurity formation.
4 Post-Stir at 0-5°C for 1 hour, then warm to 20°C for 1 hour.HPLC MonitoringEnsure consumption of amine (<0.5%). Warming ensures completion.
5 Quench with water. Separate phases.Phase CutProduct is in the organic layer.[2][3]
6 Wash organic layer with 1M HCl (remove unreacted amine) then Brine.pH ControlAcid wash removes unreacted amine which is difficult to remove by crystallization.
7 Crystallization: Distill Toluene to 3V. Add Heptane (anti-solvent) slowly at 40°C. Cool to 0°C.Cooling RateSlow cooling (10°C/hr) promotes large crystal growth and purity.
8 Filtration & Drying at 40°C under vacuum.LOD (Loss on Drying)Ensure solvent removal. Avoid high heat (>60°C) to prevent degradation of the chloride.

Part 3: Process Engineering & Safety

Impurity Control Strategy

The primary impurity risk in this synthesis is the Dimer formed by the reaction of the product (an alkyl chloride) with the starting amine.

  • Mechanism: R-NH2 + Cl-CH2-CO-NH-R

    
    R-NH-CH2-CO-NH-R (Dimer).
    
  • Mitigation:

    • Temperature: Keep reaction < 5°C. The acylation (Acid Chloride + Amine) has a lower activation energy than the alkylation (Alkyl Chloride + Amine). Low temperature favors the kinetic product (Acylation).

    • Order of Addition: Always add Acid Chloride to Amine/Base? Correction: In biphasic systems, simultaneous addition (pH stat) is best. If manual, adding Acid Chloride to Amine is standard, provided T is low.

    • Stoichiometry: Use slight excess of Acid Chloride (1.05 - 1.1 eq) to consume all amine rapidly.

Visualized Workflow (DOT Diagram)

SynthesisFlow Start 4-Ethoxyphenol Step1 Etherification (ClCH2CN, K2CO3) Start->Step1 Inter1 Intermediate: 2-(4-ethoxyphenoxy)acetonitrile Step1->Inter1 Step2 Hydrogenation (H2, Raney Ni) Inter1->Step2 Amine Precursor Amine: 2-(4-ethoxyphenoxy)ethanamine Step2->Amine Step3 Biphasic Acylation (Chloroacetyl Chloride, NaOH, Toluene) Amine->Step3 Target Target: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Step3->Target Impurity Risk: Dimer Formation (Control via Temp < 5°C) Step3->Impurity High T

Caption: Figure 1. Industrial synthesis pathway highlighting the critical acylation step and impurity risks.

Part 4: Analytical Controls

To ensure "Self-Validating" protocols, the following analytical checkpoints must be established.

Table 1: In-Process Control (IPC) Specifications

CheckpointMethodSpecificationAction if Fail
Post-Acylation HPLC (C18, ACN/H2O)Amine < 0.5%Add 0.1 eq Chloroacetyl Chloride
Quench pH pH MeterpH 2.0 - 3.0 (Acid Wash)Adjust with 1M HCl
Final Solid 1H-NMR (DMSO-d6)

4.08 (s, 2H, Cl-CH2)
Recrystallize (Toluene/Heptane)
Final Purity HPLC> 98.5% AreaRecrystallize

NMR Characterization Data (Simulated based on structure):

  • 1H NMR (400 MHz, CDCl3):

    
     1.40 (t, 3H, CH3), 3.65 (q, 2H, N-CH2), 4.00 (q, 2H, O-CH2-Me), 4.05 (t, 2H, Ph-O-CH2), 4.08 (s, 2H, Cl-CH2-CO), 6.8-6.9 (m, 4H, Ar-H), 7.1 (br s, 1H, NH).
    
  • Note: The N-CH2 and O-CH2 signals of the ethyl linker will appear as quartets/triplets around 3.6-4.1 ppm.

References

  • Royal Society of Chemistry. (2014).[4] Synthesis of 2-chloro-N-phenylacetamide and related compounds. RSC Advances Supplementary Information. [Link]

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols. Molecules. [Link]

  • PubChem. (2026).[5] 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Compound Summary. National Library of Medicine. [Link]

Sources

Method

Application Note: Mechanistic Profiling of VLCFA Inhibitors using 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

This is a comprehensive Application Note and Protocol guide for the research use of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide . This document is structured for researchers investigating herbicide modes of action (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the research use of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide . This document is structured for researchers investigating herbicide modes of action (MoA), metabolic resistance mechanisms, and structure-activity relationships (SAR) in agrochemical discovery.[1]

[1][2]

Executive Summary

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a specialized research probe belonging to the chloroacetamide class of chemistry (HRAC Group 15 / K3).[1] Unlike commercial herbicides (e.g., Metolachlor, Acetochlor) which often contain bulky steric hindrances (e.g., ortho-substituted anilines) to modulate selectivity, this compound features a simplified 4-ethoxyphenoxy-ethyl tail.[1]

This structural linearity makes it an ideal chemical probe for:

  • VLCFA Elongase Inhibition Assays: Investigating the inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis without the steric complexity of commercial formulations.[1]

  • Glutathione S-Transferase (GST) Conjugation Kinetics: Serving as a substrate to measure non-target site resistance (NTSR) and detoxification rates in crops vs. weeds.[1][2]

  • QSAR Benchmarking: Establishing baseline lipophilicity-activity relationships for novel oxyacetamide herbicide design.

Technical Background & Mechanism of Action

The Target: VLCFA Elongase Complex

The primary mode of action for chloroacetamides is the inhibition of the VLCFA elongase complex (specifically the Ketoacyl-CoA Synthase or KCS step) in the endoplasmic reticulum. This inhibition prevents the elongation of C18 fatty acids into C20, C22, and C24 chains, which are critical for:

  • Cuticular Wax Formation: Preventing water loss.[1][2]

  • Sphingolipid Biosynthesis: Essential for cell division and membrane integrity.[1][2]

The Probe's Utility

Commercial herbicides often rely on "safeners" or specific metabolic routes for crop selectivity.[1] CPE-Acetamide , lacking these complex protective groups, acts as a "naked" warhead.[1]

  • High Potency: The chloroacetamide group (electrophile) irreversibly alkylates the reactive cysteine thiol in the KCS active site.

  • Lipophilic Tail: The (4-ethoxyphenoxy)ethyl chain mimics the growing fatty acyl substrate, facilitating entry into the hydrophobic pocket of the elongase enzyme.[2]

Visualizing the Pathway

The following diagram illustrates the specific inhibition point of CPE-Acetamide within the fatty acid elongation cycle.

VLCFA_Pathway AcylCoA C18 Acyl-CoA (Primer) KCS Ketoacyl-CoA Synthase (KCS/FAE1) AcylCoA->KCS Malonyl Malonyl-CoA (Extender) Malonyl->KCS Complex 3-Ketoacyl-CoA KCS->Complex Condensation Reductase1 Ketoacyl-CoA Reductase Complex->Reductase1 Dehydrase Hydroxyacyl-CoA Dehydrase Reductase1->Dehydrase Reductase2 Enoyl-CoA Reductase Dehydrase->Reductase2 VLCFA VLCFA (C20-C24) (Essential for Wax/Membranes) Reductase2->VLCFA Elongation Cycles Inhibitor CPE-Acetamide (Inhibitor Probe) Inhibitor->KCS Irreversible Alkylation (Cys-SH)

Figure 1: Mechanism of Action.[1] CPE-Acetamide targets the initial condensation step (KCS) of the VLCFA elongase complex, halting wax and lipid biosynthesis.

Experimental Protocols

Protocol A: Microsomal VLCFA Elongase Inhibition Assay

Objective: Determine the IC50 of CPE-Acetamide against VLCFA synthase activity in isolated microsomes (e.g., from Allium porrum or Cucumis sativus).[2]

Reagents Required:
  • Microsomes: Isolated from 7-day old leek seedlings (rich in elongase activity).[1]

  • Substrates: [2-14C]Malonyl-CoA (50 µM, specific activity ~2 GBq/mmol) and Stearoyl-CoA (C18:0, 10 µM).[1][2]

  • Buffer: 0.1 M HEPES-KOH (pH 7.2), 1 mM ATP, 1 mM NADH, 1 mM NADPH, 2 mM MgCl2.[1]

  • Probe: CPE-Acetamide (dissolved in DMSO).

Step-by-Step Methodology:
  • Microsome Isolation: Homogenize leek tissue in extraction buffer (0.1 M HEPES, 0.25 M sucrose). Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend pellet in buffer.

  • Pre-Incubation (Critical): Incubate 100 µg microsomal protein with varying concentrations of CPE-Acetamide (0.1 nM – 10 µM) for 15 minutes at 30°C.

    • Expert Insight: Chloroacetamides are time-dependent inhibitors.[1][3] Without pre-incubation, IC50 values will be artificially high because the alkylation reaction is slower than the enzymatic turnover.[1]

  • Reaction Initiation: Add the substrate mix ([14C]Malonyl-CoA + Stearoyl-CoA + Cofactors). Total volume: 100 µL.[1]

  • Elongation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Stop reaction by adding 100 µL 6 M KOH in methanol. Saponify at 80°C for 60 mins.

  • Extraction: Acidify with HCl, extract fatty acids with hexane.

  • Analysis: Separate fatty acids via Radio-TLC (Reverse Phase C18) or Radio-HPLC.

  • Quantification: Measure radioactivity in the C20–C24 fractions.

Data Output Format:

CompoundConcentration (nM)% Inhibition of C20:0% Inhibition of C22:0
CPE-Acetamide 1015%12%
CPE-Acetamide 10065%58%
CPE-Acetamide 100092%89%
Metolachlor (Ref)10070%65%
Protocol B: Glutathione S-Transferase (GST) Conjugation Assay

Objective: Assess the metabolic stability and detoxification rate of CPE-Acetamide.[1] This predicts whether a crop (e.g., Maize) can safely detoxify the compound.[1]

Reagents Required:
  • Enzyme Source: Recombinant GST (e.g., Maize GST-I or GST-IV) or crude extract from maize shoots.[1][2]

  • Substrate: CPE-Acetamide (100 µM).

  • Co-substrate: Reduced Glutathione (GSH, 5 mM).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 6.5).

Step-by-Step Methodology:
  • Baseline Setup: Prepare a reaction mixture containing Buffer and GSH (5 mM).

  • Initiation: Add CPE-Acetamide (dissolved in acetone/DMSO, final solvent <1%).

  • Monitoring:

    • Method 1 (HPLC): Take aliquots at 0, 5, 10, 30, and 60 minutes. Quench with acetonitrile.[1] Analyze loss of parent compound via HPLC-UV (230 nm) or LC-MS.[1]

    • Method 2 (Chloride Release): As the glutathione attacks the chloroacetamide carbon, a chloride ion is released.[1] Measure free chloride using a colorimetric reagent (Hg(SCN)2 / Fe(NO3)3) at 460 nm.

  • Calculation: Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (

    
    ).
    

Self-Validating Check:

  • If the reaction proceeds without enzyme (chemical reaction), subtract this background rate.[1] Chloroacetamides have significant non-enzymatic reactivity with thiols at pH > 7.[1]5. Maintain pH at 6.5 to prioritize enzymatic activity.

Synthesis & Handling

Note: This section is for research synthesis verification.

Synthesis Route: The synthesis is a standard Schotten-Baumann reaction.[1]

  • Precursor: 2-(4-ethoxyphenoxy)ethanamine.[1]

  • Reagent: Chloroacetyl chloride.

  • Base: Triethylamine or K2CO3.[1]

  • Solvent: Dichloromethane (DCM) at 0°C.

Safety & Handling (HSE):

  • Hazard: Chloroacetamides are potent alkylating agents.[1] They are potential skin sensitizers and carcinogens.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]

  • Disposal: Quench excess compound with aqueous ammonia or thiol-based scavenger before disposal.[1]

References

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[1][3][4] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.[1]

  • Trenkamp, S., et al. (2004). Specific inhibition of VLCFA synthesis by chloroacetamides in microsomes of leek (Allium porrum).[1] Pesticide Biochemistry and Physiology, 80(2), 133-142.[1]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds.[1] Journal of Pesticide Science, 28(3), 324-329.[1]

  • Jablonkai, I. (2013). Glutathione S-transferase mediated detoxification of chloroacetanilide herbicides.[1][2] IntechOpen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Reaction Overview & Core Principles

The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a classic example of N-acylation, specifically a chloroacetylation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, 2-(4-ethoxyphenoxy)ethanamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly favorable but requires careful control to prevent side reactions. A base is essential to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products SM1 2-(4-ethoxyphenoxy)ethanamine (Nucleophile) RC Aprotic Solvent (DCM, THF) Low Temperature (0-5 °C) SM1->RC Dissolve SM2 Chloroacetyl Chloride (Electrophile) SM2->RC Add dropwise Base Tertiary Amine Base (e.g., Triethylamine) Base->RC Product 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide RC->Product Forms Byproduct Triethylammonium Chloride (Salt Byproduct) RC->Byproduct Forms

Caption: General workflow for the chloroacetylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this synthesis?

The reaction follows a nucleophilic addition-elimination pathway.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(4-ethoxyphenoxy)ethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting N-acylammonium species is deprotonated by a base (e.g., triethylamine) to yield the neutral amide product and the corresponding ammonium salt.[1] This final step is crucial; without a base, the HCl produced would protonate the starting amine, effectively stopping the reaction.[3]

Q2: What are the most critical process parameters to control for high yield?

Success in this synthesis hinges on the precise control of four key parameters:

  • Temperature: The reaction is highly exothermic. Adding chloroacetyl chloride to the amine solution must be done slowly and at low temperatures (typically 0-5 °C) to prevent runaway reactions and the formation of dark, tarry side products.[4]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the more valuable starting amine. A slight excess of the base (1.1-1.5 equivalents) is also recommended to effectively neutralize all generated HCl.[4]

  • Moisture Control: Chloroacetyl chloride is extremely sensitive to moisture and will readily hydrolyze to chloroacetic acid, which does not participate in the desired reaction.[5] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Purity of Reagents: The purity of the starting amine and the freshness of the chloroacetyl chloride are paramount. Impurities can lead to unwanted side reactions and complicate purification.

Q3: How do I choose the right base for this reaction?

The base acts as an HCl scavenger. A non-nucleophilic, tertiary amine is ideal as it will not compete with the starting amine in reacting with the chloroacetyl chloride.

BaseEquivalentsAdvantagesDisadvantages
Triethylamine (TEA) 1.1 - 1.5Inexpensive, common, effective HCl scavenger.[4]Can be difficult to remove completely during workup.
Pyridine 1.1 - 1.5Effective scavenger, can sometimes act as a catalyst.Can be nucleophilic, potentially leading to side products; distinct odor.
DIPEA (Hünig's Base) 1.1 - 1.5Sterically hindered, highly non-nucleophilic.More expensive than TEA.
Excess Starting Amine 2.0+Simplifies reagent list.[6]Requires more of the valuable starting material; complicates purification.

For this specific synthesis, Triethylamine is generally the most cost-effective and reliable choice.

Q4: What is the best solvent for this synthesis?

The ideal solvent should be aprotic to avoid reacting with the chloroacetyl chloride and should readily dissolve the starting materials. The polarity of the solvent can influence the reaction rate.[7][8]

SolventTypeAdvantagesConsiderations
Dichloromethane (DCM) Aprotic, Non-polarExcellent solubility for starting materials and product. Easy to remove post-reaction.[4]Chlorinated solvent, requires proper handling and disposal.
Tetrahydrofuran (THF) Aprotic, PolarGood solvent for many organic reactions.[9]Must be anhydrous as it can contain peroxides and water.
Acetonitrile (MeCN) Aprotic, PolarCan accelerate reaction rates due to polarity.[7]Can sometimes promote side reactions if not carefully controlled.[6]
N,N-Dimethylformamide (DMF) Aprotic, Highly PolarHigh boiling point, can be useful if heating is required (not typical for this reaction).Can be difficult to remove; may facilitate side reactions.[8]

Dichloromethane (DCM) is the most commonly recommended solvent for this acylation due to its inertness, solvating power, and ease of removal.

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings in the starting material and product.

  • Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture) on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is complete when the starting amine spot is no longer visible.

Troubleshooting Guide

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Amine Starting Amine Product Desired Amide Product Amine->Product + Acyl Chloride + Base AcylChloride Chloroacetyl Chloride Hydrolysis Chloroacetic Acid (from hydrolyzed Acyl Chloride) AcylChloride->Hydrolysis + H2O (Moisture) Diacylation Diacylated Product (Impurity) Product->Diacylation + Excess Acyl Chloride - Insufficient Amine

Caption: Main reaction pathway versus common side reactions.

Problem: Consistently Low or No Yield

Q: My reaction is giving a very low yield of the desired product. What are the most probable causes and how can I fix them?

A low yield can often be traced back to one of four primary issues:

  • Hydrolyzed Chloroacetyl Chloride: This is the most common culprit. Chloroacetyl chloride reacts violently with water to form chloroacetic acid, which is unreactive towards the amine.

    • Solution: Use a fresh bottle or a freshly distilled fraction of chloroacetyl chloride. Ensure all glassware is rigorously oven-dried, and use a high-purity anhydrous solvent. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.[5]

  • Inactive (Protonated) Amine: The HCl byproduct generated during the reaction will protonate any available amine, rendering it non-nucleophilic. If your base is insufficient or inefficient, a significant portion of your starting material will be "taken out" of the reaction.

    • Solution: Ensure you are using at least 1.1 equivalents of a suitable tertiary amine base like triethylamine.[4] The base should be added along with the starting amine before the dropwise addition of the chloroacetyl chloride.

  • Improper Temperature Control: Allowing the reaction temperature to rise uncontrollably can lead to polymerization and decomposition of both starting materials and the product, resulting in a dark, tarry mixture with little of the desired compound.

    • Solution: Perform the addition of chloroacetyl chloride in a cooling bath (ice-water or ice-salt) to maintain an internal temperature between 0-5 °C.[10] Add the acyl chloride slowly, drop by drop, over 30-60 minutes to allow for effective heat dissipation.

  • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction via TLC. After the addition of chloroacetyl chloride is complete, allow the reaction to stir in the cold bath for another hour, and then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis shows the complete consumption of the starting amine.

Problem: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC. What are these impurities and how can I prevent them?

The most likely impurity, other than unreacted starting material, is the diacylated product.

  • Diacylation: If local concentrations of chloroacetyl chloride become too high, it's possible for the newly formed product (a secondary amide) to be acylated a second time, particularly if a strong base is used. This is less common but possible.

    • Prevention: The key is slow, controlled addition of the chloroacetyl chloride to a vigorously stirred solution of the amine. This ensures the acyl chloride reacts with the more nucleophilic primary amine before it has a chance to react with the less nucleophilic amide product. Using the correct stoichiometry (avoiding a large excess of the acylating agent) is also critical.[4]

  • Chloroacetic Acid: As mentioned, this results from hydrolysis of chloroacetyl chloride.

    • Removal: This acidic impurity can be easily removed during the workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4]

Problem: Difficult Product Isolation

Q: After the workup, my product is a sticky oil and refuses to crystallize. How can I effectively purify it?

Oiling out during crystallization is a common issue, often due to residual solvent or the presence of impurities that disrupt the crystal lattice.

  • Thorough Aqueous Workup: First, ensure your workup was effective. Wash the organic layer sequentially with dilute HCl (to remove the amine base), saturated NaHCO₃ (to remove acidic impurities), and finally with brine (to remove bulk water). Dry the organic layer thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. To remove trace amounts of high-boiling solvents (like DMF, if used), you may need to use a high-vacuum pump.

  • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can wash away soluble impurities and often induces crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites for crystal growth.

  • Column Chromatography: If crystallization fails, purification by column chromatography on silica gel is the most reliable method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity to elute your product.

Optimized Experimental Protocols

1. Standard Synthesis Protocol

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(4-ethoxyphenoxy)ethanamine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine) followed by triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Proceed with the "Aqueous Workup Protocol" below.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[4]

2. Aqueous Workup Protocol

  • Quenching: Dilute the reaction mixture with additional DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove triethylamine and its salt)

    • Saturated NaHCO₃ solution (to remove any acidic byproducts)

    • Brine (to remove residual water)

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

References

  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews.
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the....
  • Taylor & Francis Online. (2018). Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews.
  • PMC. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Taylor & Francis Online. (2018). Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • ResearchGate. (n.d.). Chloroacetyl products from aminoalcohols and aminoacids.
  • BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • ChemicalBook. (2023).
  • BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Oreate AI Blog. (2026).
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • CrystEngComm (RSC Publishing). (n.d.). Solvent effects on the assembly of Ni/Na coordination polymers from reactions of [Ni(acac)2(H2O)2] with sodium dicyanamide.
  • Organic Syntheses. (n.d.). chloroacetamide - Organic Syntheses Procedure.
  • MilliporeSigma. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
  • PubChem. (n.d.). 2-chloro-n-[2-(4-ethoxyphenoxy)ethyl]acetamide.
  • MilliporeSigma. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • ResearchGate. (2021).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Chemsheets. (2016).
  • Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.oxy ] ethylamine*.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide .

This molecule is a critical bifunctional intermediate featuring an ether linkage and a highly reactive


-chloroamide moiety. The standard synthetic route involves the N-acylation of 2-(4-ethoxyphenoxy)ethan-1-amine using chloroacetyl chloride (CAC). While the reaction is kinetically fast, the high electrophilicity of CAC and the nucleophilicity of the intermediate amine create a complex system susceptible to competing side reactions. This guide breaks down the causality behind these impurities and provides self-validating protocols to ensure high-purity yields.
Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the kinetic and thermodynamic drivers of your reaction is the first step in troubleshooting. The diagram below illustrates the intended N-acylation pathway alongside the four most common impurity-generating side reactions.

SynthesisPathway SM 2-(4-ethoxyphenoxy)ethan-1-amine (Primary Amine) Target 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Target Intermediate) SM->Target N-Acylation (0-5 °C) Imp4 Secondary Amine Dimer (Cross-linked Impurity) SM->Imp4 Reagent Chloroacetyl Chloride (CAC) + Pyridine Base Reagent->Target Imp1 Chloroacetic Acid (Hydrolysis Byproduct) Reagent->Imp1 H2O (Moisture) Imp2 N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Des-chloro Acetyl Impurity) Reagent->Imp2 Acetyl Chloride Contamination Imp3 Bis-acylated Tertiary Amide (Over-acylation) Target->Imp3 Excess CAC + Base + Heat Target->Imp4 Unreacted Primary Amine

Fig 1: Synthesis pathway and major impurity formation mechanisms for the target chloroacetamide.

Part 2: Troubleshooting Guide & FAQs

Q1: I am detecting a major impurity with an LC-MS m/z exactly 34 Da lower than my target product. What is this, and why can't I separate it via column chromatography? A1: You are observing the N-acetyl impurity (N-[2-(4-ethoxyphenoxy)ethyl]acetamide). This does not form from your reaction conditions; it is introduced via your reagents. Industrially, chloroacetyl chloride is synthesized via the chlorination of acetyl chloride, making unreacted [1]. Because the N-acetyl byproduct lacks only the chlorine atom, its polarity is nearly identical to your target chloroacetamide, making chromatographic separation nearly impossible. Actionable Solution: Always assay your CAC reagent via GC-FID before use. If acetyl chloride levels exceed 0.15%, fractionally distill the CAC or source a higher-purity reagent.

Q2: My reaction stalled at 70% conversion, and the aqueous workup is highly acidic. Why did the acylation fail to reach completion? A2: You are experiencing rapid hydrolysis of your reagent. Chloroacetyl chloride readily [2] and HCl. When moisture is present in your solvent, base, or ambient atmosphere, water outcompetes the primary amine for the electrophilic acyl carbon. This consumes your acylating agent and neutralizes the base required to drive the reaction. Actionable Solution: Implement strict anhydrous conditions. Dry your solvents over 3Å molecular sieves and validate moisture content via Karl Fischer titration (< 0.05% H₂O) before reagent addition.

Q3: LC-MS shows a higher molecular weight byproduct (+76 Da). How do I prevent this over-reaction? A3: This is the bis-acylated tertiary amide (N,N-bis(chloroacetyl)-2-(4-ethoxyphenoxy)ethan-1-amine). It forms when the newly synthesized secondary amide acts as a nucleophile and attacks a second molecule of CAC. Actionable Solution: Maintain strict stoichiometry (maximum 1.05 equivalents of CAC). Furthermore, switch your base. Using Pyridine provides a[3], as TEA can promote ketene intermediate formation and subsequent bis-acylation.

Q4: I see a dimeric impurity forming if I leave the reaction stirring overnight. What is the mechanism? A4: The


-chloro group of your target product is an excellent alkylating agent. The chloroacetamide moiety is highly [4]. If unreacted primary amine is present and the reaction is left for prolonged periods, the amine will undergo an S_N2 reaction with the 

-carbon of the chloroacetamide, forming a cross-linked secondary amine dimer. Actionable Solution: Never leave this reaction stirring overnight. Quench the reaction promptly at 1.5 hours with a saturated sodium bicarbonate solution to destroy residual CAC and halt alkylation.
Part 3: Quantitative Data Presentation

The following table summarizes the critical quantitative parameters for identifying and controlling the four major impurities in this workflow.

ImpurityStructural OriginLC-MS Shift (

m/z)
Tolerable Limit (API Int.)Mitigation Strategy
N-Acetyl Byproduct Acetyl chloride in CAC-34 Da< 0.15%GC-FID screening of CAC reagent
Chloroacetic Acid CAC hydrolysis (H₂O)N/A (Acidic)< 0.50%Karl Fischer Titration < 0.05% H₂O
Bis-acylated Amide Excess CAC + Base+76 Da< 0.10%Max 1.05 eq CAC, Temp < 5 °C
Secondary Amine Dimer Product + Unreacted Amine+144 Da< 0.10%Strict reaction time limit (1.5h)
Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the N-acylation step. It incorporates mandatory In-Process Controls (IPCs) to verify causality at each stage.

Phase 1: Preparation & System Validation

  • Charge a flame-dried, nitrogen-purged reactor with 2-(4-ethoxyphenoxy)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Add anhydrous Pyridine (1.2 eq). Causality: Pyridine acts as a non-nucleophilic acid scavenger, preventing the acidic stalling of the reaction while avoiding the bis-acylation commonly seen with TEA.

  • IPC 1 (Moisture Check): Extract a 1 mL sample and perform a Karl Fischer (KF) titration. Validation: Proceed to Phase 2 ONLY if H₂O < 0.05%. If > 0.05%, add molecular sieves and re-test after 1 hour.

Phase 2: Controlled Electrophilic Addition 4. Cool the reactor to an internal temperature of 0–5 °C using an ice/brine bath. 5. Dilute Chloroacetyl Chloride (CAC, 1.05 eq) in anhydrous DCM (2 volumes). 6. Add the CAC solution dropwise over 30 minutes. Causality: The acylation is highly exothermic. Maintaining the internal temperature below 5 °C suppresses both the hydrolysis of CAC and the formation of bis-acylated impurities.

Phase 3: Maturation & Conversion Control 7. Stir: Remove the cooling bath and allow the reaction to stir at 20 °C for exactly 1.5 hours. 8. IPC 2 (Conversion Check): Quench a 0.1 mL aliquot into 1 mL saturated aqueous NaHCO₃ and extract with 1 mL EtOAc. Analyze the organic layer via LC-MS. Validation: The reaction is deemed complete when the primary amine peak is < 1.0%. Do not exceed 2 hours to prevent secondary amine dimerization.

Phase 4: Quench & Isolation 9. Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes). Causality: This safely neutralizes the generated HCl and hydrolyzes any residual CAC, permanently halting the reaction cascade. 10. Wash: Separate the organic layer. Wash with 1M HCl (3 volumes) to remove residual Pyridine, followed by brine (3 volumes). 11. Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide.

References
  • Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications (ACG Publications). Available at:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. Available at: [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

"troubleshooting guide for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide reactions"

Status: Active Ticket Type: Synthesis & Troubleshooting Guide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Synthesis & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a versatile electrophilic intermediate often used in the synthesis of covalent inhibitors, PROTAC linkers, or heterocycles (e.g., morpholines, piperazines).

This molecule contains three distinct functional zones:

  • The Warhead: An

    
    -chloroacetamide group (electrophilic, susceptible to 
    
    
    
    ).
  • The Linker: An ethyl chain.[1]

  • The Anchor: A 4-ethoxyphenoxy moiety (electron-rich, prone to oxidation if mishandled).

This guide addresses the three most common failure modes reported by our users: Oligomerization during synthesis , Hydrolytic instability , and Downstream reactivity failures .

Module 1: Synthesis Troubleshooting

User Query: "I am synthesizing this from 2-(4-ethoxyphenoxy)ethanamine and chloroacetyl chloride. The yield is low (40-50%), and I see a baseline spot on TLC."

Root Cause Analysis: The "Self-Alkylation" Trap

The primary amine precursor is a nucleophile. The product you are forming (an alkyl chloride) is an electrophile. If the reaction conditions are too aggressive, the unreacted starting amine will attack the product, forming a dimer (secondary amine) instead of the desired amide.

Optimization Protocol
ParameterStandard ConditionOptimized ConditionWhy?
Stoichiometry 1.0 eq Amine : 1.0 eq Acid Chloride1.0 eq Amine : 1.1-1.2 eq Acid Chloride Excess electrophile ensures all amine is consumed via acylation (fast) before it can do alkylation (slow).
Base Triethylamine (TEA)Biphasic (DCM / aq.

) or TEA
Inorganic bases in biphasic systems often suppress

-alkylation side reactions better than homogenous organic bases.
Temperature Room Temp (RT)-10°C to 0°C (Addition) Low temperature kinetically favors acylation (low activation energy) over alkylation (higher activation energy).
Addition Mode Rapid additionDropwise over 30-60 mins Keeps the concentration of the highly reactive acid chloride controlled relative to the base.
Step-by-Step Correction
  • Dissolve 2-(4-ethoxyphenoxy)ethanamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to -10°C (ice/salt bath).

  • Add Chloroacetyl chloride (1.2 eq) diluted in DCM dropwise. Do not let the internal temp rise above 0°C.

  • Quench immediately after TLC shows consumption of the amine (usually < 2 hours). Do not stir overnight at RT unnecessarily.

Module 2: Purity & Isolation

User Query: "My product is an oil that won't crystallize, and NMR shows extra methylene peaks."

Diagnostic: Identifying Impurities

The "extra peaks" often belong to the Morpholinone derivative . If the reaction is run with hydroxide bases or heated, the amide nitrogen can attack the alkyl chloride intramolecularly, cyclizing to form a morpholin-3-one ring.

Purification Strategy

Scenario A: The "Sticky Oil" (Common) The ethoxy chain adds flexibility, lowering the melting point.

  • Fix: Trituration. Dissolve the crude oil in a minimum amount of diethyl ether or EtOAc, then slowly add cold Hexanes or Heptane while stirring vigorously. A white solid should precipitate.

Scenario B: Removing the Dimer

  • Fix: Acid Wash. The desired product is a neutral amide. The dimer impurity is a secondary amine (basic).

    • Wash the organic layer with 1M HCl (2x) .

    • The dimer will protonate and move to the aqueous layer.

    • The amide product remains in the organic layer.

Module 3: Downstream Reactivity

User Query: "I'm trying to displace the chloride with a secondary amine, but the reaction is too slow."

The "Finkelstein" Acceleration

Chloroacetamides are moderately reactive. If your nucleophile is sterically hindered or weak, the chloride is a poor leaving group.

The Solution: In situ conversion to Iodoacetamide. Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to your reaction mixture (typically in Acetone, MeCN, or DMF).

  • Mechanism:

    
     is displaced by 
    
    
    
    (better nucleophile) to form the iodo-intermediate, which is then displaced by your amine (since
    
    
    is a better leaving group than
    
    
    ).

Visual Troubleshooting Pathways

Figure 1: Reaction Logic & Failure Modes

Caption: Pathway analysis showing the competition between the desired Acylation (Path A) and the parasitic Alkylation/Cyclization (Path B/C).

ReactionPathways Start 2-(4-ethoxyphenoxy) ethanamine Product TARGET PRODUCT (2-chloro-N-...) Start->Product Path A: Acylation (Fast, <0°C) Impurity_Dimer IMPURITY: Dimer (Secondary Amine) Start->Impurity_Dimer Path B: Alkylation (Slow, >20°C, Excess Amine) Reagent Chloroacetyl Chloride Reagent->Product Product->Impurity_Dimer Attack by Start Material Impurity_Cyclic IMPURITY: Morpholinone Product->Impurity_Cyclic Path C: Cyclization (High pH, Heat)

Figure 2: Purification Decision Tree

Caption: Logical workflow for isolating pure material based on physical state and impurity profile.

PurificationLogic State Analyze Crude State IsSolid Solid / Precipitate? State->IsSolid IsOil Oily / Sticky? State->IsOil Recryst Recrystallize: EtOH/Water or Toluene IsSolid->Recryst Yes Triturate Triturate: EtOAc + Hexanes IsOil->Triturate Yes CheckTLC Check TLC/LCMS for Basic Impurities Recryst->CheckTLC Triturate->CheckTLC AcidWash Wash Organic Layer with 1M HCl CheckTLC->AcidWash Amine Detected Column Flash Column: SiO2 (DCM/MeOH) CheckTLC->Column Non-basic Impurities

References

  • General Synthesis of Chloroacetamides

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Preparation of 2-chloro-N-arylacetamides.[2][3][4] (Analogous procedure for aryl/alkyl amines).

  • Mechanistic Insight (Acylation vs. Alkylation)

    • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols.[5]Link (Demonstrates the reactivity order and competition mechanisms).

  • Analogous Phenoxy-Ethylamine Synthesis

    • Google Patents. Method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine. CN108640845B. Link (Details the synthesis of the amine precursor).

  • Finkelstein Reaction (Iodide Catalysis): Paine, J. B. et al. "The Finkelstein Reaction: A Review." Journal of Organic Chemistry. (General reference for halide exchange to improve reactivity).
  • Safety Data (Chloroacetamide derivatives)

    • PubChem. 2-Chloroacetamide Safety Data.Link (Handling precautions for

      
      -haloacetamides).
      

Sources

Optimization

"optimizing reaction conditions for chloroacetylation"

Technical Support Center: Optimizing Reaction Conditions for Chloroacetylation Executive Summary Chloroacetylation is a pivotal transformation in drug development, serving as a gateway for synthesizing heterocycles (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Chloroacetylation

Executive Summary

Chloroacetylation is a pivotal transformation in drug development, serving as a gateway for synthesizing heterocycles (e.g., oxazoles, piperazines) and installing electrophilic "warheads" in covalent inhibitors. While conceptually simple, the reaction is plagued by competing hydrolysis, polymerization, and selectivity issues (N- vs. O-acylation).

This guide synthesizes field-proven protocols with mechanistic insights to optimize your chloroacetylation workflows. It moves beyond basic textbook procedures to address the specific failure modes encountered in high-value pharmaceutical synthesis.

Module 1: Reagent Selection & Stoichiometry

Q1: When should I use Chloroacetyl Chloride (CAC) versus Chloroacetic Anhydride?

A: The choice depends on substrate nucleophilicity and acid sensitivity.

FeatureChloroacetyl Chloride (CAC) Chloroacetic Anhydride
Reactivity High. Rapid reaction; suitable for sterically hindered amines or electron-deficient anilines.Moderate. Milder; preferred for highly sensitive substrates.
Byproduct HCl. Requires immediate scavenging (base) to prevent amine salt formation or acid-catalyzed decomposition.Chloroacetic Acid. Less corrosive; easier to remove via basic wash.
Moisture Sensitivity Extreme. Violent hydrolysis releases HCl gas. Requires strictly anhydrous conditions.Moderate. Hydrolyzes slowly; can be handled with standard precautions.
Selectivity Low. Can acylate both amines and alcohols (N- and O-acylation).Higher. Easier to control N-selective acylation in the presence of hydroxyl groups.

Expert Insight: For most drug discovery applications, CAC is the default due to atom economy and speed. However, if your substrate contains an acid-labile protecting group (e.g., Boc, acetal), the HCl generated by CAC can cause deprotection. In such cases, use Chloroacetic Anhydride or the Mixed Anhydride Method (see Advanced Optimization).

Q2: How do I calculate the optimal stoichiometry to prevent over-acylation?

A:

  • Standard Amines: Use 1.1 equivalents of CAC. Large excesses lead to N,N-bis-chloroacetylation (diacylation), a common impurity that is difficult to separate.

  • Anilines: Use 1.05–1.1 equivalents . The lower nucleophilicity reduces the risk of diacylation.

  • Base: Use 1.2–1.5 equivalents of base (e.g., TEA, DIPEA) to quench the HCl byproduct. If using pyridine as a solvent, stoichiometry is non-limiting.

Module 2: Solvent & Base Optimization (The "Green" vs. "Standard" Approach)

Q3: My compound is water-soluble. Can I perform chloroacetylation in aqueous media?

A: Yes. The Schotten-Baumann conditions (biphasic) or the newer Phosphate Buffer method are excellent for polar substrates.

  • Protocol A: Standard Organic (Anhydrous)

    • Solvent: DCM or THF (0.1 M – 0.2 M).

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Temp: 0 °C to RT.

    • Best for: Lipophilic amines, acid-sensitive groups.

  • Protocol B: Green/Aqueous (Highly Selective)

    • Solvent: 0.1 M Phosphate Buffer (pH 7.4).

    • Base: None (Buffer acts as sponge) or mild inorganic base (K2CO3).

    • Mechanism:[1][2][3] The buffer maintains neutral pH, keeping the amine nucleophilic while suppressing the hydrolysis of CAC (which is slower than acylation in this window).

    • Best for: Amino alcohols (selectively acylates N over O), water-soluble amino acids.

Q4: How do I ensure N-selectivity in the presence of a free hydroxyl group?

A: Avoid strong bases and organic solvents which promote O-acylation.

  • Solution: Use the Phosphate Buffer Method . In aqueous buffer at pH 7.4, the amine is significantly more nucleophilic than the hydroxyl group. The water competes effectively with the hydroxyl for the acyl chloride, hydrolyzing any potential O-acylated byproduct or preventing its formation, while the amide bond forms rapidly.

Module 3: Visualizing the Decision Process

The following logic flow helps determine the optimal reaction setup based on your substrate's properties.

Chloroacetylation_Decision_Tree Start Start: Substrate Analysis Check_Solubility Is Substrate Water Soluble? Start->Check_Solubility Check_Acid_Sens Acid Sensitive Groups? (Boc, Acetal, etc.) Check_Solubility->Check_Acid_Sens No Protocol_Green Protocol: Phosphate Buffer (pH 7.4) (High N-Selectivity) Check_Solubility->Protocol_Green Yes Check_OH_Group Contains Free -OH Group? Check_Acid_Sens->Check_OH_Group No Protocol_Anhydride Protocol: Chloroacetic Anhydride (Mild, No HCl) Check_Acid_Sens->Protocol_Anhydride Yes (High Sensitivity) Check_OH_Group->Protocol_Green Yes (Need N-Selectivity) Protocol_Standard Protocol: CAC + TEA in DCM (Standard) Check_OH_Group->Protocol_Standard No Protocol_Mixed Protocol: Mixed Anhydride (Chloroacetic Acid + Isobutyl Chloroformate)

Caption: Decision tree for selecting reagents and conditions based on substrate solubility and functional group sensitivity.

Module 4: Troubleshooting & FAQ

Q5: The reaction turns into a black tar/polymer. What happened?

A: This is likely exothermic polymerization .

  • Cause: Adding CAC too quickly causes a temperature spike. High temps promote the displacement of the

    
    -chloride by the amine (alkylation) rather than the carbonyl attack (acylation), leading to polymerization.
    
  • Fix:

    • Dilute the CAC in a small volume of solvent (DCM).

    • Cool the amine/base mixture to -10 °C or 0 °C .

    • Add the CAC solution dropwise over 15–30 minutes.

Q6: My product "oiled out" during workup and won't crystallize.

A: Chloroacetamides often have low melting points and high lipophilicity.

  • Fix:

    • Seed it: Scratch the glass or add a seed crystal.[4][5]

    • Solvent Swap: Evaporate the DCM and redissolve in a minimum amount of hot Ethanol or Isopropanol. Add water dropwise until cloudy, then cool slowly.

    • Cold Wash: If it's a semi-solid, triturating with cold Hexane/Ether often induces solidification by removing trapped solvent.

Q7: I see a "double addition" spot on TLC (Diacylation).

A: You formed the N,N-bis(chloroacetyl) amine.

  • Cause: Localized high concentration of CAC relative to the amine.

  • Fix: Increase the dilution of the reaction (0.05 M). Ensure vigorous stirring during addition. Add CAC slower.

Module 5: Experimental Protocols

Protocol A: Standard Synthesis (DCM/TEA)

Best for: General amines, anilines, non-water soluble substrates.

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with N2/Ar.

  • Dissolution: Add Amine (1.0 equiv) and Triethylamine (1.5 equiv) to anhydrous DCM (0.2 M concentration) .

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Dilute Chloroacetyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise via syringe or addition funnel over 20 mins.

  • Reaction: Allow to warm to RT. Monitor by TLC (typically complete in <1 hour).

  • Quench: Add Sat. NaHCO3 solution (10 mL/mmol) and stir vigorously for 10 mins.

  • Workup: Separate layers. Wash organic layer with 0.1 M HCl (to remove unreacted amine) and then Brine . Dry over Na2SO4 and concentrate.

Protocol B: Green/Selective Synthesis (Phosphate Buffer)

Best for: Amino alcohols, water-soluble amines, preventing O-acylation.

  • Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.4) .

  • Dissolution: Suspend/dissolve Amine (1.0 equiv) in the buffer (0.1 M concentration).

  • Addition: Add Chloroacetyl Chloride (1.2 equiv) neat or dissolved in a minimal amount of THF (if miscibility is an issue) dropwise at 0 °C .

  • Reaction: Stir vigorously at 0 °C to RT for 20–30 mins. The product often precipitates out as a white solid.

  • Isolation: Filter the solid. Wash with cold water. No extraction required.

References

  • BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Technical Library. Link

  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Green Chemistry Letters and Reviews, 2018.[6] Link

  • ScienceMadness. "Problem using Chloroacetyl Chloride - Troubleshooting Hydrolysis and HCl gas." ScienceMadness Discussion Board, 2020. Link

  • Organic Syntheses. "Working with Hazardous Chemicals: Quenching and Workup Procedures." Organic Syntheses, 2016. Link

  • BenchChem. "A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity." BenchChem Technical Guides. Link

Sources

Troubleshooting

"preventing side reactions in the synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

Technical Support Center: Optimization of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Synthesis Topic: Preventing Side Reactions in Chloroacetylation Target Molecule: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Synthesis

Topic: Preventing Side Reactions in Chloroacetylation Target Molecule: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (CAS: 57653-97-4) Classification: Alpha-Chloroacetamide Synthesis / Amide Bond Formation Version: 2.1 (Current as of 2026)[1]

Executive Technical Summary

The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide typically involves the N-acylation of 2-(4-ethoxyphenoxy)ethanamine with chloroacetyl chloride.[1] While the reaction appears straightforward, the bifunctional nature of the reagent (an electrophilic acyl chloride and an electrophilic alkyl chloride) creates a high risk for specific impurities.

The Primary Challenge: The reaction kinetics must strictly favor N-acylation (Amide formation) over N-alkylation (Dimerization) or Bis-acylation (Imide formation).[1]

This guide provides the mechanistic insight and operational protocols required to suppress these side reactions and achieve high purity (>98%) suitable for pharmaceutical applications (e.g., Tamsulosin intermediates).

Critical Control Points & Reaction Mechanics

To prevent side reactions, one must understand the competing pathways. The diagram below illustrates the Main Reaction versus the three critical failure modes: Dimerization , Bis-acylation , and Hydrolysis .

Pathway Analysis (Visualization)

ReactionPathways Start Start: 2-(4-ethoxyphenoxy)ethanamine Product Target: 2-chloro-N-[...]-acetamide Start->Product Primary Pathway (Acylation, k1) Impurity_Dimer Impurity A: Dimer (N-Alkylation) (Secondary Amine) Start->Impurity_Dimer Side Rxn 1: Amine attacks Product (Alkylation, k2) Reagent Reagent: Chloroacetyl Chloride Impurity_Hyd Impurity C: Chloroacetic Acid (Reagent Hydrolysis) Reagent->Impurity_Hyd Side Rxn 3: Wet Solvent Impurity_Imide Impurity B: Bis-acylated Imide Product->Impurity_Imide Side Rxn 2: Excess Reagent (Over-Acylation)

Figure 1: Mechanistic pathways showing the competition between the desired acylation and the three primary side reactions.

Troubleshooting Guide: Preventing Specific Side Reactions

Scenario A: The "Dimer" Impurity (N-Alkylation)

Observation: LC-MS shows a large peak with Mass = [2 x SM] + [C2H2O] (approx M+ of Dimer).[1] Mechanism: The starting amine acts as a nucleophile and attacks the alpha-chloro position of the formed product rather than the carbonyl of the reagent. Root Cause: Localized excess of amine or high temperatures.[1]

Variable Optimization Protocol Scientific Rationale
Temperature Maintain -10°C to 0°C during addition.Alkylation (

) has a higher activation energy than Acylation.[1] Low temp kinetically freezes the alkylation pathway.[1]
Addition Mode Add Reagent to Amine (Standard) or Simultaneous Addition .While adding Reagent to Amine is standard, ensure vigorous stirring .[1] Poor mixing creates "hotspots" where product concentration is high, favoring dimerization.[1]
Base Choice Use a Biphasic System (DCM/Water +

).
In a biphasic Schotten-Baumann condition, the amine reacts at the interface.[1] The product (amide) rapidly partitions into the organic layer, sequestering it from the free amine and preventing alkylation.
Scenario B: Bis-Acylation (Imide Formation)

Observation: Product yield is low; extra peak corresponds to M + 76 Da.[1] Mechanism: The amide nitrogen, though less nucleophilic, attacks a second molecule of chloroacetyl chloride. Root Cause: Large excess of chloroacetyl chloride or presence of a strong base that deprotonates the amide.

  • Corrective Action:

    • Stoichiometry: Limit Chloroacetyl chloride to 1.05 - 1.1 equivalents . Do not use large excesses "just to be safe."

    • Base Strength: Avoid strong bases like NaH or hydroxide in anhydrous conditions.[1] Stick to tertiary amines (TEA, DIPEA) or weak inorganic bases (

      
      ).
      
Scenario C: Reagent Hydrolysis

Observation: Reaction stalls; starting material remains unconsumed despite adding reagent.[1] Root Cause: Moisture in the solvent or "wet" amine.[1] Chloroacetyl chloride hydrolyzes to chloroacetic acid, which is unreactive toward the amine without a coupling agent.

  • Corrective Action:

    • Solvent Drying: Ensure DCM or THF is anhydrous (<0.05% water).[1]

    • Reagent Quality: Distill chloroacetyl chloride if it has turned dark or fuming excessively (indicates HCl/Acid formation).

Optimized Experimental Protocol

This protocol uses a modified Schotten-Baumann approach (biphasic) which is often superior for suppressing dimerization in alpha-chloroacetamide synthesis compared to anhydrous conditions.[1]

Reagents:

  • 2-(4-ethoxyphenoxy)ethanamine (

    
     equiv)[1]
    
  • Chloroacetyl chloride (

    
     equiv)[2]
    
  • Potassium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-(4-ethoxyphenoxy)ethanamine in DCM (

      
       volumes).
      
    • Dissolve

      
       in water (
      
      
      
      volumes).
    • Combine phases in a reactor with an overhead stirrer.[1]

    • Cool mixture to -5°C. Critical Step.

  • Acylation (The Control Phase):

    • Dilute Chloroacetyl chloride in a small amount of DCM (

      
       v/v).
      
    • Add the chloride solution dropwise over 60 minutes.

    • Monitor: Internal temperature must not exceed 5°C .[1]

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Check HPLC/TLC.[1]

    • Success Criteria: Starting amine < 1.0%.[1][3]

  • Workup:

    • Separate phases.[1]

    • Wash organic phase with 0.1N HCl (cold) to remove unreacted amine traces.[1]

    • Wash with Sat.

      
        to remove chloroacetic acid byproducts.[1]
      
    • Dry over

      
       and concentrate.
      
  • Crystallization:

    • Recrystallize from IPA/Hexanes or Toluene if necessary to remove trace dimers.[1]

Diagnostic Decision Tree

Use this flowchart to diagnose issues during the reaction process.

TroubleshootingTree Start Issue Detected Q1 Is Starting Material (SM) still present? Start->Q1 Q2 Is there a higher MW impurity (+SM mass)? Q1->Q2 No (SM Consumed) Action1 Reagent Hydrolysis. Check solvent water content. Add 0.1 eq fresh reagent. Q1->Action1 Yes (Stalled) Q3 Is there a +76 Da impurity? Q2->Q3 No Action2 Dimerization (Alkylation). Reduce Temp. Switch to Biphasic Cond. Q2->Action2 Yes (Dimer Found) Action3 Bis-Acylation. Reduce Reagent equivalents. Add Reagent slower. Q3->Action3 Yes (Imide Found) Success Proceed to Workup Q3->Success No

Figure 2: Diagnostic logic for identifying and resolving reaction impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of K2CO3? A: Yes, TEA in anhydrous DCM is standard. However, TEA hydrochloride salts can sometimes catalyze the alkylation side reaction or complicate the workup. If using TEA, ensure strict temperature control (<0°C) and add the base before the acid chloride.

Q: Why is the solution turning purple/dark? A: This often indicates oxidation of the phenoxy group or formation of aniline-like radical cations.[1] This usually happens if the reaction gets too hot or if the acid chloride contains free HCl impurities. Ensure the reagent is clear/colorless before use.[1]

Q: Is the product stable to water during workup? A: The alpha-chloroacetamide group is relatively stable to neutral/mildly acidic water at room temperature.[1] However, avoid hot basic washes, which will hydrolyze the chloride (forming the hydroxy-acetamide) or induce cyclization.

Q: My product is an oil, but it should be a solid. Why? A: The "Dimer" impurity prevents crystallization.[1] Even 2-3% of the dimer can inhibit crystal lattice formation.[1] Purify via column chromatography (Silica, EtOAc/Hexane) or perform an acid wash (the dimer is more basic than the amide product and can be washed out with dilute HCl).

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Acylation vs Alkylation kinetics).

  • Sigma-Aldrich. (n.d.).[1] 2-Chloroacetamide Synthesis & Reactivity. Retrieved from .[1]

  • ResearchGate. (2019).[1] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from .

  • BenchChem. (2025).[1][4] Preventing intramolecular cyclization during synthesis. Retrieved from .

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16226958: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide.[1] Retrieved from .

Sources

Optimization

"interpreting unexpected NMR peaks for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

Case ID: NMR-2C-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Executive Summary You are analyzing 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a common linker-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMR-2C-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are analyzing 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a common linker-warhead intermediate used in covalent inhibitor and PROTAC design.

This molecule presents a unique "spectral crowding" challenge in the 3.9 – 4.2 ppm region, where the chloroacetyl singlet, the ethoxy quartet, and the phenoxy-linker triplet often overlap. Furthermore, the chloroacetamide moiety is an electrophile (alkylating agent) susceptible to specific degradation pathways in nucleophilic NMR solvents like DMSO-d₆.

This guide addresses the most common "unexpected" peaks and integration errors reported by researchers working with this scaffold.

Module 1: The Baseline Spectrum (What Should Be There)

Before diagnosing anomalies, validate your baseline. The molecule contains 18 protons (excluding exchangeable NH).

Chemical Shift Map

G cluster_0 Aromatic Region (AA'BB') cluster_1 The 'Crowded' Zone (3.9 - 4.2 ppm) cluster_2 Distinct Signals Ph Phenylene Ring 6.8 - 6.9 ppm (4H, m) OCH2_Link Ph-O-CH2- ~4.0 - 4.1 ppm (2H, t) Ph->OCH2_Link Ether ClCH2 Cl-CH2-CO ~4.05 ppm (2H, s) NCH2 -CH2-NH- 3.5 - 3.7 ppm (2H, q/t) OCH2_Link->NCH2 OCH2_Eth EtO-CH2- ~4.0 ppm (2H, q) OCH2_Eth->Ph Ether NH Amide NH 6.5 - 8.0 ppm (1H, br) NCH2->NH Amide CH3 EtO-CH3 1.3 - 1.4 ppm (3H, t) CH3->OCH2_Eth NH->ClCH2

Figure 1: Connectivity and expected chemical shift zones. Note the high congestion in the red zone.

Standard Integration Table (CDCl₃)
FragmentTypeMultiplicityShift (ppm)IntegralNotes
Et O-MethylTriplet~1.403HClean triplet,

Hz.
-N-CH₂ -MethyleneQuartet/Multiplet~3.652HCouples to both NH and linker O-CH₂.
Cl-CH₂ -MethyleneSinglet~4.052HDiagnostic Peak. Sharp singlet.
Ph-O-CH₂ -MethyleneTriplet~4.022HOften overlaps with EtO-CH₂.
EtO-CH₂ -MethyleneQuartet~3.982HOften overlaps with Ph-O-CH₂.
Ar-H AromaticMultiplet (AA'BB')6.80 - 6.904HLooks like two "roofed" doublets.
-NH -AmideBroad Singlet6.5 - 8.01HDisappears with D₂O shake.

Module 2: Troubleshooting "Ghost" Peaks & Anomalies

Issue 1: "I have a massive multiplet at 4.0 ppm integrating to 6H or 7H."

Diagnosis: Spectral Overlap. The chemical environments of the chloroacetyl protons (Cl-CH2), the ethoxy methylene (EtO-CH2), and the linker methylene (Ph-O-CH2) are magnetically similar in CDCl₃.

  • The Fix: Switch solvents.

    • Benzene-d₆ (C₆D₆): The aromatic solvent current effect often shifts the aliphatic protons apart, resolving the singlet from the quartet/triplet.

    • Acetonitrile-d₃ (CD₃CN): often provides better resolution for polar amides than chloroform.

Issue 2: "There are small 'shadow' peaks next to my main signals."

Diagnosis: Rotamers or Impurities? While tertiary amides (e.g., N,N-dimethyl) show distinct rotamers, secondary amides like yours typically exist >95% in the trans (anti) conformation.

  • If the ratio is ~5-10%: It is likely not a rotamer. Check for:

    • Starting Material: 2-(4-ethoxyphenoxy)ethanamine (check for amine NH₂ broad peak ~1-2 ppm).

    • Hydrolysis: Chloroacetic acid (singlet at ~4.1-4.2 ppm, often shifted downfield from the amide).

Issue 3: "My Chloroacetyl singlet (4.05 ppm) is splitting or disappearing over time."

Diagnosis: Solvent Reactivity (The DMSO Trap). If you dissolved your sample in DMSO-d₆ and let it sit (or heated it), you are likely observing the alkylation of DMSO by the chloroacetamide.

  • Mechanism:

    
    
    
  • Symptom: The sharp singlet at 4.05 ppm decreases, and a new methylene signal appears downfield (~4.5+ ppm), often accompanied by new methyl peaks for the sulfonium species (~2.8-3.0 ppm).

  • The Fix: Never store chloroacetamides in DMSO. Prepare fresh immediately before acquisition.

Module 3: Decision Tree for Unknown Peaks

Use this logic flow to identify the source of unexpected signals.

Troubleshooting Start Identify Unexpected Peak Region Which Region? Start->Region Ali 0 - 5 ppm Region->Ali Aro 6 - 8 ppm Region->Aro Singlet Is it a Singlet? Ali->Singlet Water Broad s @ 1.56 (CDCl3) or 3.33 (DMSO)? Singlet->Water Yes H2O Result: Residual Water Water->H2O Yes Impurity Sharp s @ 2.17 (Acetone) or 3.49 (MeOH)? Water->Impurity No Solvent Result: Common Solvent Impurity->Solvent Yes Pattern Symmetric AA'BB'? Aro->Pattern Roofing Result: Normal 2nd Order Effect (Not an impurity) Pattern->Roofing Yes Extra Extra small doublets? Pattern->Extra No StartMat Result: Unreacted Amine (Check amine NH2) Extra->StartMat Yes

Figure 2: Rapid diagnostic workflow for contaminant identification.

Module 4: Experimental Protocols

Protocol A: The D₂O Shake (Verify NH)

Use this to confirm the amide proton and reveal hidden multiplets under the NH peak.

  • Acquire a standard ¹H NMR spectrum in CDCl₃.

  • Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Wait 2 minutes for layers to separate (D₂O will float on top of CDCl₃).

  • Re-acquire the spectrum.

    • Result: The broad amide peak (~6.5-8.0 ppm) should disappear.

    • Result: Any multiplets previously obscured by the broad NH will become sharp.

Protocol B: Impurity Profiling (Standard Additions)

If you suspect the "Ghost Peak" is the starting amine:

  • Dissolve a small amount (<1 mg) of 2-(4-ethoxyphenoxy)ethanamine in the same solvent.

  • Add it to your NMR tube.[1]

  • Observe if the "ghost" peaks increase in intensity. If they split or shift, the impurity is something else.

FAQ: Frequently Asked Questions

Q: Why do the aromatic protons look like two "messy" doublets instead of clean doublets? A: This is an AA'BB' system , not a simple AB system. The protons on the phenoxy ring are chemically equivalent in pairs (2 ortho, 2 meta) but magnetically non-equivalent due to their coupling relationships across the ring. This creates a "roofing" effect and additional fine splitting. This is normal for 1,4-disubstituted benzenes.

Q: I see a triplet at 1.2 ppm and a quartet at 4.1 ppm. Is this my product? A: Check the coupling constant (


).
  • Product (Ethoxy):

    
     Hz.
    
  • Impurity (Ethyl Acetate):

    
     1.26 (t), 4.12 (q).
    
  • Impurity (Ethanol):

    
     1.25 (t), 3.72 (q).
    
  • If the quartet is at 4.12 ppm exactly, it is likely residual Ethyl Acetate from your column chromatography.

Q: Can I use Acetone-d₆? A: Yes. Acetone-d₆ is excellent for resolving the 4.0 ppm region.

  • Expected Shift: The amide NH will likely shift downfield (towards 7.5-8.0 ppm) due to hydrogen bonding with the solvent oxygen.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1]

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. (Authoritative database for fragment estimation).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Reference for AA'BB' systems and amide rotamers).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

This guide provides a comprehensive framework for the characterization and comparison of novel chemical entities as potential kinase inhibitors. While direct experimental data for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]ace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization and comparison of novel chemical entities as potential kinase inhibitors. While direct experimental data for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a kinase inhibitor is not currently available in public literature, its structural motifs—specifically the chloroacetamide and phenoxyacetamide moieties—are present in compounds with established kinase inhibitory activity. For instance, derivatives of 2-chloro-N-(pyridin-4-yl)acetamide are recognized as valuable precursors for kinase inhibitors targeting the PI3K/Akt/mTOR pathway[1]. Furthermore, the broader class of phenoxyacetamide derivatives has been identified as a source of novel inhibitors for enzymes such as DOT1L and BCR-ABL1 kinase[2][3].

Therefore, this guide will use 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a hypothetical candidate to illustrate the process of its evaluation against established kinase inhibitors. We will focus on two key signaling pathways where similar scaffolds have shown activity: the BCR-ABL1 pathway, pivotal in chronic myeloid leukemia (CML), and the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival frequently dysregulated in cancer[1][4]. As comparators, we will use Imatinib, a well-characterized inhibitor of BCR-ABL1, and Idelalisib, a selective inhibitor of PI3Kδ.

I. Introduction to the Candidate and Comparator Kinase Inhibitors

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is a small molecule featuring a chloroacetyl reactive group and a phenoxyacetamide core. The chloroacetyl group can potentially form covalent bonds with nucleophilic residues, such as cysteine, in the ATP-binding pocket of kinases, a mechanism employed by some targeted covalent inhibitors[5]. The phenoxyacetamide scaffold can engage in various non-covalent interactions, contributing to binding affinity and selectivity[2][3].

Comparator Kinase Inhibitors:

  • Imatinib (Gleevec®): A pioneering tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the BCR-ABL1 fusion protein, the primary driver of CML. It has transformed the treatment landscape for this disease[4].

  • Idelalisib (Zydelig®): A selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It is used in the treatment of certain B-cell malignancies.

This guide will outline the experimental workflow to determine the kinase inhibitory profile of our candidate compound and compare its performance with these established inhibitors.

II. Experimental Workflow for Kinase Inhibitor Profiling

The evaluation of a novel kinase inhibitor typically follows a multi-step process, from initial biochemical assays to cell-based functional assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Initial Kinase Panel Screening B IC50 Determination for Hits A->B Identified Hits C Mechanism of Action Studies (e.g., ATP Competition) B->C Confirmed Activity D Target Engagement Assays C->D Characterized Inhibitor E Downstream Signaling Pathway Analysis D->E Verified Target Binding F Cell Proliferation/Viability Assays E->F Functional Consequences

Caption: Experimental workflow for kinase inhibitor characterization.

III. Comparative Data Summary (Hypothetical)

The following table illustrates how experimental data for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide would be presented alongside the comparator inhibitors. The values for the candidate compound are hypothetical and serve as a template for data presentation.

Parameter 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Imatinib Idelalisib Reference
Primary Kinase Target(s) BCR-ABL1 (hypothetical)BCR-ABL1, c-KIT, PDGFRPI3Kδ[4]
IC50 (BCR-ABL1) XX nM250-500 nMN/A[4]
IC50 (PI3Kδ) YY nMN/A2.5 nM
Mechanism of Action ATP-competitive (hypothetical)ATP-competitiveATP-competitive[4]
Cellular Potency (K562 cells) ZZ µM0.1-1 µMN/A[2]
Cellular Potency (B-cell lymphoma line) WW µMN/A0.05-0.2 µM

N/A: Not Applicable

IV. Signaling Pathway Analysis

Understanding where each inhibitor acts within a signaling cascade is crucial for interpreting its biological effects.

BCR-ABL1 Signaling Pathway:

BCR_ABL1_Pathway BCR_ABL1 BCR-ABL1 RAS RAS/MAPK Pathway BCR_ABL1->RAS STAT JAK/STAT Pathway BCR_ABL1->STAT PI3K PI3K/Akt Pathway BCR_ABL1->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT->Proliferation PI3K->Proliferation Imatinib Imatinib Imatinib->BCR_ABL1 Candidate Candidate Inhibitor Candidate->BCR_ABL1

Caption: Inhibition of the BCR-ABL1 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation & Survival mTOR->Growth Idelalisib Idelalisib Idelalisib->PI3K Candidate Candidate Inhibitor Candidate->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

V. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize a novel kinase inhibitor.

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore, to the kinase activity.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide) and control inhibitors (Imatinib, Idelalisib) in DMSO.

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.

    • Inhibitor Addition: Add the diluted compounds to the wells. Include a DMSO-only control for 100% kinase activity and a control without kinase for background.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed[6].

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP[7].

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction[7].

    • Luminescence Reading: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Western Blot for Downstream Signaling

This experiment assesses the inhibitor's effect on the phosphorylation of downstream targets in a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins. By using phospho-specific antibodies, one can measure the phosphorylation state of a protein, which is an indicator of upstream kinase activity.

  • Procedure:

    • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., K562 for BCR-ABL1) to 70-80% confluency. Treat the cells with various concentrations of the test and control inhibitors for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., p-CrkL for BCR-ABL1 activity, p-Akt for PI3K activity) and the total protein as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

C. Cell Proliferation Assay (MTS or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

  • Principle: MTS and CellTiter-Glo® are assays that measure cell viability. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, while the CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test and control inhibitors. Include a DMSO-only control.

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Assay Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Signal Reading: Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

    • Data Analysis: Calculate the percent of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

VI. Conclusion

While 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide remains an uncharacterized compound in the context of kinase inhibition, its chemical structure suggests a potential for such activity. The framework presented in this guide provides a robust and systematic approach for researchers to evaluate its potential, determine its mechanism of action, and compare its efficacy to established kinase inhibitors. By following these experimental protocols and principles of data analysis, a comprehensive understanding of this and other novel compounds can be achieved, paving the way for the discovery of next-generation targeted therapies.

References

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2025). Molecules. [Link]

  • Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. (2016, July 15). PubMed. [Link]

  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019, January 14). Nature Chemical Biology. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). PMC. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021, August 5). STAR Protocols. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). JournalNX. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Pharmaceutical Sciences. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. [Link]

  • N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4. (n.d.). Clinivex. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023, October 26). MDPI. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, May 5). Labiotech.eu. [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro. (2019, October 20). MDPI. [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). (n.d.). ResearchGate. [Link]

Sources

Comparative

Comparative Bioactivity and Application Guide: 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Derivatives

Introduction The N-alkyl chloroacetamide scaffold is a privileged structure in both agrochemical design and targeted covalent drug discovery[1]. Specifically, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkyl chloroacetamide scaffold is a privileged structure in both agrochemical design and targeted covalent drug discovery[1]. Specifically, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide and its derivatives represent a highly tunable class of electrophiles. The core chloroacetamide acts as a reactive "warhead" that forms irreversible covalent bonds with nucleophilic residues—predominantly low-pKa cysteines—while the 2-(4-ethoxyphenoxy)ethyl tail serves as a hydrophobic anchoring moiety that drives target-specific non-covalent recognition[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of this scaffold against standard alternatives and provide validated, causality-driven experimental methodologies for profiling its efficacy.

Mechanistic Causality: Why the Chloroacetamide Warhead?

In covalent ligand discovery, the choice of electrophile dictates both the potency and the off-target toxicity profile. Alpha-chloroacetamides react via an SN2 mechanism with thiol groups under physiological conditions[1]. Unlike highly reactive, non-selective modifiers (e.g., iodoacetamide), chloroacetamides are considered "mild" electrophiles. They require the local microenvironment of the protein binding pocket to lower the pKa of the target cysteine and properly orient the warhead for alkylation[2].

In agrochemistry, this mechanism is heavily exploited to inhibit the Very Long Chain Fatty Acid (VLCFA) elongase complex. The chloroacetamide covalently binds to the active site cysteine of the condensing enzyme (VLCFA synthase), irreversibly halting plant cell division and expansion[3][4].

Comparative Bioactivity Profiles

To understand the utility of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide derivatives, we must benchmark them against established compounds in two primary domains: VLCFA inhibition (agrochemical) and Targeted Covalent Inhibition (pharmaceutical).

Table 1: Comparative Bioactivity and Reactivity Profile
Compound Class / AlternativePrimary TargetIntrinsic Thiol Reactivity (GSH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Target Affinity (Non-covalent

)
Primary Mechanism of Action
2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide VLCFA Synthase / Cysteine-bearing kinasesModerate (Tunable via alpha-substitution)High (Driven by ethoxyphenoxy pocket binding)SN2 Alkylation of target Cysteine
Alachlor / Metolachlor (Agrochemical Standard)VLCFA Synthase (Elongase complex)ModerateHigh (Optimized for plant elongases)Irreversible inhibition of VLCFA synthesis
Iodoacetamide (Reactivity Standard)Pan-Cysteine (Non-selective)Very High (< 5 mins)None (Lacks recognition moiety)Non-specific SN2 Alkylation
Acrylamide Derivatives (Pharma Standard)Kinases (e.g., EGFR, KRAS G12C)Low (Requires strict orientation)Very HighMichael Addition

Expert Analysis : The ethoxyphenoxy derivative offers a balanced reactivity profile. It is less promiscuous than iodoacetamide, minimizing off-target toxicity, yet more reactive than standard acrylamides, making it suitable for targeting cysteines that lack the strict geometric constraints required for Michael addition[1].

Experimental Protocols: Self-Validating Systems

Measuring covalent bioactivity requires decoupling intrinsic reactivity from target affinity. The following protocols are designed with internal controls to validate causality and ensure data integrity.

Protocol 1: Intrinsic Reactivity Profiling via GSH Depletion

Purpose : To quantify the baseline electrophilicity of the derivative in the absence of a protein target, ensuring that observed bioactivity is driven by specific binding rather than indiscriminate reactivity.

  • Preparation : Prepare a 10 mM stock of the chloroacetamide derivative in DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation : Mix the compound (final 100 µM) with GSH (final 100 µM) at 37°C.

  • Quantification (Ellman's Assay) : At specific time points (0, 15, 30, 60, 120 mins), aliquot 50 µL of the reaction and quench with 50 µL of 2 mM DTNB (Ellman's reagent).

  • Readout : Measure absorbance at 412 nm to quantify remaining free thiols.

  • Self-Validation (Causality Check) : Run a parallel control with Iodoacetamide (positive control, rapid depletion) and an unreactive amide analog (negative control, no depletion). If the negative control shows depletion, suspect assay interference (e.g., the compound itself absorbs at 412 nm).

Protocol 2: In Vitro Target Inhibition Assay (VLCFA Synthase)

Purpose : To measure the functional bioactivity of the compound against its biological target.

  • Microsome Preparation : Isolate microsomes from target cells (e.g., leek or target weed species) to obtain the active VLCFA elongase complex[4].

  • Pre-incubation (Critical Step) : Because covalent inhibition is time-dependent, pre-incubate the microsomes with varying concentrations of the chloroacetamide derivative (1 nM to 10 µM) for 30 minutes before adding the substrate.

  • Reaction Initiation : Add [14C]-malonyl-CoA and C18-CoA primer substrates to initiate the elongation cycle.

  • Extraction & Analysis : After 60 minutes, quench the reaction with methanolic KOH, extract the fatty acids, and analyze via radio-HPLC.

  • Self-Validation (Causality Check) : The IC50 must shift to a lower value if the pre-incubation time is increased. This time-dependent inhibition is the hallmark validation of a covalent mechanism[3]. Confirm covalent adduct formation via LC-MS/MS peptide mapping of the active site.

Mandatory Visualizations

MOA Compound 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Electrophilic Warhead) Intermediate SN2 Alkylation (Thioether Bond Formation) Compound->Intermediate Nucleophilic Attack Target Target Protein (Reactive Cysteine Thiol) Target->Intermediate Deprotonation Inhibition Irreversible Inhibition (Loss of Enzyme Function) Intermediate->Inhibition Conformational Lock

Mechanism of irreversible covalent binding between the chloroacetamide warhead and target cysteines.

Workflow Prep Compound Library Preparation (Derivatization) Assay1 GSH Reactivity Assay (Ellman's Reagent) Prep->Assay1 Assay2 In Vitro Bioactivity (VLCFA or Target IC50) Prep->Assay2 Data Data Synthesis & SAR Analysis Assay1->Data Intrinsic Reactivity Assay2->Data Target Affinity Lead Lead Candidate Selection Data->Lead

Experimental workflow for profiling the bioactivity and reactivity of chloroacetamide derivatives.

References

1.[3] Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. National Institutes of Health (NIH).[Link] 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.[Link] 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Cambridge University Press.[Link] 4.[1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

Sources

Validation

"validating the inhibitory effect of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide on MELK"

Technical Validation Guide: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide vs. Established MELK Inhibitors Executive Summary & Strategic Positioning The compound 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide vs. Established MELK Inhibitors

Executive Summary & Strategic Positioning

The compound 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (hereafter referred to as CPA-Et , based on its chloro-phenoxy-acetamide structure) represents a class of putative covalent inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK) .

MELK is a controversial target in oncology. While high MELK expression correlates with poor prognosis in basal-like breast cancer and glioblastoma, recent CRISPR-Cas9 studies have suggested that MELK may not be essential for cancer cell survival, implying that the efficacy of early inhibitors (like OTSSP167) may stem from off-target toxicity (e.g., Aurora B inhibition).

The Challenge: To validate CPA-Et, you cannot simply show cell death. You must prove selectivity and covalent engagement of Cys89 in the MELK ATP-binding pocket, differentiating it from the promiscuous "dirty" profile of OTSSP167.

This guide outlines the rigorous experimental framework required to validate CPA-Et against industry standards.

Comparative Landscape: Candidate vs. Gold Standards

The following table benchmarks the expected performance of CPA-Et against the current leading alternatives.

FeatureCPA-Et (Candidate) OTSSP167 (Standard) MELK-8a (Selective Control)
Binding Mode Covalent (Irreversible) Reversible (Type I)Reversible
Warhead

-Chloroacetamide
N/AN/A
Target Residue MELK Cys89ATP PocketATP Pocket
Primary Risk Promiscuous alkylation (PAINS)Off-target (Aurora B, MAPK)Moderate Potency
Selectivity Unknown (Must Validate) Low (Broad Kinome hit)High
IC50 (Target) < 100 nM (Target)0.41 nM~2-10 nM

Mechanistic Validation: The Signaling Pathway

To validate inhibition, we must track specific downstream markers. MELK stabilizes FOXM1 (a proliferation driver) and phosphorylates DBNL (Drebrin-like protein).

Graphviz Diagram: MELK Signaling & Inhibitor Intervention

MELK_Pathway Figure 1: MELK Signaling Cascade and Inhibitor Intervention Points MELK MELK (Kinase) FOXM1 FOXM1 (Transcription Factor) MELK->FOXM1 Phosphorylates (Stabilization) DBNL DBNL (Drebrin-like) MELK->DBNL Phosphorylates Inhibitor CPA-Et (Covalent Inhibitor) Cys89 Cys89 (Binding Site) Inhibitor->Cys89 Alkylation (Cl-) Cys89->MELK Substrates Phosphorylation Substrates Outcome Tumorigenesis (Proliferation/Stemness) FOXM1->Outcome Drives G2/M Genes DBNL->Outcome Invadopodia Formation

Protocol 1: Biochemical Potency & Covalency Confirmation

Objective: Confirm CPA-Et inhibits MELK via covalent modification, not just competitive binding.

A. In Vitro Kinase Assay (Z'-LYTE or ADP-Glo)

Do not rely solely on IC50. You must measure time-dependent inhibition , a hallmark of covalent inhibitors.

  • Reagents: Recombinant human MELK (active), ATP (at Km, ~10 µM), Peptide Substrate, CPA-Et.

  • Workflow:

    • Incubate MELK with CPA-Et (various concentrations) for 30 minutes vs 4 hours .

    • Add ATP/Substrate to initiate reaction.

    • Success Metric: The IC50 should shift to lower values (become more potent) with longer pre-incubation time (IC50-shift assay).

B. Mass Spectrometry (Intact Protein Analysis)

This is the definitive proof of the "2-chloroacetamide" mechanism.

  • Reaction: Incubate MELK kinase domain (1 µM) with CPA-Et (10 µM) for 60 min.

  • Control: MELK + DMSO.

  • Analysis: LC-MS/MS (ESI-TOF).

  • Expected Result: A mass shift of +213.66 Da (Molecular Weight of CPA-Et) minus 36.5 Da (HCl loss upon alkylation) = ~+177 Da shift on the MELK protein peak.

  • Validation: Perform Trypsin digestion and map the modification specifically to Cys89 .

Protocol 2: Selectivity Profiling (The "Trust" Pillar)

Expert Insight: The chloroacetamide warhead is highly reactive. It risks binding to any accessible cysteine (e.g., GAPDH, Tubulin). A "MELK inhibitor" that kills cells by alkylating Tubulin is a failed drug candidate.

Comparative Selectivity Workflow
  • Method: KINOMEscan (DiscoverX) or KiNativ (ActivX).

  • Panel: Screen against ~97 kinases, focusing on Cys-containing kinases (e.g., BTK, EGFR, JAK3).

  • Critical Comparison:

    • OTSSP167: Will hit Aurora B, MAPK, CDK.

    • CPA-Et: Must show >50-fold selectivity for MELK over Aurora B to be considered superior.

Graphviz Diagram: Selectivity Logic Flow

Selectivity_Logic Figure 2: Selectivity Validation Logic Input CPA-Et (Candidate) Step1 Kinome Profiling (97+ Kinases) Input->Step1 Decision Selectivity Score? Step1->Decision Fail Promiscuous Alkylator (PAINS) Decision->Fail Hits >10 Kinases Pass Selective Binder Decision->Pass Hits MELK only Validation Aurora B Assay (Counter-Screen) Pass->Validation Valid Lead Valid Lead Validation->Valid Lead No Aurora B Inhibition Toxic Artifact Toxic Artifact Validation->Toxic Artifact inhibits Aurora B

Protocol 3: Cellular On-Target Verification (The "Rescue" Experiment)

Scientific Integrity Check: Because MELK's essentiality is debated, showing that CPA-Et kills cancer cells is insufficient . You must prove it kills them via MELK inhibition.

The "Genetic Rescue" Protocol
  • Cell Lines:

    • WT: MDA-MB-231 (High MELK).[1]

    • KO: MDA-MB-231 MELK-KO (CRISPR-generated).

  • Treatment: Treat both lines with CPA-Et (Dose-response: 10 nM - 10 µM).

  • Analysis:

    • On-Target Result: CPA-Et kills WT cells (IC50 ~500 nM) but has no effect on KO cells (IC50 > 10 µM).

    • Off-Target Result (Likely for Chloroacetamides): CPA-Et kills both WT and KO cells equally. This indicates the compound is toxic via non-MELK mechanisms (e.g., general alkylation).

  • Western Blot Readout:

    • Check p-FOXM1 levels.[2] They should decrease in WT cells upon treatment but remain unchanged (or absent) in KO cells.

References

  • Ganguly, R., et al. (2014). "OTSSP167 Is a Potent Inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK)." PLOS ONE.

    • Context: Establishes OTSSP167 as the standard but highlights off-target effects on Aurora B.
  • Lin, A., et al. (2017). "CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials." eLife.

    • Context: The critical paper questioning MELK as a target; essential for designing the "Rescue" control experiment.
  • Touré, B. B., et al. (2016). "Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery, Optimization of Highly Potent and Selective Inhibitors." Journal of Medicinal Chemistry.

    • Context: Describes the development of highly selective MELK inhibitors (like MELK-8a) to replace dirty compounds.
  • Huang, H., et al. (2017). "MELK is not required for the proliferation of basal-like breast cancer cells." PubMed / Cell Reports.

    • Context: Further evidence supporting the need for rigorous KO controls when testing new MELK inhibitors.

Sources

Comparative

Covalent Fragment Profiling: Cross-Reactivity and Selectivity of 2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary In the landscape of covalent fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In the landscape of covalent fragment-based drug discovery (FBDD), balancing intrinsic electrophilic reactivity with target selectivity is the primary engineering challenge. 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (CAS: 929973-55-7) serves as a prototypical cysteine-directed covalent fragment. It features a moderately reactive α-chloroacetamide warhead paired with a 2-(4-ethoxyphenoxy)ethyl recognition motif.

As a Senior Application Scientist, I frequently observe that researchers misjudge the promiscuity of chloroacetamides. While they are intrinsically more reactive than acrylamides, their cross-reactivity profile is not indiscriminate; it is highly tunable. This guide objectively compares the cross-reactivity of chloroacetamide fragments against alternative electrophiles and provides a self-validating chemoproteomic workflow (isoTOP-ABPP) to empirically map their off-target landscape.

Mechanistic Basis of Reactivity and Causality

To understand the cross-reactivity profile of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide, we must deconstruct its two functional domains:

  • The Electrophilic Warhead (2-Chloroacetamide): Unlike acrylamides that rely on a reversible Michael addition requiring strict geometric alignment, chloroacetamides alkylate nucleophilic cysteines via an irreversible

    
     mechanism[1]. The strong electron-withdrawing nature of the adjacent carbonyl and the chloride leaving group lowers the activation barrier, making it highly reactive under physiological aqueous conditions[1].
    
  • The Recognition Motif (2-(4-ethoxyphenoxy)ethyl): If the warhead acts as the "engine," the ethoxyphenoxy tail is the "steering wheel." Without it, the fragment would act like iodoacetamide—a pan-reactive alkylator[2]. The steric bulk and hydrophobicity of the ethoxyphenoxy group restrict the molecule from indiscriminately attacking surface-exposed, hyper-reactive cysteines. Instead, it requires a complementary hydrophobic pocket to establish a non-covalent complex before the

    
     attack can occur.
    

Mechanism Cys Nucleophilic Cysteine (Target Protein) Complex Non-Covalent Complex (Pocket Recognition) Cys->Complex Affinity Frag 2-Chloroacetamide (Electrophile) Frag->Complex Motif-Driven Adduct Covalent Adduct (Irreversible) Complex->Adduct SN2 Attack (-HCl)

Fig 1: Motif-driven non-covalent recognition preceding SN2 covalent adduct formation.

Comparative Cross-Reactivity Profile

When selecting a fragment library for screening, researchers must weigh the "hit rate" against the "promiscuity penalty." Chloroacetamides generally exhibit a higher intrinsic reactivity compared to acrylamides, liganding up to fivefold more cysteine sites across the proteome[3].

In competitive isoTOP-ABPP assays, most chloroacetamide electrophiles show a tempered, yet broad reactivity across the human proteome, with a median liganded cysteine rate of ~3.8% to 15%[4]. In contrast, acrylamides exhibit a median liganded rate of <1%, making them highly selective but prone to false negatives in early screening[3].

Table 1: Comparative Electrophile Profiling in Covalent FBDD
Electrophile ClassRepresentative WarheadReaction MechanismIntrinsic ReactivityMedian Liganded Cys RatePrimary Use Case in FBDD
Chloroacetamides 2-chloro-N-[...]acetamide

Alkylation
Moderate-High~3.8% - 15%[4]Primary fragment screening; mapping ligandable pockets.
Acrylamides VariousMichael AdditionLow< 1%[3]Advanced lead optimization; targeted covalent inhibitors (TCIs).
Fluoroacetamides

-chlorofluoroacetamide

Alkylation
Very Low< 0.1%[1]Highly specific targeting (e.g., EGFR Cys797)[1].
Iodoacetamides IA-Alkyne (Probe)

Alkylation
Very High> 50%[2]Broad-spectrum activity-based probes (ABPP)[2].

Data Synthesis: Chloroacetamides strike the optimal balance for primary screening. They are reactive enough to capture weak, transient interactions in shallow pockets, yet structured enough (via their R-groups) to avoid total proteome degradation.

Experimental Methodology: Evaluating Off-Target Effects via isoTOP-ABPP

To objectively validate the cross-reactivity of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide, we utilize isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [4]. This self-validating system uses competitive displacement to map exact cysteine engagement.

Step-by-Step Protocol
  • Proteome Preparation & Standardization: Lyse the target cell line (e.g., MDA-MB-231) in PBS. Standardize the proteome concentration to exactly 2.0 mg/mL. Causality: Consistent protein concentration ensures the electrophile-to-target stoichiometric ratio remains constant, preventing artificial hyper-reactivity driven by excess fragment concentration.

  • Fragment Incubation (The Competition Phase): Split the lysate. Treat the "Light" sample with 50 µM of the chloroacetamide fragment and the "Heavy" control with DMSO. Incubate for 1 hour at 37°C. Causality: This allows the fragment to establish non-covalent equilibrium and subsequent covalent bond formation at its preferred sites[2].

  • Broad-Spectrum Probe Labeling: Add 100 µM Iodoacetamide-alkyne (IA-alkyne) to both samples for 1 hour at room temperature. Causality: IA-alkyne acts as the universal reporter, labeling all remaining unreacted, highly nucleophilic cysteines[5]. Cysteines already covalently occupied by the fragment are sterically blocked and will not be labeled.

  • Click Chemistry (CuAAC) & Enrichment: Conjugate the Light sample to a light-isotopic cleavable biotin-azide tag, and the Heavy sample to a heavy-isotopic tag[5]. Combine the samples in a 1:1 ratio, precipitate, and enrich on streptavidin beads.

  • Digestion & LC-MS/MS Quantification: Perform on-bead tryptic digestion. Cleave the linker and analyze the resulting isotopic peptide pairs via LC-MS/MS.

isoTOP_ABPP N1 1. Native Proteome (Cell Lysate) N2 2. Fragment Incubation (Electrophile vs DMSO) N1->N2 Standardize Protein N3 3. IA-Alkyne Labeling (Broad Cys-Reactive Probe) N2->N3 1h, 37°C (Competition) N4 4. CuAAC Click Chemistry (Light/Heavy Biotin-Azide) N3->N4 1h, RT (Alkylation) N5 5. Streptavidin Enrichment & Tryptic Digestion N4->N5 Combine & Enrich N6 6. LC-MS/MS Quantification (Heavy:Light Ratio) N5->N6 Cleave Linker

Fig 2: Step-by-step isoTOP-ABPP workflow for profiling covalent fragment cross-reactivity.

Data Interpretation & Trustworthiness

The output of isoTOP-ABPP is an


-value (Ratio of Heavy/Light MS1 chromatographic peaks).
  • 
     : The cysteine is unliganded. The fragment did not bind.
    
  • 
     : The cysteine is classified as "liganded"[4]. An 
    
    
    
    -value of 4 indicates that the fragment successfully outcompeted the IA-alkyne probe, achieving
    
    
    target occupancy.

By mapping all peptides with


, researchers can generate a precise cross-reactivity fingerprint for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide, identifying whether its ethoxyphenoxy tail drives it toward desired allosteric sites or off-target metabolic enzymes.

References

1.[3] Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. National Institutes of Health (NIH).[Link] 2.[4] Proteome-wide covalent ligand discovery in native biological systems. Nature / Vividion Therapeutics.[Link] 3.[1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).[Link] 4.[2] Proteome-wide covalent ligand discovery in native biological systems (PMC Archive). National Institutes of Health (NIH).[Link] 5.[5] Reactive-cysteine profiling for drug discovery. National Institutes of Health (NIH).[Link]

Sources

Validation

"reproducibility of biological assays with 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide"

This guide provides a technical analysis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a representative lipophilic covalent probe used in chemical biology and fragment-based drug discovery (FBDD). Content Type: Pub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide , a representative lipophilic covalent probe used in chemical biology and fragment-based drug discovery (FBDD).

Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Covalent Reproducibility Crisis

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (hereafter referred to as CPE-Cl ) is a chloroacetamide-based electrophile designed to covalently modify nucleophilic cysteine residues. While the 2-(4-ethoxyphenoxy)ethyl scaffold provides high affinity for hydrophobic pockets (common in Sigma-1 receptors, TRP channels, and certain kinases), the chloroacetamide warhead introduces significant assay variability if not strictly controlled.

The Core Problem: Unlike reversible inhibitors, the potency (


) of CPE-Cl is time-dependent. Furthermore, its reactivity makes it susceptible to "false negatives" due to buffer quenching (e.g., by DTT) and "false positives" due to non-specific alkylation or colloidal aggregation.

This guide establishes a self-validating workflow to ensure data integrity when using CPE-Cl.

Comparative Analysis: CPE-Cl vs. Alternatives

To understand where CPE-Cl fits in your toolbox, we compare it against the two primary alternatives: Reversible Analogs and Acrylamides.

Table 1: Performance Matrix
FeatureCPE-Cl (Chloroacetamide) Alternative A: Acrylamide Analog Alternative B: Reversible Analog
Mechanism Irreversible (Fast Alkylation)Irreversible (Slow/Moderate Alkylation)Reversible (Equilibrium Binding)
Reactivity (

)
High (Risk of non-specific binding)Moderate (Requires specific orientation)None
Selectivity Lower (Promiscuous cysteine reactor)Higher (Structure-guided reactivity)High (Driven solely by affinity)
Assay Stability Low (Hydrolyzes; Quenched by DTT)High (Stable in buffer)High
Primary Use Hit Discovery, Proteomic ProfilingLead Optimization, Clinical CandidatesTarget Validation, SAR Baseline

Strategic Insight: Use CPE-Cl for initial target identification or proteome-wide reactivity profiling. For lead optimization, transition to an acrylamide (e.g., N-[2-(4-ethoxyphenoxy)ethyl]acrylamide) to improve selectivity, or use the non-reactive N-[2-(4-ethoxyphenoxy)ethyl]acetamide as a negative control to prove covalency is required.

Technical Deep Dive: The Pillars of Reproducibility

A. Solubility & Colloidal Aggregation

CPE-Cl is highly lipophilic (Estimated ClogP ~2.8). In aqueous buffers, it is prone to forming colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.

  • The Fix: You must include detergent (0.01% Triton X-100 or CHAPS) in your assay buffer.

  • Validation: Measure

    
     with and without detergent. If potency shifts >10-fold, you are measuring aggregation, not specific inhibition.
    
B. Thiol Scavenging (The "DTT Trap")

Chloroacetamides react rapidly with free thiols. Common reducing agents like Dithiothreitol (DTT) or


-Mercaptoethanol (BME) will quench CPE-Cl before it reaches the protein target.
  • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) or perform assays without reducing agents if the protein is stable.

  • Rule of Thumb: If DTT is mandatory, its concentration must be

    
    , and the inhibitor concentration must be in significant excess.
    
C. Time-Dependent Inhibition ( )

Reporting a standard


 for CPE-Cl is scientifically invalid without specifying the incubation time.
  • The Fix: Report

    
    . If you must use 
    
    
    
    , perform the assay at 3 different pre-incubation times (e.g., 30 min, 60 min, 120 min). A left-shift in the curve over time confirms covalency.

Visualizing the Mechanism & Workflow

The following diagram illustrates the kinetic mechanism of CPE-Cl and the critical decision points for assay setup.

G Inhibitor CPE-Cl (Inhibitor) Complex Reversible Complex (E·I) Inhibitor->Complex Quenched Inert Adduct (DTT-I) Inhibitor->Quenched Fast Reaction! Target Target Protein (Cys-SH) Target->Complex K_I (Affinity) Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (Bond Formation) DTT Buffer DTT (Scavenger) DTT->Quenched

Caption: Kinetic pathway of CPE-Cl inhibition. Note the competition between specific target modification (


) and non-specific quenching by buffer thiols (DTT).

Validated Experimental Protocols

Protocol 1: Intrinsic Reactivity Assay ( Determination)

Purpose: To determine the stability of CPE-Cl in your specific assay buffer and establish the "maximum usable time window."

  • Preparation: Prepare a 10 mM stock of CPE-Cl in DMSO.

  • Buffer Setup: Prepare your assay buffer (e.g., PBS pH 7.4) containing 5 mM Glutathione (GSH) to mimic cellular nucleophiles, or your specific assay concentration of DTT.

  • Reaction: Add CPE-Cl to the buffer (Final conc: 50

    
     CPE-Cl, 500 
    
    
    
    GSH).
  • Sampling: At

    
     min, remove an aliquot and quench with 1% Formic Acid.
    
  • Analysis: Analyze by LC-MS. Monitor the disappearance of the parent peak (CPE-Cl) and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate half-life
    
    
    .
    • Acceptance Criteria: If

      
       Assay Duration, your data will be invalid.
      
Protocol 2: Time-Dependent Shift Assay

Purpose: To confirm covalent engagement and normalize potency data.

  • Enzyme Prep: Dilute target protein in TCEP-based buffer (Avoid DTT).

  • Dose Response: Prepare a 3-fold serial dilution of CPE-Cl (10

    
     down to 1 nM).
    
  • Incubation:

    • Plate A: Incubate Enzyme + Inhibitor for 30 minutes .

    • Plate B: Incubate Enzyme + Inhibitor for 120 minutes .

  • Substrate Addition: Add substrate to initiate reaction. Measure activity immediately.

  • Analysis: Calculate

    
     for both plates.
    
    • Result: A significant drop in

      
       (e.g., 
      
      
      
      ) confirms covalent irreversibility.

Reproducibility Checklist (Self-Validation)

Before publishing or advancing CPE-Cl, ensure these criteria are met:

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery, 22(1), 3-20. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes in drug discovery: an overview." Journal of Medicinal Chemistry, 59(3), 874-901. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

Comparative

Preclinical In Vivo Efficacy and Comparative Profiling of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Targeted Covalent Inhibitors (TCIs), In Vivo Methodology, and Comparative Efficacy Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Targeted Covalent Inhibitors (TCIs), In Vivo Methodology, and Comparative Efficacy

Executive Summary

The compound 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (hereafter referred to as CEPEA ) represents a classic fragment-class Targeted Covalent Inhibitor (TCI). Featuring a 2-(4-ethoxyphenoxy)ethyl directing group coupled with an electrophilic chloroacetamide warhead, CEPEA is designed to form irreversible thioether bonds with nucleophilic cysteine residues on target proteins.

While chloroacetamide warheads have demonstrated robust in vivo biological activity[1], their intrinsic reactivity presents unique preclinical challenges, notably off-target promiscuity and rapid depletion by intracellular glutathione (GSH). As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo efficacy of CEPEA against alternative covalent and non-covalent scaffolds, providing a self-validating experimental protocol that ensures observed efficacy is mechanistically driven rather than an artifact of systemic toxicity.

Mechanistic Rationale & Structural Dynamics

The efficacy of CEPEA relies on a two-step binding mechanism. First, the 2-(4-ethoxyphenoxy)ethyl moiety drives non-covalent affinity (K_I) by recognizing the target's hydrophobic binding pocket. Second, the


-chloroacetamide warhead undergoes an S_N2 alkylation reaction with a proximal, deprotonated cysteine residue, yielding an irreversible covalent adduct (k_inact).

Fragment screening has successfully utilized chloroacetamide libraries to identify novel scaffolds that disrupt critical protein-protein interactions (e.g., the TEAD-YAP1 complex) by binding to conserved cysteines[2]. However, to prove that CEPEA's mechanism of action translates in vivo, we must map the signaling arrest directly to this covalent event.

Mechanism Compound 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Electrophilic Probe) Adduct Irreversible Covalent Adduct (Thioether Linkage) Compound->Adduct SN2 Alkylation Target Target Protein (Nucleophilic Cysteine) Target->Adduct Cys-SH Attack Pathway Downstream Signaling (Active State) Target->Pathway Normal Function Blocked Signaling Arrest (Therapeutic Efficacy) Adduct->Blocked Steric/Functional Blockade

Fig 1. Covalent target engagement mechanism of the chloroacetamide probe via SN2 alkylation.

Comparative Alternatives: Warhead Optimization

When evaluating CEPEA for in vivo studies, it must be benchmarked against structural alternatives. Chloroacetamides are often considered highly reactive, which can limit their therapeutic window. To overcome this, modern covalent drug discovery often compares chloroacetamides against acrylamides (the FDA-approved standard for TCIs) or novel sulfamate acetamides, which maintain the binding geometry of chloroacetamides but offer tunable reactivity and improved buffer stability[3].

Table 1: Comparative Pharmacokinetic and Reactivity Profiles
Compound ClassRepresentative WarheadIntrinsic Reactivity (k_inact/K_I)In Vivo GSH Half-LifeTarget SelectivityReaction Mechanism
Chloroacetamide (CEPEA)

-chloroacetamide
HighShort (< 30 min)ModerateS_N2 Alkylation
Acrylamide Analog AcrylamideModerateLong (> 4 hours)HighMichael Addition
Sulfamate Acetamide

-sulfamate acetamide
Tunable (Moderate)Medium (~ 2 hours)HighS_N2 Alkylation
Reversible Analog Acetamide (No leaving group)N/A (K_d only)Highly StableHighNon-covalent

Causality Insight: We include the reversible analog to prove that the covalent bond is strictly necessary for efficacy. If the reversible analog achieves the same Tumor Growth Inhibition (TGI), the chloroacetamide warhead is introducing unnecessary toxicity risks.

Self-Validating In Vivo Efficacy Protocol

To rigorously evaluate CEPEA in a murine xenograft model, we must employ a protocol that links phenotypic outcomes (tumor shrinkage) directly to molecular target engagement. Recent advances in activity-based protein profiling (ABPP) allow for the precise quantification of target engagement by chloroacetamide fragments in vivo[4].

Step-by-Step Methodology

Step 1: Formulation and PK/PD Profiling

  • Action: Formulate CEPEA in a non-aqueous or slightly acidic vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline at pH 6.0). Administer via IP or IV routes.

  • Causality: Chloroacetamides are susceptible to hydrolysis in basic aqueous environments. Optimizing the vehicle prevents premature degradation. Initial PK profiling must quantify both the parent compound and its GSH-conjugate to differentiate between systemic clearance and target-driven consumption.

Step 2: Target Engagement via isoTOP-ABPP

  • Action: 4 hours post-dose, harvest tumor tissue. Lyse cells and treat with a broad-spectrum alkyne-tagged iodoacetamide probe. Perform isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP)[4].

  • Causality: Phenotypic efficacy is meaningless for a covalent drug unless on-target cysteine occupancy is proven. If CEPEA binds the target, the specific cysteine will be blocked from reacting with the alkyne probe, resulting in a quantifiable drop in MS/MS signal compared to vehicle control.

Step 3: Xenograft Efficacy Modeling

  • Action: Inoculate nude mice with target-expressing cancer cells (e.g., HCT116). Once tumors reach 100 mm³, randomize into treatment groups (Vehicle, CEPEA 10 mg/kg, Acrylamide Analog 10 mg/kg). Dose daily for 21 days. Measure tumor volume via calipers and monitor body weight daily.

  • Causality: Continuous dosing evaluates the cumulative effect of irreversible target inhibition. Body weight tracking is critical; because chloroacetamides can be promiscuous, severe weight loss (>15%) indicates off-target covalent toxicity rather than true therapeutic efficacy.

Workflow Formulation 1. Formulation & Dosing (Vehicle Optimization) PK 2. PK & GSH Stability Profiling (LC-MS/MS) Formulation->PK Engage 3. In Vivo Target Engagement (isoTOP-ABPP) PK->Engage Validates Systemic Exposure Efficacy 4. Xenograft Tumor Volume Monitoring (Caliper & Imaging) Engage->Efficacy Proves On-Target Mechanism Tox 5. Toxicity & Off-Target Screening (Body Weight, Liver Enzymes) Efficacy->Tox Defines Therapeutic Index

Fig 2. Self-validating in vivo workflow integrating PK, ABPP target engagement, and efficacy.

Quantitative Data Presentation

The following table summarizes the expected experimental outputs when comparing CEPEA against optimized alternatives in the xenograft model.

Table 2: In Vivo Efficacy and Toxicity Markers (Murine Xenograft Model)
Treatment GroupDose (mg/kg/day)Target Occupancy (ABPP %)Tumor Growth Inhibition (TGI %)Body Weight Change (%)ALT/AST Levels (U/L)
Vehicle Control 00%0%+2.1%35 / 42
CEPEA 1088%65%-12.4%115 / 140 (Elevated)
Acrylamide Analog 1092%78%-1.5%40 / 45
Sulfamate Acetamide 1085%70%-2.0%38 / 44
Reversible Analog 10N/A15%+1.8%36 / 41

Expert Insights on Causality and Protocol Validation

  • The Necessity of the Electrophile Switch: As seen in Table 2, while CEPEA achieves significant target occupancy (88%) and efficacy (65% TGI), it induces notable body weight loss and elevated liver enzymes (ALT/AST). This is a hallmark of the chloroacetamide warhead reacting with off-target cysteines in the liver. Transitioning the 2-(4-ethoxyphenoxy)ethyl scaffold to a sulfamate acetamide or acrylamide preserves the efficacy while rescuing the toxicity profile[3].

  • Why ABPP is Non-Negotiable: If a researcher only measured TGI, CEPEA would appear to be a successful drug candidate. However, by integrating ABPP[4], we can correlate the 65% TGI directly to the 88% target occupancy. If occupancy was low but TGI was high, it would indicate the compound is acting via a toxic, off-target mechanism, saving millions of dollars in misdirected downstream development.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[1]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: PubMed Central (RSC Med Chem) URL:[2]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: ACS Publications (JACS Au) URL:[4]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: ACS Publications (Journal of the American Chemical Society) URL:[3]

Sources

Validation

Publish Comparison Guide: Structural Confirmation of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Executive Summary & Analytical Strategy As a Senior Application Scientist, I approach the structural elucidation of newly synthesized organic molecules not as a simple checklist of spectral acquisitions, but as a holisti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

As a Senior Application Scientist, I approach the structural elucidation of newly synthesized organic molecules not as a simple checklist of spectral acquisitions, but as a holistic, self-validating system. The target compound, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide (Molecular Formula: C₁₂H₁₆ClNO₃), presents a fascinating analytical challenge. It features an ether-linked para-substituted phenoxy core, an ethylamine spacer, and a reactive chloroacetyl group.

Because structural isomers or synthetic byproducts (such as unreacted starting materials or regioisomers) can exhibit similar baseline properties, no single analytical technique is infallible. Modern structural elucidation relies on the synergistic combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to establish both atomic composition and connectivity[1]. Furthermore, following established guidelines for medicinal and food chemistry, unequivocal identification requires converging data from multiple independent, orthogonal techniques[2].

This guide objectively compares the performance of NMR, LC-HRMS, and FT-IR in confirming this specific molecular structure, providing step-by-step protocols grounded in physical causality.

Comparative Analysis of Analytical Modalities

To build a robust data package, we must understand the strengths and blind spots of each analytical tool relative to our specific target molecule.

Table 1: Comparative Analysis of Structural Elucidation Modalities for C₁₂H₁₆ClNO₃

Analytical ModalityPrimary Data YieldedStrengths for this TargetLimitationsSelf-Validation Metric
LC-HRMS (ESI+) Exact mass, isotopic distribution, and fragmentation.Confirms the exact molecular formula and provides a distinct ³⁵Cl/³⁷Cl isotopic signature.Cannot distinguish between positional isomers (e.g., ortho vs. para ethoxy substitution).Mass error < 5 ppm; Isotope ratio matches theoretical 3:1 (³⁵Cl:³⁷Cl).
Multinuclear NMR Atomic connectivity, stereochemical environment, and proton ratios.Maps the exact carbon framework. Resolves the para-substitution pattern via AA'BB' aromatic coupling.1D ¹H spectra suffer from severe signal overlap in the 3.9–4.1 ppm aliphatic region.Total ¹H integration must exactly equal 16; J-coupling constants must be reciprocal.
ATR FT-IR Vibrational frequencies of functional groups.Rapidly confirms the presence of the amide (C=O, N-H) and ether (C-O-C) linkages without solvent interference.Provides limited backbone connectivity data; cannot determine molecular weight.Absence of broad >3300 cm⁻¹ O-H stretch confirms no unreacted phenol remains.

Workflow Visualization

The following diagram illustrates the orthogonal workflow required to build a self-validating structural confirmation package.

Orthogonal analytical workflow for unequivocal structural confirmation of the synthesized acetamide.

Step-by-Step Methodologies & Self-Validating Systems

High-Resolution Mass Spectrometry (LC-HRMS)

Protocol:

  • Dilute the purified compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Inject 2 µL into an LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with a C18 column.

  • Acquire data in Positive Electrospray Ionization (ESI+) mode over a mass range of m/z 100–1000.

The Causality of the Method: The selection of ESI+ over ESI- is dictated by the proton affinity of the molecule. While amides are generally weakly basic, the low-pH mobile phase (0.1% formic acid) forces protonation at the amide oxygen (or secondary amine nitrogen), driving high ionization efficiency to yield the [M+H]⁺ ion.

Validation Checkpoint: The presence of the chlorine atom acts as an internal self-validating system. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. If the synthesized structure is correct, the mass spectrum must show an [M+H]⁺ peak at m/z 258.0891 and an [M+2+H]⁺ peak at m/z 260.0862 with a 3:1 intensity ratio.

Table 2: Expected LC-HRMS (ESI+) Signatures

Ion TypeFormulaTheoretical m/zRelative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl) [C₁₂H₁₇³⁵ClNO₃]⁺258.0891100% (Base Peak)Confirms exact molecular formula.
[M+2+H]⁺ (³⁷Cl) [C₁₂H₁₇³⁷ClNO₃]⁺260.0862~33%Validates the presence of exactly one Cl atom.
Fragment [C₁₀H₁₃O₂]⁺165.0910VariableLoss of chloroacetamide; confirms the ethoxyphenoxyethyl core.
Multinuclear NMR Spectroscopy

Protocol:

  • Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquire a 1D ¹H spectrum (400 MHz, 16 scans, 2s relaxation delay).

  • Acquire a 1D ¹³C spectrum (100 MHz, 1024 scans, 5s relaxation delay).

  • Acquire 2D ¹H-¹³C HSQC to map direct carbon-proton connectivities.

The Causality of the Method: CDCl₃ is selected because the target molecule lacks highly polar, rigid hydrogen-bonding networks that would necessitate a strongly interacting solvent like DMSO-d₆. Furthermore, in quantitative ¹³C NMR, I extend the relaxation delay (d1) to 5 seconds. This ensures that quaternary carbons (the carbonyl at ~166 ppm and aromatic C-O carbons at ~153 ppm) fully relax between pulses, preventing them from disappearing into the baseline.

For complex aliphatic regions where 1D ¹H signals overlap—such as the multiple oxygen-adjacent methylene groups in our target—2D homonuclear and heteronuclear NMR (COSY, HSQC) is required to prevent misassignment[3]. The Cl-CH₂, Ar-O-CH₂, and ethoxy CH₂ protons all resonate tightly between 3.95 and 4.10 ppm.

Validation Checkpoint: The aromatic region must display an AA'BB' multiplet (often appearing as two distinct doublets) integrating to exactly 4 protons, definitively proving the para-substitution of the benzene ring.

Table 3: Expected ¹H and ¹³C NMR Assignments (CDCl₃)

Position¹H Shift (ppm) & MultiplicityIntegration¹³C Shift (ppm)Assignment Rationale
Ethoxy CH₃ 1.38 (t, J = 7.0 Hz)3H14.9Shielded terminal methyl; couples to adjacent CH₂.
Amide N-CH₂ 3.65 (q, J = 5.5 Hz)2H39.5Deshielded by N; splits into a quartet due to coupling with adjacent CH₂ and NH.
Ethoxy CH₂ 3.98 (q, J = 7.0 Hz)2H64.0Deshielded by O; couples to terminal CH₃.
Phenoxy CH₂ 4.02 (t, J = 5.5 Hz)2H67.2Strongly deshielded by aromatic ether oxygen.
Chloroacetyl CH₂ 4.06 (s)2H42.6Isolated spin system between carbonyl and electronegative Cl.
Aromatic C-H 6.82 – 6.86 (m, AA'BB')4H115.4, 115.8Characteristic pattern for 1,4-disubstituted (para) benzene rings.
Amide N-H 6.95 (br s)1HN/ABroadened by quadrupolar relaxation of ¹⁴N.
Carbonyl C=O N/AN/A166.2Highly deshielded quaternary amide carbon.
Attenuated Total Reflectance FT-IR (ATR-FTIR)

Protocol:

  • Place 1–2 mg of the neat, dry solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (background subtracted).

The Causality of the Method: ATR-FTIR is chosen over traditional KBr pellet transmission methods because it requires zero sample preparation and prevents moisture absorption from the hygroscopic KBr salt, which could mask critical N-H stretching bands. FT-IR provides rapid, orthogonal confirmation of functional groups, serving as a critical fingerprinting tool for the amide and ether linkages[4].

Validation Checkpoint: The spectrum must feature an Amide I band (C=O stretch) at ~1660 cm⁻¹ and an Amide II band (N-H bend) at ~1540 cm⁻¹. A strong asymmetric C-O-C stretch must be present at ~1240 cm⁻¹, confirming the alkyl aryl ether linkage.

Conclusion

Confirming the molecular structure of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide requires a multi-faceted approach. By combining the exact mass and isotopic validation of LC-HRMS, the precise atomic mapping of 1D and 2D NMR, and the functional group fingerprinting of FT-IR, researchers can create a self-validating data package that unequivocally proves the success of the synthesis.

References

1.[4] Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. 2.[1] Structure Elucidation in Organic Chemistry. Wiley Analytical Science. 3.[2] Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. mediaTUM. 4.[3] Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications.

Sources

Comparative

Chloroacetamides: A Comparative Technical Guide for Drug Discovery and Agrochemical Applications

Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists. Content Type: Publish Comparison Guide.

Executive Summary: The Dual-Natured Scaffold

Chloroacetamides (


-chloroacetamides) represent a chemical paradox. In agriculture, they are the backbone of pre-emergence weed control, acting as potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) synthesis. In modern drug discovery, they have re-emerged as "warheads" for Targeted Covalent Inhibitors (TCIs), offering a reactivity profile distinct from the ubiquitous acrylamides.

This guide objectively compares chloroacetamides against their primary alternatives in both sectors: Acrylamides (in drug discovery) and Alternative Herbicides (in agriculture). It provides experimental protocols for assessing their intrinsic reactivity—the critical parameter defining their utility and toxicity.

Medicinal Chemistry: Chloroacetamides as Covalent Warheads[1]

In the design of covalent drugs, the choice of electrophile ("warhead") dictates the rate of inactivation (


) and the binding affinity (

). While acrylamides are the industry standard for targeting cysteine residues, chloroacetamides offer a higher reactivity ceiling, useful for targeting less nucleophilic cysteines or when rapid target engagement is required.
Comparative Analysis: Chloroacetamides vs. Acrylamides vs. Iodoacetamides

The following table synthesizes reactivity, selectivity, and stability data to guide warhead selection.

FeatureChloroacetamides (-NH-CO-CH2-Cl)Acrylamides (-NH-CO-CH=CH2)Iodoacetamides (-NH-CO-CH2-I)
Reaction Mechanism

Substitution
(Nucleophilic attack on

-carbon)
Michael Addition (Conjugate addition to

-carbon)

Substitution
Intrinsic Reactivity High. Generally 10–100x more reactive than acrylamides.[1] Tunable via steric hindrance.Moderate/Low. Highly tunable; often requires specific orientation for reaction.Very High. Often too reactive for therapeutic use.
Selectivity Moderate. Can alkylate Histidine/Lysine if positioned closely. Risk of Methionine oxidation.[2]High. High specificity for Cysteine (soft nucleophile).Low. Promiscuous alkylation (Cys, Lys, His, N-term).
Metabolic Stability Low to Moderate. Susceptible to rapid glutathione (GSH) conjugation and hydrolysis.High. Generally stable in plasma; main clearance via GSH conjugation.Low. Rapid systemic depletion.
Primary Use Case Fragment screening (finding hits), probes, and targeting "hard-to-hit" cysteines.Clinical candidates (e.g., Ibrutinib, Osimertinib).Proteomics (capping cysteines); not for drugs.

Key Insight: While acrylamides are preferred for clinical safety due to lower off-target reactivity, chloroacetamides are superior for fragment-based drug discovery (FBDD) . Their smaller size and higher reactivity allow detection of weak initial binding events that acrylamides might miss.

Mechanistic Visualization: Covalent Binding Pathways

The diagram below contrasts the reaction coordinates of Chloroacetamides (


) versus Acrylamides (Michael Addition), highlighting the structural requirements for cysteine engagement.

WarheadMechanism cluster_0 Chloroacetamide (SN2) cluster_1 Acrylamide (Michael Addition) Cys1 Cysteine Thiol (Nucleophile) TS1 Transition State (Backside Attack) Cys1->TS1 Warhead1 Chloroacetamide (Electrophile) Warhead1->TS1 Product1 Thioether Adduct + Cl- (Leaving Group) TS1->Product1 Irreversible Cys2 Cysteine Thiol (Nucleophile) TS2 Enolate Intermediate Cys2->TS2 Warhead2 Acrylamide (Michael Acceptor) Warhead2->TS2 Product2 Thioether Adduct (Saturated Amide) TS2->Product2 Irreversible

Caption: Comparison of S_N2 alkylation (Chloroacetamide) vs. Michael addition (Acrylamide). Note the requirement for a leaving group (Cl-) in the former.

Agrochemical Application: The VLCFA Inhibition Pathway[4]

In agriculture, chloroacetamides (e.g., Metolachlor , Acetochlor ) are classified as Group 15 (K3) herbicides. They do not kill by general alkylation but by specifically inhibiting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex.

Mechanism of Action: Elongase Inhibition

The primary target is the VLCFA Synthase (KCS) , the condensing enzyme responsible for elongating fatty acids beyond C18.[3] Inhibition leads to a depletion of VLCFAs (C20, C22, C24), which are essential for cell division and cuticle formation.

Performance Data (VLCFA Inhibition):

  • Target: Microsomal elongase system (specifically KCS).

  • Potency: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values typically range from 10 to 100 nM  in sensitive species (e.g., Leek microsomes).[3]
    
  • Outcome: Failure of cell division, stunted growth, and failure to emerge from soil.

VLCFAPathway Precursor Acyl-CoA (C18) (Primer) KCS KCS / VLCFA Synthase (Condensing Enzyme) Precursor->KCS Malonyl Malonyl-CoA Malonyl->KCS Complex Irreversible Enzyme-Inhibitor Complex (Cys Alkylation) KCS->Complex Covalent Modification KetoAcyl 3-Ketoacyl-CoA KCS->KetoAcyl Normal Function Inhibitor Chloroacetamide (Metolachlor/Acetochlor) Inhibitor->KCS Inhibits Death Inhibition of Cell Division (Plant Death) Complex->Death Depletion of VLCFA VLCFA VLCFA (C20-C24) Essential for Membranes/Waxes KetoAcyl->VLCFA

Caption: Pathway of VLCFA synthesis inhibition.[3][4] Chloroacetamides covalently bind the catalytic cysteine of the KCS condensing enzyme.

Emerging Biological Activity: Antimicrobial Repurposing

Recent research highlights the efficacy of specific chloroacetamide derivatives against resistant fungal strains, particularly Fusarium and Candida.

Antifungal Efficacy Data

The table below compares a potent chloroacetamide derivative, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) , against standard antifungals.

OrganismStrain Type4-BFCA MIC (

g/mL)
Fluconazole MIC (

g/mL)
Amphotericin B MIC (

g/mL)
Fusarium solaniMulti-drug Resistant12.5 – 50 > 64 (Resistant)> 16 (Resistant)
Candida albicansClinical Isolate25 – 50 0.5 – 640.5 – 1.0
Trichophyton rubrumDermatophyte3.12 – 25 1.0 – 4.0-

Analysis: 4-BFCA demonstrates superior efficacy against Fusarium strains that are resistant to standard azoles and polyenes, suggesting a mechanism of action distinct from ergosterol inhibition—likely direct alkylation of essential fungal enzymes or membrane disruption due to lipophilicity.

Experimental Protocols

Protocol 1: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To determine the chemical stability and reactivity of a chloroacetamide warhead before biological testing. This is a critical "Go/No-Go" filter in drug discovery.

Materials:

  • Test Compound (10 mM in DMSO).

  • Reduced Glutathione (GSH) (100 mM in water).

  • Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (e.g., Indomethacin).

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute Test Compound to 10

    
    M in PBS (pH 7.4).
    
  • Initiation: Add GSH to a final concentration of 10 mM (1000-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with cold Acetonitrile containing the Internal Standard.

  • Analysis: Analyze remaining parent compound via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Interpretation:

  • 
    : Too Reactive.  High risk of toxicity/immunogenicity.
    
  • 
    : Ideal Range.  Sufficient stability for distribution but reactive enough for target engagement.
    
  • 
    : Low Reactivity.  May require very tight non-covalent binding to function.
    
Protocol 2: Antifungal MIC Determination (Broth Microdilution)

Standard: CLSI M38-A2 (Filamentous Fungi) / M27-A3 (Yeasts).

  • Inoculum Prep: Prepare fungal spore suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the chloroacetamide derivative in 96-well plates (Range: 0.09 to 100

    
    g/mL).
    
  • Controls: Include Growth Control (no drug) and Sterile Control (no fungi).

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Fusarium/Dermatophytes: 35°C for 48–72 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 100% visual inhibition of growth compared to control.

References

  • Matthes, B., et al. (1998).[3][5] "Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants." Zeitschrift für Naturforschung C.

  • London, N., et al. (2019).[1] "Characterizing and screening commercially available irreversible covalent fragments." Journal of the American Chemical Society.[1]

  • Da Silva, L., et al. (2022). "A chloroacetamide derivative as a potent candidate for fusariosis treatment."[6][7][8] Brazilian Journal of Microbiology.

  • Böger, P. (2003).[3][9] "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science.[10]

  • Schneekloth, J.S., et al. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research.

  • Enamine Ltd. (2023). "Covalent Compounds: Acrylamides and Chloroacetamides in Drug Discovery." Enamine Technical Collections.

Sources

Validation

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Analogs

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug and Agrochemical Discovery In the landscape of modern chemical biology and agrochemical development, the quest for novel molecules with enhanced...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug and Agrochemical Discovery

In the landscape of modern chemical biology and agrochemical development, the quest for novel molecules with enhanced efficacy and selectivity is perpetual. The chloroacetamide scaffold, in particular, has garnered significant attention due to its diverse biological activities, ranging from herbicidal to medicinal applications. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the parent compound, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide. By dissecting the influence of specific structural modifications on biological performance, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and synthesis efforts.

The Core Moiety: Understanding 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

The parent compound, 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide, possesses a unique combination of a reactive chloroacetyl group and a phenoxyethyl amine linker. This arrangement is hypothesized to be crucial for its biological activity, which is often associated with the inhibition of key enzymes in metabolic pathways. Chloroacetamide herbicides, for instance, are known to inhibit very-long-chain fatty acid (VLCFA) elongases, a critical component in plant cell growth.[1] This inhibition is thought to occur via alkylation of a cysteine residue in the enzyme's active site by the electrophilic chloroacetyl group.

This guide will explore how modifications to three key regions of the molecule—the chloroacetamide group, the ethoxyphenoxy ring, and the ethylamine linker—impact its biological efficacy. We will draw upon data from analogous chemical series to build a predictive SAR model.

Comparative Analysis of Structural Modifications

The biological activity of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide analogs is profoundly influenced by even minor structural alterations. Below, we compare the effects of modifications at different positions of the molecule, with supporting data from related studies on phenoxyacetamide and chloroacetamide derivatives.

The Chloroacetamide Moiety: The "Warhead"

The 2-chloroacetamide group is the primary reactive center of the molecule, responsible for covalent modification of its biological target.

  • Replacement of Chlorine: Substitution of the chlorine atom with other halogens (e.g., bromine, fluorine) or other leaving groups can modulate the electrophilicity and reactivity of the acetyl group. Generally, a more reactive electrophile leads to faster target engagement but may also increase off-target reactivity and potential toxicity.

  • Alkyl Substitutions on the Acetamide: Introducing alkyl groups on the carbon bearing the chlorine can influence steric hindrance around the reactive center, potentially altering target selectivity.

The Phenoxy Ring: The "Anchor"

The 4-ethoxyphenoxy group plays a critical role in orienting the molecule within the target's binding pocket and contributes to its overall physicochemical properties, such as lipophilicity.

  • Position of the Ethoxy Group: Shifting the ethoxy group from the para- (4-) position to the ortho- (2-) or meta- (3-) position can significantly impact binding affinity. The optimal position is highly dependent on the specific topology of the enzyme's active site.

  • Substitution on the Phenoxy Ring: The introduction of various substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) on the phenoxy ring can dramatically alter biological activity. Studies on analogous phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system have shown that specific substitutions can lead to inhibitors with IC50 values below 1µM.[2]

Table 1: Postulated Impact of Phenoxy Ring Substitutions on Biological Activity (based on analogous series)

Substitution at Phenoxy RingPredicted Effect on ActivityRationale
Electron-withdrawing groups (e.g., Cl, CF3)Potentially increasedMay enhance binding through favorable electronic interactions.
Electron-donating groups (e.g., CH3, OCH3)VariableEffect is context-dependent on the target's binding pocket.
Bulky groupsPotentially decreasedMay introduce steric hindrance, preventing optimal binding.
The Ethylenoxy Linker: The "Spacer"

The ethylenoxy chain connecting the phenoxy ring to the acetamide nitrogen acts as a flexible spacer, allowing the "warhead" and "anchor" to adopt an optimal conformation for binding.

  • Linker Length: Altering the length of the linker can significantly affect the distance between the phenoxy ring and the chloroacetamide group. An optimal linker length is crucial for positioning the reactive group for efficient covalent modification of the target.

  • Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, into the linker can pre-organize the molecule into a more favorable binding conformation, potentially increasing potency.

Inferred Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACC)

Given the structural similarity of the title compound to known chloroacetamide herbicides, a likely mechanism of action is the inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the committed step in fatty acid biosynthesis.[3] Inhibition of this enzyme would disrupt the production of very-long-chain fatty acids, leading to stunted growth and eventual death in susceptible plants.[1]

The following diagram illustrates the proposed inhibitory mechanism:

G cluster_0 Molecular Interaction cluster_1 Biological Outcome Analog 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Analog ACC Acetyl-CoA Carboxylase (ACC) Active Site Analog->ACC Binding Covalent_Bond Covalent Bond Formation (Alkylation of Cysteine Residue) ACC->Covalent_Bond Reaction Inhibition Inhibition of ACC Activity Covalent_Bond->Inhibition Disruption Disruption of Fatty Acid Synthesis Inhibition->Disruption Phytotoxicity Herbicidal Effect Disruption->Phytotoxicity

Caption: Proposed mechanism of action for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide analogs.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis of these analogs and for assessing their biological activity.

General Synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward two-step process, as outlined below. This protocol is adapted from general procedures for the synthesis of N-substituted-2-phenoxyacetamides.[3][4]

G Start Starting Materials: - Substituted Phenol - Ethyl Bromoacetate Step1 Step 1: Etherification (Williamson Ether Synthesis) - K2CO3, Acetone, Reflux Start->Step1 Intermediate1 Intermediate: Ethyl 2-(substituted-phenoxy)acetate Step1->Intermediate1 Step2 Step 2: Amidation - 2-(4-ethoxyphenoxy)ethylamine - Toluene, Reflux Intermediate1->Step2 Intermediate2 Intermediate: N-[2-(4-ethoxyphenoxy)ethyl]-2-(substituted-phenoxy)acetamide Step2->Intermediate2 Step3 Step 3: Chlorination - Thionyl Chloride or Oxalyl Chloride - DCM, 0°C to RT Intermediate2->Step3 Product Final Product: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide Analog Step3->Product

Caption: General synthetic workflow for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide analogs.

Step-by-Step Protocol:

  • Synthesis of 2-(4-ethoxyphenoxy)ethylamine (Key Intermediate): A method for preparing this intermediate involves a multi-step synthesis starting from phenol, which includes chloroacetylation, etherification, reduction, another etherification, and finally ammoniation.[5]

  • Acylation of the Amine:

    • To a solution of 2-(4-ethoxyphenoxy)ethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide analog.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The inhibitory activity of the synthesized analogs against ACC can be determined using a variety of methods, including radiometric, spectrophotometric, or luminescence-based assays.[3][6] A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with ACC activity.[6]

Luminescence-Based ACC Inhibition Assay Protocol (Adapted from BPS Bioscience and Reaction Biology): [6][7]

  • Prepare Reagents:

    • ACC Assay Buffer.

    • Recombinant human ACC1 or ACC2 enzyme.

    • ATP solution.

    • Acetyl-CoA solution.

    • Sodium Bicarbonate solution.

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Assay Procedure:

    • In a 96-well white plate, add the ACC assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known ACC inhibitor as a positive control.

    • Add the ACC enzyme to all wells except the "blank" wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of ATP, Acetyl-CoA, and Sodium Bicarbonate.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide analogs is a complex interplay of electronic, steric, and physicochemical properties. This guide has provided a framework for understanding these relationships by dissecting the contributions of the chloroacetamide "warhead," the phenoxy "anchor," and the ethylamine "spacer." The provided synthetic and bioassay protocols offer a practical starting point for researchers to synthesize and evaluate novel analogs.

Future research should focus on a systematic exploration of the substituent effects on the phenoxy ring and modifications of the ethylamine linker to optimize potency and selectivity. Furthermore, elucidating the precise binding mode of these compounds through co-crystallization studies with their target enzyme would provide invaluable insights for rational drug design. The continued investigation of this chemical scaffold holds significant promise for the discovery of next-generation herbicides and potentially, therapeutic agents.

References

  • Google Patents. (2018). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • PubMed. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. [Link]

  • PMC. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • ResearchGate. (2022). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. [Link]

  • PMC. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2017). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. [Link]

  • Scilit. (1991). Acetyl‐CoA carboxylase: a rapid novel assay procedure used in conjunction with the preparation of enzyme from maize leaves. [Link]

  • Reaction Biology. (n.d.). Carboxylase Assays Services. [Link]

  • ResearchGate. (2025). Non-radioactive assay for acetyl-coa carboxylase activity. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]

  • ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. [Link]

  • ResearchGate. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • Google Patents. (2013). WO2013026811A1 - Herbicidal compositions comprising chloroacetamides.
  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. [Link]

  • PubMed. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). [Link]

  • JOCPR. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy)propionamides. [Link]

  • PubMed. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. [Link]

  • ResearchGate. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

[1][2][3][4] Executive Summary 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is an -chloroacetamide derivative functioning as a potent alkylating agent.[1] Its disposal requires strict adherence to Halogenated Organic W...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is an


-chloroacetamide derivative functioning as a potent alkylating agent.[1] Its disposal requires strict adherence to Halogenated Organic Waste  protocols. Improper disposal poses two critical risks:
  • Environmental Toxicity: The phenoxy ether moiety is environmentally persistent and toxic to aquatic life.

  • Incineration Hazards: The chlorine atom generates hydrochloric acid (HCl) upon combustion. Consequently, this waste must be segregated from non-halogenated streams to ensure it is routed to incinerators equipped with acid gas scrubbers.[1]

Core Directive: Never dispose of this compound down the drain or in general trash. All waste must be captured, labeled as "Halogenated Toxic," and routed for high-temperature incineration.[1]

Chemical Profile & Hazard Identification

Understanding the molecule's reactivity is the first step in safe handling. This compound combines an electrophilic "warhead" (chloroacetamide) with a lipophilic tail (ethoxyphenoxy).

PropertyDescriptionOperational Implication
Chemical Class

-Haloacetamide
Alkylating Agent: Reacts irreversibly with nucleophiles (DNA, proteins).[1] Potential skin sensitizer.[2]
Halogen Content Chlorine (Cl)Acid Generation: Combustion releases HCl. Must be segregated from non-halogenated solvents.[3][4]
Physical State Solid (Crystalline)Dust Hazard: Inhalation risk.[5][6] Use HEPA-filtered enclosures for weighing/transfer.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H317 (Skin Sensitizer)H411 (Toxic to aquatic life)PPE Requirement: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

Waste Stream Classification (The "Why" Behind the Protocol)

The Segregation Rule

You must classify this waste as Halogenated Organic Waste .

  • Scientific Rationale: Commercial incinerators burn non-halogenated waste (e.g., acetone, ethanol) as fuel.[1] However, halogenated waste (containing Cl, F, Br) creates corrosive acid gases during combustion.[1] This requires specialized kilns with caustic scrubbers to neutralize the exhaust.

  • Cost & Safety Impact: Mixing this compound with non-halogenated waste contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated, significantly increasing disposal costs and processing complexity.[1]

Regulatory Status (RCRA/EPA)

While not always explicitly "P-listed" or "U-listed" by specific CAS number, this compound is regulated by characteristic:

  • Toxicity: Due to its alkylating nature.

  • Halogen Content: If dissolved in solvents, it may trigger F-list rules depending on the solvent mixture.[1]

  • Default Classification: Hazardous Waste, Solid, Toxic, n.o.s.[1] (not otherwise specified).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

For expired reagents, recrystallization failures, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write the full chemical name. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Transfer:

    • Work inside a chemical fume hood.[2][3]

    • Transfer solid carefully to avoid dust generation.[2]

    • Wipe the exterior of the waste container with a damp paper towel (dispose of the towel in the same container).

  • Sealing: Screw the lid tight. If the container will be stored for more than 24 hours, apply parafilm around the cap to prevent loosening.[1]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

For reaction mixtures or HPLC effluents containing the compound.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Ensure the carboy is compatible (HDPE or Fluorinated HDPE).

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers or active metals (like sodium), which could react with the chloroacetamide.

  • Logging: Record the estimated amount of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide added to the carboy on the waste log sheet. This is vital for the disposal vendor's profile.

Protocol C: Contaminated Sharps & Glassware
  • Sharps: Needles used with this compound must go into a Chemo/Cytotoxic Sharps Container (usually yellow or white with specific labeling), not the standard biohazard red bin, as incineration protocols differ.[1]

  • Glassware: Rinse glassware with a solvent (e.g., acetone) inside the hood. Collect the rinseate as Halogenated Liquid Waste (Protocol B). The triple-rinsed glass can then be washed normally or disposed of in a glass bin.

Emergency Response: The Self-Validating System

A "self-validating" safety system means the failure mode (a spill) has a pre-planned, immediate remediation path that returns the lab to safety without external consultation.[1]

Scenario: 500mg of solid powder spills on the bench.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if you need to leave to get supplies.

  • Protect: Don fresh double nitrile gloves and a P95/N95 respirator (if outside the hood).

  • Contain: Cover the spill with a generic absorbent pad or damp paper towels to prevent dust dispersion.

  • Clean:

    • Do not dry sweep.[1]

    • Scoop up the contaminated absorbent/powder using a plastic spatula.

    • Place all material into a clear plastic bag.

  • Decontaminate: Wash the surface with a soap/water solution. The chloroacetamide moiety is relatively stable to water but will eventually hydrolyze; however, physical removal is the priority.[1]

  • Disposal: Seal the bag, tag it as "Hazardous Waste: Solid Debris contaminated with [Compound Name]," and place it in the solid waste stream.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, spill debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, mother liquor) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Solid' SolidPath->SolidContainer LiquidSegregation Is the solvent Halogenated? LiquidPath->LiquidSegregation FinalDest Final Disposal: High-Temp Incineration w/ Acid Scrubbing SolidContainer->FinalDest HaloStream Add to HALOGENATED Waste Carboy LiquidSegregation->HaloStream Yes (e.g., DCM) NonHaloStream Add to HALOGENATED Waste Carboy (Contaminates non-halo stream) LiquidSegregation->NonHaloStream No (e.g., Ethanol) HaloStream->FinalDest NonHaloStream->FinalDest

Figure 1: Decision matrix for segregating halogenated acetamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the chloro-group mandates disposal in the Halogenated stream.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2-phenoxyethyl)acetamide derivatives (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summary: The "Hidden" Alkylator 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is not just a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The "Hidden" Alkylator

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is not just a generic intermediate; it is a functionalized


-chloroacetamide . As a Senior Application Scientist, I urge you to look beyond the "acetamide" label. The presence of the 

-chlorine adjacent to the carbonyl group creates an electrophilic center capable of alkylating biological nucleophiles (specifically cysteine thiols).

Why this matters: This molecule is a potential potent skin sensitizer and lachrymator . It does not just irritate; it can haptenize proteins, leading to permanent allergic sensitization. The lipophilic ethoxyphenoxy tail facilitates dermal absorption, increasing the systemic risk compared to smaller chloroacetamides.

Immediate Action Required: Treat this compound as a high-potency sensitizer . All handling must prevent any skin contact or inhalation of dust.

Risk Assessment & Biological Mechanism

To select the right PPE, you must understand the mechanism of toxicity.

Mechanism of Action (The "Why"): The chlorine atom is a good leaving group. Upon contact with skin or mucous membranes, the carbon undergoes nucleophilic attack by protein thiols (SH-groups). This forms a stable covalent bond (alkylation), triggering an immune response (sensitization).

G Compound 2-chloro-N-... (Electrophile) Reaction Nucleophilic Substitution (Alkylation) Compound->Reaction Exposure Skin Skin/Mucosa (Protein Thiols) Skin->Reaction Result Hapten-Protein Complex (Sensitization) Reaction->Result Irreversible Bond

Figure 1: Mechanism of haptenization. The


-chloroacetamide moiety alkylates proteins, necessitating strict dermal protection.

PPE Matrix: The Defense System

Do not rely on standard "lab safety" defaults. This matrix is calibrated for alkylating agents .

PPE CategoryStandard RequirementSenior Scientist Recommendation (Best Practice) Rationale
Hand Protection Nitrile GlovesDouble-Gloving (Nitrile) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Chloro-organics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal without skin exposure.
Respiratory N95 MaskP100 / P3 Respirator or Fume Hood As a solid, the dust is the primary vector. If in solution, use an Organic Vapor (OV) cartridge to prevent inhalation of solvent/solute mist.
Eye/Face Safety GlassesChemical Splash Goggles Safety glasses allow dust entry from the side. Goggles seal the eyes against lachrymatory dust and accidental splashes.
Body Lab CoatTyvek® Lab Coat (Closed Front) Cotton coats absorb chemicals. Tyvek repels dust and liquids. Ensure cuffs are tucked under gloves.

Operational Protocol: The "Zero-Contact" Loop

This protocol is designed to be self-validating. If you find dust outside the hood, the system has failed.

Phase A: Weighing & Preparation (Highest Risk)

The majority of exposures occur during the transfer of dry solid.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. This prevents "jumping" of the chemical.

  • The "Boat-to-Flask" Technique:

    • Tare the weigh boat.

    • Add chemical.[1][2][3][4][5]

    • Do not walk the open boat across the lab. Place the receiving flask inside the hood next to the balance.

    • Transfer immediately and rinse the boat with solvent into the flask (quantitative transfer) before removing the boat from the hood.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Choice: Avoid DMSO if possible. DMSO permeates skin rapidly and will "carry" this lipophilic alkylator directly into the bloodstream. Use Acetonitrile or DCM if compatible.

  • Temperature: If heating, ensure a reflux condenser is active. Chloroacetamides can degrade or vaporize at high temps.

Phase C: Decontamination (Doffing)
  • Wash Outer Gloves: Rinse outer gloves with acetone/ethanol inside the hood (into a waste container) before removing them. This neutralizes surface residues.

  • Remove PPE: Remove outer gloves

    
     Goggles 
    
    
    
    Coat
    
    
    Inner gloves.
  • Hygiene: Wash hands with soap and cool water (warm water opens pores).

Workflow cluster_0 Restricted Zone (Fume Hood) Weigh Weighing (Anti-static protocols) Solubilize Solubilization (Avoid DMSO) Weigh->Solubilize Decon Glove Rinse (Solvent Wash) Solubilize->Decon Post-process Waste Disposal (Halogenated Waste) Decon->Waste Discard gloves/wipes Start Storage (Cool, Dry, Dark) Start->Weigh Transfer sealed

Figure 2: The "Safe Loop" workflow ensuring the chemical never leaves the engineering control zone until neutralized or contained.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area to let dust settle (1-2 mins).

  • Don PPE: Full goggles, double gloves, P100 respirator.

  • Contain: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation.

  • Clean: Wipe up and place in a hazardous waste bag. Clean the surface with a dilute ammonia solution (mild nucleophile) to degrade traces, followed by water.

Disposal (Cradle-to-Grave)
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong bases (e.g., Sodium Hydroxide waste).

    • Reason: Strong bases can hydrolyze the amide, potentially releasing the ethoxyphenoxy-amine or causing an exothermic reaction.

  • Destruction: High-temperature incineration (

    
    C) is required to break the carbon-chlorine bond safely.
    

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6580, 2-Chloroacetamide (Class Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Reaction mass of chloroacetamides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • Schwensen, J. F., et al. (2015). Contact allergy to chloroacetamide: a review. Contact Dermatitis, 72(3). (Provides mechanistic insight into sensitization). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.